Product packaging for 1-Deoxynojirimycin hydrochloride(Cat. No.:CAS No. 355138-93-1)

1-Deoxynojirimycin hydrochloride

Cat. No.: B043577
CAS No.: 355138-93-1
M. Wt: 199.63 g/mol
InChI Key: ZJIHMALTJRDNQI-VFQQELCFSA-N
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Description

1-Deoxynojirimycin hydrochloride (1-DNJ) is a polyhydroxylated piperidine alkaloid and a fundamental iminosugar , where the ring oxygen of a sugar is replaced by nitrogen. This natural compound is a renowned, potent inhibitor of intestinal α-glucosidase and is extensively studied for its role in metabolic and cardiovascular research . Key Research Applications & Mechanisms: Diabetes and Metabolic Syndrome Research: As a competitive α-glucosidase inhibitor, 1-DNJ delays the breakdown of carbohydrates in the gut, reducing postprandial hyperglycemia . Beyond this mechanism, research demonstrates that 1-DNJ is absorbed into the bloodstream and ameliorates insulin resistance by activating the insulin signaling PI3K/AKT pathway in skeletal muscle, promoting GLUT4 translocation to enhance glucose uptake . It also shows efficacy in improving glucose tolerance and lipid metabolism, positioning it as a key investigative tool for Type 2 diabetes and obesity . Cardiovascular Research: Recent studies highlight 1-DNJ's potential in cardioprotection . It has been shown to promote cardiac function and rescue mitochondrial dysfunction in models of hypertrophic cardiomyopathy by targeting OPA1 to promote mitochondrial cristae reconstruction, thereby improving energy metabolism and calcium homeostasis . Glycobiology and Beyond: 1-DNJ serves as the core scaffold for numerous derivatives, including the clinically approved drugs Miglitol (Glyset®) for diabetes and Miglustat (Zavesca®) for Gaucher's disease . It is a vital compound for studying the inhibition of various glycosidases and glycosyltransferases, enabling research into lysosomal storage disorders and other glycosylation-related pathologies . This product is supplied with high purity for reliable and reproducible results in your research. It is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14ClNO4 B043577 1-Deoxynojirimycin hydrochloride CAS No. 355138-93-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H13NO4.ClH/c8-2-3-5(10)6(11)4(9)1-7-3;/h3-11H,1-2H2;1H/t3-,4+,5-,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIHMALTJRDNQI-VFQQELCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(N1)CO)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H](N1)CO)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID401017351
Record name 1,5-Dideoxy-1,5-imino-D-sorbitol hydrochloride
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Molecular Weight

199.63 g/mol
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CAS No.

73285-50-4
Record name 1-Deoxynojirimycin hydrochloride
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Record name Duvoglustat hydrochloride [USAN]
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Record name 1,5-Dideoxy-1,5-imino-D-sorbitol hydrochloride
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Record name 3,4,5-Piperidinetriol, 2-(hydroxymethyl)-, hydrochloride (1:1), (2R,3R,4R,5S)
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Record name DUVOGLUSTAT HYDROCHLORIDE
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Foundational & Exploratory

A Technical Guide to the Discovery, Isolation, and Analysis of 1-Deoxynojirimycin Hydrochloride from Mulberry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Deoxynojirimycin (DNJ), a potent α-glucosidase inhibitor, stands as a pivotal bioactive compound found in mulberry (Morus spp.). This technical guide provides a comprehensive overview of the discovery, isolation, purification, and quantification of DNJ from mulberry leaves. It details various experimental protocols, from solvent-based and ultrasound-assisted extraction to purification via ion-exchange resins and membrane filtration. Analytical methodologies, including High-Performance Liquid Chromatography (HPLC) with various detectors, are presented with specific operational parameters. Furthermore, this guide elucidates the molecular mechanisms of DNJ, focusing on its role in key signaling pathways such as α-glucosidase inhibition, the insulin-related PI3K/AKT pathway, and the antioxidant NRF2/OGG1 pathway. All quantitative data is summarized in structured tables for comparative analysis, and complex workflows and pathways are visualized using Graphviz diagrams to facilitate understanding.

Discovery and Background

1-Deoxynojirimycin (DNJ), chemically known as (2R,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol, is a polyhydroxylated piperidine alkaloid, structurally analogous to glucose.[1][2] This structural similarity is the basis for its potent biological activity as an α-glucosidase inhibitor.[3]

The journey of DNJ began with the chemical reduction of nojirimycin.[4] However, its natural occurrence was first identified in 1976 by Yagi et al. from the root bark of mulberry trees (Morus species), where it was initially named moranoline.[5][6] Subsequently, DNJ was isolated from other plants and various microorganisms, including Bacillus and Streptomyces species.[4][5][7] Due to its significant antihyperglycemic, anti-obesity, and potential antiviral properties, DNJ, particularly from mulberry leaves where it is most abundant, has garnered considerable attention for pharmaceutical and nutraceutical applications.[8][9]

Isolation and Extraction from Mulberry Leaves

The concentration of DNJ in mulberry leaves is relatively low, typically around 0.1% of the dry weight, necessitating efficient extraction and purification strategies.[8][10] The content can vary significantly based on the mulberry cultivar, leaf age, and harvesting time.[11][12]

Experimental Protocols for Extraction

Several methods have been developed to extract DNJ from dried and powdered mulberry leaves. The choice of method often depends on the desired scale, efficiency, and available equipment.

Protocol 2.1.1: Acidified Solvent Extraction

This is a common laboratory-scale method for DNJ extraction.

  • Sample Preparation : Dry mulberry leaves at 80°C to a moisture content of approximately 5%. Grind the dried leaves into a powder (particle size 0.1-1 cm).[13]

  • Extraction : Mix 100 mg of the leaf powder with 10 mL of 0.05 M aqueous HCl.[14]

  • Sonication : Place the mixture in an ultrasonicator for 30 minutes to facilitate cell wall disruption and solvent penetration.[14]

  • Centrifugation : Centrifuge the suspension at 10,000 rpm for 20 minutes.[14]

  • Collection : Collect the supernatant. The residue can be re-extracted to improve yield.[11]

  • Filtration : Filter the collected supernatant. The resulting extract is ready for derivatization or further purification.[14]

Protocol 2.1.2: Ultrasound-Assisted Extraction (UAE) - Optimized

UAE is a more rapid and efficient method that utilizes acoustic cavitation to enhance extraction. Response surface methodology (RSM) has been used to optimize the parameters for maximum yield.[10][15][16]

  • Sample Preparation : Prepare dried, powdered mulberry leaves as described in Protocol 2.1.1.

  • Optimized Conditions :

    • Solvent : Ethanol (concentration varies, see Table 1).

    • Solvent-to-Sample Ratio : 7 mL/g.[10][16]

    • Ultrasonic Power : 180 W.[10][16]

    • Extraction Time : 260 seconds.[10][16]

    • Extraction Temperature : Varies (see Table 1).

  • Procedure : Mix the sample with the solvent in the specified ratio and apply ultrasonic treatment under the optimized conditions.

  • Post-Extraction : Centrifuge the mixture at high speed (e.g., 6,000 rpm for 15 min) and filter the supernatant to obtain the crude DNJ extract.[17]

Protocol 2.1.3: Response Surface Methodology (RSM) Optimized Solvent Extraction

RSM is a statistical tool used to optimize complex processes. For DNJ extraction, it has been used to determine the ideal combination of multiple parameters.[8]

  • Sample Preparation : Use dry mulberry leaf powder.

  • Optimized Conditions :

    • Solvent : 55% Ethanol.[8]

    • Solvent-to-Sample Ratio : 12:1 (mL/g).[8]

    • Extraction Temperature : 80 °C.[8]

    • Extraction Time : 1.2 hours.[8]

  • Procedure : Perform the extraction under these specified conditions.

  • Post-Extraction : Process the extract via centrifugation and filtration.

Quantitative Data: Extraction Yields

The efficiency of extraction is highly dependent on the chosen parameters.

Extraction Method Key Parameters DNJ Yield Reference
RSM Optimized Solvent55% Ethanol, 80°C, 1.2 h, 12:1 ratio256 mg / 100 g dry leaves[8]
Ultrasound-Assisted (Optimized)7 mL/g ratio, 180 W, 260 sProduces 0.8% DNJ-enriched powder[10][16]
Ultrasound-AssistedWater, 1:40 ratio, 125 W, 70°C, 20 min0.092% extraction ratio[18]

Table 1: Comparison of DNJ Extraction Yields under Optimized Conditions.

Purification of DNJ Extract

Crude mulberry extract contains numerous compounds besides DNJ. Purification is essential to increase the concentration of DNJ for pharmaceutical use.

Experimental Protocols for Purification

Protocol 3.1.1: Sequential Resin Chromatography

This method uses a combination of macroporous and ion-exchange resins to isolate and concentrate DNJ.[19]

  • Initial Purification : Load the crude extract (pH adjusted to 4.0) onto an AB-8 macroporous resin column. The maximum loading amount is 2 bed volumes (BV).

  • Elution (Step 1) : Elute the column at a flow rate of 1 BV/h. Collect the effluent. This step increases the DNJ content to approximately 4.9% with a recovery rate of 98%.

  • Cation Exchange Chromatography : Load the enriched fraction from the previous step onto a 732 H-type cation exchange resin column.

  • Elution (Step 2) : Elute the column sequentially with:

    • 1 BV of H₂O

    • 1.5 BV of 0.3 M NH₃·H₂O

    • 2 BV of 0.5 M NH₃·H₂O

  • Collection : Collect the fractions where the pH is between 9.0 and 10.0. This final product can reach a DNJ content of 16.7%.

Protocol 3.1.2: Membrane Filtration and Resin Chromatography

This industrial-scale method combines membrane separation with resin chromatography, avoiding organic solvents.[20]

  • Aqueous Extraction : Prepare a crude aqueous extract from dried mulberry leaf powder by refluxing with deionized water.

  • Microfiltration : Pass the aqueous extract through a microfiltration membrane to remove suspended solids and macromolecules.

  • Ultrafiltration : Subject the permeate from microfiltration to ultrafiltration to further remove larger dissolved molecules.

  • Resin Treatment : Sequentially pass the ultrafiltration permeate through:

    • Macroporous adsorption resin column.

    • Strongly acidic cation exchange resin column.

    • Strongly basic anion exchange resin column.

  • Result : This process can increase the mass concentration of DNJ from 1.32% in the initial aqueous extract to 7.84% in the final product, with an extraction ratio of 88.06%.[20]

Purification Workflow Diagram

Purification_Workflow cluster_extraction Crude Extraction cluster_purification Purification Cascade A Dried Mulberry Leaf Powder B Aqueous Extraction (e.g., 0.05 M HCl) A->B C Crude DNJ Extract B->C D Microfiltration C->D Remove Solids E Ultrafiltration D->E Remove Macromolecules F Macroporous Resin Chromatography E->F Remove Pigments/ Non-polar Impurities G Cation Exchange Resin Chromatography F->G DNJ Adsorption/ Elution H Anion Exchange Resin Chromatography G->H Remove Anionic Impurities I Enriched DNJ Hydrochloride H->I

Caption: Workflow for the extraction and purification of DNJ from mulberry leaves.

Analytical Quantification

Accurate quantification of DNJ is crucial for quality control and research. Since DNJ lacks a strong chromophore, direct UV detection in HPLC is difficult.[21] Therefore, methods often involve derivatization or the use of universal detectors like ELSD or mass spectrometry.

Experimental Protocols for Quantification

Protocol 4.1.1: HPLC with FMOC-Cl Derivatization and Fluorescence Detection (FLD)

This is a sensitive and widely used method that introduces a fluorescent tag to the DNJ molecule.

  • Derivatization Reaction :

    • Mix 10 µL of the DNJ extract or standard solution with 10 µL of 0.4 M potassium borate buffer (pH 8.5).[11]

    • Add 20 µL of 5 mM 9-Fluorenylmethyl Chloroformate (FMOC-Cl) in acetonitrile.[11]

    • Vortex for 30 seconds and incubate at 25°C for 20 minutes.[11]

    • Add 10 µL of 0.1 M glycine to quench the excess FMOC-Cl.[11]

    • Dilute the mixture with 950 µL of 0.1% acetic acid to stabilize the DNJ-FMOC derivative.[11]

  • HPLC-FLD Conditions :

    • Column : C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm).

    • Mobile Phase : Acetonitrile and 0.1% aqueous acetic acid (50:50, v/v).

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 25 °C.

    • Detection : Fluorescence detector with excitation at 254 nm and emission at 322 nm.

Protocol 4.1.2: HPLC with Evaporative Light Scattering Detection (ELSD)

This method avoids the need for derivatization by using a detector that measures light scattered by analyte particles after solvent evaporation.[21][22]

  • Sample Preparation : Dissolve the extract in the mobile phase. Centrifuge and filter before injection.

  • HPLC-ELSD Conditions :

    • Column : HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., TSKgel Amide-80, 250 mm x 4.6 mm, 5 µm).[23]

    • Mobile Phase : Acetonitrile:Water (e.g., 84:16) containing 6.5 mM ammonium acetate.[23]

    • Flow Rate : 1.0 mL/min.[23]

    • Column Temperature : 30 °C.[23]

    • ELSD Settings :

      • Drift Tube Temperature : 55 °C.[23]

      • Nebulizing Gas (N₂) Flow Rate : 3.2 L/min.[23]

Protocol 4.1.3: HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)

This highly sensitive and specific method is ideal for complex matrices and low concentrations, and it does not require derivatization.[24]

  • Sample Preparation : Dilute the extract with the initial mobile phase. Centrifuge and filter.

  • HPLC Conditions :

    • Column : HILIC column (e.g., TSK gel Amide-80, 150 mm x 2.0 mm).[15]

    • Mobile Phase : Gradient elution with A: Acetonitrile + 0.1% formic acid and B: Water + 0.1% formic acid.[15]

    • Flow Rate : 0.2 mL/min.[15]

  • MS/MS Conditions :

    • Ionization : Electrospray Ionization, Positive Mode (ESI+).

    • Monitoring : Multiple Reaction Monitoring (MRM).

    • Transition : Monitor the transition of the parent ion [M+H]⁺ to a specific product ion (e.g., m/z 164.1 → product ion).

Quantitative Data: Analytical Method Performance and DNJ Content
Parameter HPLC-ELSD HPLC-MS/MS Reference
Derivatization Not requiredNot required[21][24]
Limit of Detection (LOD) 2.97 µg/mL100 pg (on column)[4][21]
Limit of Quantification (LOQ) 9.00 µg/mL75 pg (on column)[4][21]
Linearity (r²) >0.999N/A[21]

Table 2: Performance Characteristics of Key Analytical Methods for DNJ Quantification.

Mulberry Variety Leaf Age DNJ Content (mg/g dry weight) Reference
Morus cathayanaMature2.90 ± 0.57[11]
Morus bombycis var. lembangMature1.413 ± 0.023[11]
Morus alba 'Korin'N/A7.07[12]
Morus alba 'K-2'N/A2.72[14]
Morus alba 'S-13'N/A1.35[14]
Morus atropurpurea Roxb.Fruit (FW)up to 0.1776[25]
Average (29 batches)N/A0.20 - 3.88[13]

Table 3: DNJ Content in Various Mulberry Cultivars and Tissues. (Note: FW = Fresh Weight).

Signaling Pathways and Mechanism of Action

DNJ exerts its therapeutic effects by modulating several key biological pathways.

α-Glucosidase Inhibition

The primary mechanism for DNJ's antihyperglycemic effect is the competitive inhibition of α-glucosidases in the small intestine.[3][26] These enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose.

  • Mechanism : As a glucose analog, DNJ binds to the active site of α-glucosidase with high affinity.[3] This interaction is a reversible, competitive inhibition.[26][27] By blocking the enzyme, DNJ delays carbohydrate digestion, which in turn reduces the rate of glucose absorption and lowers the postprandial blood glucose peak.[1][11] The half-maximal inhibitory concentration (IC₅₀) of DNJ against α-glucosidase has been reported to be as low as 0.297 µg/mL.[26]

Alpha_Glucosidase_Inhibition Carbs Dietary Carbohydrates (Starch, Sucrose) Enzyme α-Glucosidase (in Small Intestine) Carbs->Enzyme Digestion Glucose Glucose Enzyme->Glucose Produces Absorption Intestinal Absorption Glucose->Absorption Bloodstream Increased Blood Glucose Absorption->Bloodstream DNJ 1-Deoxynojirimycin (DNJ) DNJ->Enzyme Competitively Inhibits

Caption: Mechanism of α-glucosidase inhibition by 1-Deoxynojirimycin (DNJ).

Insulin Signaling Pathway (PI3K/AKT)

Beyond its effects in the intestine, DNJ has been shown to improve insulin sensitivity in peripheral tissues like skeletal muscle. This action is mediated through the activation of the PI3K/AKT signaling pathway, a central regulator of glucose metabolism.[28][29][30]

  • Mechanism : DNJ treatment increases the phosphorylation of key proteins in the insulin signaling cascade, including the insulin receptor (IR), insulin receptor substrate-1 (IRS-1), PI3K, and Akt.[28][29][31] The activation of Akt promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake from the bloodstream into muscle cells and thereby improving insulin sensitivity and lowering blood glucose levels.[28][30]

PI3K_AKT_Pathway DNJ 1-Deoxynojirimycin (DNJ) IRS1 IRS-1 DNJ->IRS1 Enhances Phosphorylation PI3K PI3K DNJ->PI3K Enhances Phosphorylation AKT Akt DNJ->AKT Enhances Phosphorylation Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IR->IRS1 Phosphorylates (Tyr) IRS1->PI3K Activates PI3K->AKT Activates (p-Akt) GLUT4_vesicle GLUT4 Vesicle AKT->GLUT4_vesicle Promotes GLUT4_membrane GLUT4 Translocation to Membrane GLUT4_vesicle->GLUT4_membrane Glucose_Uptake Increased Glucose Uptake GLUT4_membrane->Glucose_Uptake

Caption: DNJ enhances insulin sensitivity via the PI3K/AKT signaling pathway.

Antioxidant Signaling Pathway (AKT/NRF2/OGG1)

DNJ also exhibits antioxidant properties by mitigating oxidative stress, particularly in high-glucose conditions. This is achieved through the activation of the NRF2 pathway, a master regulator of cellular antioxidant responses.[32][33]

  • Mechanism : Studies have shown that DNJ can activate Akt, which in turn promotes the nuclear translocation of Nuclear factor (erythroid-derived 2)-like 2 (NRF2).[32][33] In the nucleus, NRF2 activates the transcription of antioxidant response element (ARE)-containing genes. One key target is 8-oxoguanine DNA glycosylase (OGG1), an enzyme that repairs oxidative DNA damage.[32][33] By upregulating NRF2 and OGG1, DNJ helps protect cells from high-glucose-induced oxidative DNA damage.[32]

NRF2_Pathway HighGlucose High Glucose Stress OxidativeStress Increased Oxidative Stress (ROS) HighGlucose->OxidativeStress DNADamage Oxidative DNA Damage OxidativeStress->DNADamage DNJ 1-Deoxynojirimycin (DNJ) DNJ->OxidativeStress Mitigates AKT Akt DNJ->AKT Activates (p-Akt) NRF2 NRF2 AKT->NRF2 Promotes Nuclear Translocation OGG1 OGG1 Expression NRF2->OGG1 Upregulates CellProtection Cell Protection & DNA Repair OGG1->CellProtection CellProtection->DNADamage Repairs

Caption: DNJ mitigates oxidative stress via the AKT/NRF2/OGG1 signaling pathway.

Conclusion

1-Deoxynojirimycin hydrochloride is a high-value natural product from mulberry with well-documented therapeutic potential, primarily for managing hyperglycemia. This guide has provided a detailed technical framework for its discovery, extraction, purification, and analysis. The outlined protocols offer robust starting points for laboratory research and process development. Furthermore, the elucidation of its mechanisms of action through key signaling pathways underscores the multifaceted pharmacological profile of DNJ, encouraging further investigation into its applications in metabolic disorders and beyond. The continued optimization of extraction and purification technologies will be critical for the cost-effective production of DNJ, paving the way for its broader use in clinical and nutraceutical settings.

References

The Intricate Dance of Structure and Activity: A Technical Guide to 1-Deoxynojirimycin Hydrochloride and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deoxynojirimycin (DNJ), a polyhydroxylated piperidine alkaloid, stands as a prominent natural product renowned for its potent inhibition of α-glucosidase enzymes.[1][2] This inhibitory action forms the basis of its clinical application in the management of type 2 diabetes by delaying carbohydrate digestion and absorption.[3][4] Beyond its anti-diabetic effects, DNJ and its derivatives have garnered significant attention for their potential antiviral, anti-cancer, and anti-obesity properties.[1][5] The therapeutic versatility of DNJ stems from its structural mimicry of the D-glucose pyranose ring, allowing it to competitively bind to the active sites of key carbohydrate-processing enzymes.[2][5] Understanding the nuanced relationship between the chemical structure of DNJ and its biological activity is paramount for the rational design of novel, more potent, and selective therapeutic agents. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 1-deoxynojirimycin hydrochloride and its analogs, supported by experimental data and methodologies.

Core Structure-Activity Relationships of 1-Deoxynojirimycin

The inhibitory prowess of 1-deoxynojirimycin (DNJ) against α-glucosidases is intricately linked to its molecular architecture. As a glucose mimic, the piperidine ring of DNJ, with its multiple hydroxyl groups, competitively blocks the active site of these enzymes.[5] The nitrogen atom within the ring, which replaces the endocyclic oxygen of glucose, is crucial for this interaction as it can mimic the charge of the proposed oxocarbenium ion transition state formed during glycoside hydrolysis.[5] Modifications to the core DNJ structure, particularly at the nitrogen atom and the carbon skeleton, have profound effects on its inhibitory potency and selectivity.

N-Alkylation and N-Substitution

The introduction of alkyl groups to the nitrogen atom of the DNJ ring is a well-explored strategy to modulate its biological activity.[6] This modification can significantly enhance the inhibitory effect against α-glucosidases. The affinity of N-alkyl-1-deoxynojirimycin derivatives for α- and β-glucosidases is often attributed to the presence of a lipophilic pocket within the enzyme's active site.[3][6]

Generally, increasing the length of the N-alkyl chain can lead to enhanced inhibitory activity up to a certain point, after which further increases in chain length may lead to a decrease in potency. For instance, N-hydroxyethyl-DNJ (miglitol) and N-butyl-DNJ (miglustat) are two clinically approved drugs derived from N-alkylation of DNJ, used for the treatment of type II diabetes and Gaucher disease, respectively.[6] The introduction of more complex substituents, such as phenyltriazole moieties, has also been shown to yield compounds with significantly greater activity than the parent DNJ.[3]

C-Substitution and Hybrid Molecules

Modifications at the carbon skeleton of the DNJ ring offer another avenue for derivatization. The synthesis of hybrids, such as those combining DNJ with chrysin, has been investigated to improve properties like lipophilicity and bioavailability.[7] These hybrid molecules can exhibit enhanced α-glucosidase inhibitory activity compared to DNJ alone. For example, a chrysin-DNJ conjugate linked by an alkyl chain demonstrated a mixed-type inhibition of α-glucosidase.[7]

The following table summarizes the α-glucosidase inhibitory activity of various DNJ derivatives, highlighting the impact of different structural modifications.

CompoundModificationLinkerSubstituent on Phenyl RingIC50 (µM)Reference
DNJ ---155 ± 15[3]
Acarbose ---822.0 ± 1.5[5]
Compound 12 PhenyltriazoleC4H105 ± 9[3]
Compound 13 PhenyltriazoleC44-F29 ± 2[3]
Compound 14 PhenyltriazoleC44-Cl20 ± 2[3]
Compound 16 PhenyltriazoleC6H28 ± 3[3]
Compound 17 PhenyltriazoleC64-F18 ± 2[3]
Compound 18 PhenyltriazoleC64-Cl11 ± 1[3]
Compound 19 PhenyltriazoleC64-Br11 ± 1[3]
Compound 20 PhenyltriazoleC64-I13 ± 1[3]
Compound 6 (DNJ-chrysin hybrid) ChrysinC3 alkyl chain-0.51[7]
Compound 34 N-alkyl--150 (Ki)[5]
Compound 40 N-alkyl--52 (Ki)[5]
Compound 43 N-alkyl--10 (Ki)[5]

Signaling Pathways Modulated by 1-Deoxynojirimycin Derivatives

The biological effects of DNJ and its analogs extend beyond intestinal α-glucosidase inhibition. A critical mechanism of action, particularly relevant to their antiviral activity, involves the inhibition of endoplasmic reticulum (ER) α-glucosidases I and II.[8][9] These enzymes are essential for the proper folding of viral glycoproteins. By inhibiting these enzymes, DNJ derivatives can disrupt the viral life cycle.

ER_Glycoprotein_Folding Unfolded_Protein Unfolded Glycoprotein (Glc3Man9GlcNAc2) Glucosidase_I α-Glucosidase I Unfolded_Protein->Glucosidase_I Calnexin Calnexin/ Calreticulin Misfolded_Protein Misfolded Glycoprotein Calnexin->Misfolded_Protein Incorrect folding Glucosidase_II_2 α-Glucosidase II Calnexin->Glucosidase_II_2 Release Glucosidase_II α-Glucosidase II Glucosidase_I->Glucosidase_II Removal of terminal glucose Glucosidase_II->Calnexin Monoglucosylated protein binds UGGT UGGT UGGT->Calnexin Correctly_Folded Correctly Folded Glycoprotein Misfolded_Protein->UGGT Reglucosylation ERAD ERAD (Degradation) Misfolded_Protein->ERAD DNJ 1-Deoxynojirimycin Derivatives DNJ->Glucosidase_I DNJ->Glucosidase_II DNJ->Glucosidase_II_2 Glucosidase_II_2->Correctly_Folded Final glucose removal

ER Glycoprotein Folding and DNJ Inhibition.

Furthermore, DNJ has been shown to mitigate oxidative DNA damage by activating the NRF2/OGG1 signaling pathway, suggesting a role in cellular protection against oxidative stress.[10]

NRF2_Pathway Oxidative_Stress Oxidative Stress (e.g., High Glucose) Keap1_NRF2 Keap1-NRF2 Complex Oxidative_Stress->Keap1_NRF2 induces dissociation DNA_Damage Oxidative DNA Damage Oxidative_Stress->DNA_Damage NRF2 NRF2 Keap1_NRF2->NRF2 ARE ARE (Antioxidant Response Element) NRF2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., OGG1) ARE->Antioxidant_Enzymes activates transcription of Antioxidant_Enzymes->DNA_Damage repairs Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection DNJ 1-Deoxynojirimycin DNJ->NRF2 promotes activation

DNJ's role in the NRF2/OGG1 signaling pathway.

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

A widely used method to determine the α-glucosidase inhibitory activity of DNJ derivatives involves a colorimetric assay using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.[7][11][12]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (e.g., 0.1 M, pH 6.8)

  • Test compounds (DNJ derivatives)

  • Positive control (e.g., Acarbose)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M or 1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Dissolve α-glucosidase in phosphate buffer to a desired concentration (e.g., 0.25 U/mL or 1 U/mL).[12]

    • Dissolve pNPG in phosphate buffer to a final concentration of 1 mM or 2.5 mM.[7][12]

    • Prepare various concentrations of the test compounds and the positive control in the buffer.

  • Enzyme Inhibition Reaction:

    • In a 96-well plate, add a specific volume of the test compound solution (e.g., 20 µL or 50 µL).[7][12]

    • Add the α-glucosidase solution (e.g., 20 µL or 100 µL) to each well.[7][12]

    • Pre-incubate the mixture at 37°C for a set period (e.g., 5, 10, or 15 minutes).[7][12]

    • Initiate the reaction by adding the pNPG substrate solution (e.g., 20 µL or 40 µL).[7][12]

    • Incubate the reaction mixture at 37°C for a defined time (e.g., 20, 30, or 60 minutes).[12]

  • Termination and Measurement:

    • Stop the reaction by adding Na₂CO₃ solution (e.g., 50 µL or 100 µL).[7][12]

    • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.[7][11]

  • Calculation:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100.[12]

    • The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.[12]

Alpha_Glucosidase_Assay Start Start Prepare_Reagents Prepare Reagents: - Enzyme Solution - Substrate (pNPG) - Test Compounds - Buffer Start->Prepare_Reagents Add_to_Plate Add to 96-well Plate: - Test Compound - α-Glucosidase Prepare_Reagents->Add_to_Plate Pre_Incubate Pre-incubate at 37°C Add_to_Plate->Pre_Incubate Add_Substrate Add Substrate (pNPG) Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop Reaction (add Na2CO3) Incubate->Stop_Reaction Measure_Absorbance Measure Absorbance at 405 nm Stop_Reaction->Measure_Absorbance Calculate_IC50 Calculate % Inhibition and IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Workflow for α-Glucosidase Inhibition Assay.
Cytotoxicity Assay

Assessing the cytotoxicity of novel DNJ derivatives is crucial to determine their therapeutic window. A common method is the MTT or CCK-8 assay, which measures cell viability.[13][14]

Materials:

  • Human cell line (e.g., HL60)[3]

  • Cell culture medium

  • Test compounds (DNJ derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent

  • Solubilization solution (e.g., DMSO or isopropanol with HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the chosen cell line to the logarithmic growth phase.

    • Seed the cells into a 96-well plate at a predetermined density and incubate to allow for attachment (for adherent cells).

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Add the compound solutions to the wells containing the cells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Measurement:

    • Add the MTT or CCK-8 reagent to each well and incubate for a few hours. Living cells will reduce the tetrazolium salt to a colored formazan product.

    • If using MTT, add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for CCK-8) using a microplate reader.

  • Calculation:

    • Cell viability is calculated as a percentage of the vehicle control.

    • The CC50 (the concentration of the compound that causes 50% cytotoxicity) can be determined from the dose-response curve.

Cytotoxicity_Assay Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Attach Incubate for Cell Attachment Seed_Cells->Incubate_Attach Add_Compounds Add Serial Dilutions of Test Compounds Incubate_Attach->Add_Compounds Incubate_Treatment Incubate for Treatment Period Add_Compounds->Incubate_Treatment Add_Reagent Add MTT or CCK-8 Reagent Incubate_Treatment->Add_Reagent Incubate_Reagent Incubate for Color Development Add_Reagent->Incubate_Reagent Measure_Absorbance Measure Absorbance Incubate_Reagent->Measure_Absorbance Calculate_Viability Calculate % Cell Viability and CC50 Measure_Absorbance->Calculate_Viability End End Calculate_Viability->End

Workflow for a Cell-Based Cytotoxicity Assay.

Conclusion and Future Directions

The structure-activity relationship of this compound is a rich and evolving field of study. The core piperidine structure with its hydroxyl groups is fundamental to its inhibitory activity, while modifications at the nitrogen and carbon atoms provide powerful means to enhance potency and modulate selectivity. N-alkylation and the introduction of bulky hydrophobic groups have proven to be effective strategies for increasing α-glucosidase inhibition. The development of hybrid molecules represents a promising approach to improve pharmacokinetic properties and potentially introduce multi-target functionalities.

Future research in this area will likely focus on:

  • Rational Drug Design: Utilizing computational modeling and structural biology to design DNJ derivatives with improved affinity and selectivity for specific α-glucosidase isozymes or other therapeutic targets.

  • Exploring Novel Substituents: Synthesizing and evaluating a wider range of diverse substituents at both the N- and C-positions to further probe the SAR.

  • Multi-target Ligands: Designing hybrid molecules that can simultaneously modulate multiple pathways involved in complex diseases like diabetes and cancer.

  • In Vivo Studies: Moving beyond in vitro assays to evaluate the efficacy, pharmacokinetics, and safety of promising DNJ derivatives in relevant animal models.

A thorough understanding of the principles outlined in this guide will be instrumental for researchers and drug development professionals in harnessing the full therapeutic potential of the 1-deoxynojirimycin scaffold.

References

Beyond the Sweet Spot: A Technical Guide to the Diverse Biological Activities of 1-Deoxynojirimycin Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Deoxynojirimycin (DNJ), a potent α-glucosidase inhibitor, is a well-recognized therapeutic agent for the management of type 2 diabetes. Its hydrochloride salt, 1-Deoxynojirimycin hydrochloride (DNJ-HCl), offers improved stability and bioavailability. While its impact on carbohydrate metabolism is extensively documented, a growing body of evidence reveals a broader spectrum of biological activities that extend far beyond glucosidase inhibition. This technical guide provides an in-depth exploration of these non-canonical functions of DNJ-HCl, offering researchers and drug development professionals a comprehensive overview of its potential in diverse therapeutic areas. This document details the molecular mechanisms, presents quantitative data from key studies, outlines experimental protocols to investigate these activities, and provides visual representations of the involved signaling pathways.

Modulation of Lipid Metabolism

Beyond its effects on glucose, DNJ-HCl has demonstrated significant potential in regulating lipid metabolism, suggesting its utility in addressing dyslipidemia and related metabolic disorders.

Signaling Pathways

DNJ-HCl's influence on lipid metabolism is multifaceted, involving the modulation of key enzymes and signaling pathways that govern fatty acid synthesis and oxidation. One of the central pathways implicated is the AMP-activated protein kinase (AMPK) pathway. Activation of AMPK by DNJ-HCl leads to the downstream inhibition of acetyl-CoA carboxylase (ACC) and a decrease in the expression of fatty acid synthase (FAS), two critical enzymes in de novo lipogenesis. Concurrently, AMPK activation enhances the activity of carnitine palmitoyltransferase 1 (CPT1), a rate-limiting enzyme in fatty acid β-oxidation.

Lipid_Metabolism_Pathway DNJ 1-Deoxynojirimycin-HCl AMPK AMPK DNJ->AMPK Activates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Inhibits FAS Fatty Acid Synthase (FAS) AMPK->FAS Downregulates Expression CPT1 Carnitine Palmitoyltransferase 1 (CPT1) AMPK->CPT1 Activates Fatty_Acid_Synthesis Fatty Acid Synthesis ↓ ACC->Fatty_Acid_Synthesis FAS->Fatty_Acid_Synthesis Fatty_Acid_Oxidation Fatty Acid Oxidation ↑ CPT1->Fatty_Acid_Oxidation

Figure 1: DNJ-HCl mediated regulation of lipid metabolism via the AMPK pathway.
Quantitative Data Summary

ParameterAnimal ModelDNJ-HCl DoseDurationResultReference
Serum TriglyceridesHumans with hypertriglyceridemia12 mg, 3x/day12 weeksModest decrease[1]
Hepatic TriglyceridesHigh-fat diet-induced obese miceNot specifiedNot specifiedSignificant reduction[2]
Adiponectin LevelsRats1 mg/kg/day4 weeksIncreased plasma adiponectin[3]
Experimental Protocols
  • Animal Model: Male C57BL/6J mice, 8 weeks old.

  • Diet: High-fat diet (HFD; 60% kcal from fat) for 12 weeks to induce obesity and dyslipidemia.

  • Treatment: Administer DNJ-HCl (e.g., 50 mg/kg body weight) or vehicle (saline) daily by oral gavage for 4 weeks.

  • Sample Collection: At the end of the treatment period, fast mice for 12 hours and collect blood via cardiac puncture. Perfuse the liver with PBS and excise for analysis.

  • Biochemical Analysis:

    • Measure serum levels of triglycerides, total cholesterol, HDL-C, and LDL-C using commercially available enzymatic kits.

    • Homogenize liver tissue and extract lipids using the Folch method. Quantify hepatic triglyceride and cholesterol content.

  • Western Blot Analysis of Hepatic Tissue:

    • Homogenize liver samples in RIPA buffer with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 30-50 µg of protein on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against p-AMPK, AMPK, p-ACC, ACC, and FAS overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize bands using an ECL detection system and quantify using densitometry software. Normalize to a loading control like β-actin.

Enhancement of Insulin Sensitivity

DNJ-HCl has been shown to improve insulin sensitivity through mechanisms independent of its effects on intestinal glucose absorption.

Signaling Pathways

The PI3K/AKT signaling pathway is a critical mediator of insulin action. DNJ-HCl has been demonstrated to enhance insulin signaling by promoting the phosphorylation of key components of this pathway in skeletal muscle and other insulin-sensitive tissues. This leads to the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, facilitating glucose uptake into cells.

PI3K_AKT_Pathway DNJ 1-Deoxynojirimycin-HCl Insulin_Receptor Insulin Receptor DNJ->Insulin_Receptor Sensitizes IRS IRS Proteins Insulin_Receptor->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates AKT AKT/PKB PI3K->AKT Activates GLUT4_Vesicles GLUT4 Storage Vesicles AKT->GLUT4_Vesicles Promotes GLUT4_Translocation GLUT4 Translocation GLUT4_Vesicles->GLUT4_Translocation Glucose_Uptake Glucose Uptake ↑ GLUT4_Translocation->Glucose_Uptake

Figure 2: DNJ-HCl enhances insulin signaling via the PI3K/AKT pathway.
Quantitative Data Summary

ParameterCell/Animal ModelDNJ-HCl DoseDurationResultReference
Glucose UptakeL6 myotubesNot specifiedNot specifiedIncreased insulin-stimulated glucose uptake[2]
p-AKT/AKT ratioSkeletal muscle of db/db miceNot specifiedNot specifiedSignificantly increased[2]
p-IRS-1/IRS-1 ratioSkeletal muscle of db/db miceNot specifiedNot specifiedSignificantly increased[2]
Experimental Protocols
  • Cell Culture: Culture L6 myoblasts in DMEM with 10% FBS. Differentiate into myotubes by switching to DMEM with 2% horse serum for 5-7 days.

  • Treatment: Serum-starve the myotubes for 3 hours. Pre-treat with DNJ-HCl (e.g., 10 µM) for 1 hour, followed by stimulation with insulin (100 nM) for 30 minutes.

  • Glucose Uptake Measurement:

    • Wash cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Incubate with KRH buffer containing 0.5 µCi/mL 2-deoxy-D-[³H]glucose and 10 µM 2-deoxy-D-glucose for 10 minutes.

    • Stop the uptake by washing with ice-cold KRH buffer.

    • Lyse the cells with 0.1 N NaOH.

    • Measure the radioactivity in the cell lysates using a scintillation counter.

    • Normalize glucose uptake to the total protein content of each well.

  • Western Blot Analysis:

    • Treat L6 myotubes as described above.

    • Lyse cells and perform Western blotting as detailed in section 1.3.1., using primary antibodies against p-AKT (Ser473), AKT, p-IRS-1 (Tyr612), and IRS-1.

Anti-inflammatory and Antioxidant Activities

DNJ-HCl exhibits potent anti-inflammatory and antioxidant properties, suggesting its therapeutic potential in conditions characterized by chronic inflammation and oxidative stress.

Signaling Pathways

DNJ-HCl can suppress inflammatory responses by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. It has been shown to prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes such as TNF-α, IL-6, and iNOS.[4]

NFkB_Pathway DNJ 1-Deoxynojirimycin-HCl IKK IKK Complex DNJ->IKK Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_IkBa NF-κB/IκBα Complex IkBa->NFkB_IkBa Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkBa->NFkB Releases Proinflammatory_Genes Pro-inflammatory Gene Transcription ↓

Figure 3: DNJ-HCl mediated inhibition of the NF-κB signaling pathway.

DNJ-HCl can bolster the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. Oxidative stress, or treatment with DNJ-HCl, can lead to the dissociation of Nrf2 from Keap1. Nrf2 then translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Nrf2_Pathway DNJ 1-Deoxynojirimycin-HCl ROS Oxidative Stress DNJ->ROS Reduces Keap1_Nrf2 Keap1/Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Nrf2->ARE Binds Antioxidant_Genes Antioxidant Gene Transcription ↑ (HO-1, NQO1) ARE->Antioxidant_Genes

Figure 4: DNJ-HCl mediated activation of the Nrf2 antioxidant pathway.
Quantitative Data Summary

ParameterCell/Animal ModelDNJ-HCl DoseDurationResultReference
TNF-α productionLPS-stimulated RAW 264.7 macrophagesNot specifiedNot specifiedDose-dependent inhibition[4]
IL-6 productionLPS-stimulated RAW 264.7 macrophagesNot specifiedNot specifiedDose-dependent inhibition[4]
NO productionLPS-stimulated RAW 264.7 macrophagesNot specifiedNot specifiedDose-dependent inhibition[4]
Nrf2 nuclear translocationNot specifiedNot specifiedNot specifiedIncreased
HO-1 expressionNot specifiedNot specifiedNot specifiedUpregulated
Experimental Protocols
  • Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS.

  • Treatment: Seed cells in a 24-well plate. Pre-treat with various concentrations of DNJ-HCl for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the culture supernatant using commercially available ELISA kits.

  • Western Blot for NF-κB Translocation:

    • Treat cells as described above for shorter time points (e.g., 30-60 minutes).

    • Prepare nuclear and cytoplasmic extracts using a nuclear extraction kit.

    • Perform Western blotting on both fractions using an antibody against the p65 subunit of NF-κB. Use an antibody against a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., α-tubulin) to confirm the purity of the fractions.

  • Cell Culture and Treatment: Culture HepG2 cells and treat with DNJ-HCl for various time points.

  • Western Blot Analysis:

    • Prepare whole-cell lysates and nuclear extracts.

    • Perform Western blotting for Nrf2 on both whole-cell lysates and nuclear extracts.

    • Analyze the expression of downstream targets HO-1 and NQO1 in whole-cell lysates.

Antiviral Activity

DNJ and its derivatives have demonstrated broad-spectrum antiviral activity against a range of enveloped viruses, including influenza, dengue, and HIV. While some of this activity is attributed to the inhibition of ER α-glucosidases I and II, which are crucial for the proper folding of viral glycoproteins, evidence suggests that other mechanisms may also be at play.

Non-Glucosidase Dependent Mechanisms

The precise non-glucosidase dependent antiviral mechanisms of DNJ-HCl are still under investigation. However, it is hypothesized that DNJ-HCl may interfere with other host cell factors that are essential for viral replication or assembly. The immunomodulatory and anti-inflammatory effects of DNJ-HCl could also contribute to its antiviral activity by creating a less favorable environment for viral propagation.

Quantitative Data Summary
VirusCell LineDNJ DerivativeIC50Reference
Bovine Viral Diarrhea Virus (BVDV)MDBKN-nonyl-DNJ (NN-DNJ)~1 µM[5]
SARS-CoV-2ACE2-A549Various 1-DNJ derivativesVaried[6]
Experimental Protocols
  • Cell Culture: Seed a confluent monolayer of susceptible host cells (e.g., MDCK for influenza virus) in a 12-well plate.

  • Virus Infection: Infect the cells with a known titer of the virus for 1 hour at 37°C.

  • Treatment: After infection, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of DNJ-HCl.

  • Incubation: Incubate the plates at 37°C until viral plaques are visible (typically 2-3 days).

  • Quantification: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well. The concentration of DNJ-HCl that reduces the number of plaques by 50% is the IC50.

Regulation of Apoptosis and Autophagy

Emerging evidence suggests that DNJ-HCl can modulate the intricate cellular processes of apoptosis (programmed cell death) and autophagy (cellular self-digestion).

Signaling Pathways

DNJ-HCl has been shown to have a dual role in apoptosis, either promoting or inhibiting it depending on the cell type and context. In some cancer cells, DNJ-HCl can induce apoptosis.[3][7] In other cell types, such as pancreatic β-cells under high glucose stress, DNJ-HCl can inhibit apoptosis by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family and regulating the activity of caspases.[8][9]

The effect of DNJ-HCl on autophagy is less well-characterized. Autophagy is a critical cellular process for maintaining homeostasis and can be either a survival or a death mechanism. The interplay between autophagy and apoptosis is complex. Further research is needed to elucidate the specific molecular pathways through which DNJ-HCl influences autophagy. A common method to assess autophagy is to monitor the conversion of LC3-I to LC3-II by Western blot.

Apoptosis_Autophagy_Workflow cluster_apoptosis Apoptosis Analysis cluster_autophagy Autophagy Analysis Apoptosis_Induction Induce Apoptosis (e.g., with Staurosporine) DNJ_Treatment_A Treat with DNJ-HCl Apoptosis_Induction->DNJ_Treatment_A AnnexinV_PI_Staining Annexin V/PI Staining DNJ_Treatment_A->AnnexinV_PI_Staining Flow_Cytometry Flow Cytometry AnnexinV_PI_Staining->Flow_Cytometry Apoptosis_Quantification Quantify Apoptotic Cells Flow_Cytometry->Apoptosis_Quantification Autophagy_Induction Induce Autophagy (e.g., with Rapamycin) DNJ_Treatment_B Treat with DNJ-HCl Autophagy_Induction->DNJ_Treatment_B Cell_Lysis Cell Lysis DNJ_Treatment_B->Cell_Lysis Western_Blot LC3 Western Blot Cell_Lysis->Western_Blot LC3_Ratio Analyze LC3-II/LC3-I Ratio Western_Blot->LC3_Ratio

Figure 5: Experimental workflow for assessing the effects of DNJ-HCl on apoptosis and autophagy.
Quantitative Data Summary

ParameterCell LineDNJ-HCl ConcentrationResultReference
ApoptosisA172 glioblastoma cells2.6 and 5.3 mMInduced apoptotic cell death[3]
NecrosisACP02 gastric adenocarcinoma cells19.6 mMInduced necrotic cell death[7]
Apoptosis InhibitionHigh glucose-treated INS-1 cellsNot specifiedInhibited apoptosis[8][9]
Experimental Protocols
  • Cell Culture and Treatment: Seed cells in a 6-well plate. Treat with an apoptosis-inducing agent (e.g., staurosporine) in the presence or absence of DNJ-HCl for a specified time.

  • Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Cell Culture and Treatment: Seed cells in a 6-well plate. Treat with an autophagy inducer (e.g., rapamycin) or inhibitor (e.g., chloroquine) in the presence or absence of DNJ-HCl.

  • Cell Lysis and Western Blot: Lyse the cells and perform Western blotting as described in section 1.3.1. Use a primary antibody that recognizes both LC3-I and LC3-II.

  • Analysis: Quantify the band intensities of LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio is indicative of an increase in autophagosome formation. Co-treatment with an autophagy inhibitor can help to distinguish between increased autophagosome synthesis and decreased degradation (autophagic flux).

Regulation of Gene Expression

The diverse biological activities of DNJ-HCl are ultimately mediated by its ability to modulate the expression of various genes.

Mechanisms of Gene Regulation

DNJ-HCl can influence gene expression through its effects on the signaling pathways described above. For instance, the activation of Nrf2 and the inhibition of NF-κB directly impact the transcription of a wide array of genes involved in antioxidant defense and inflammation, respectively. The activation of AMPK and PI3K/AKT pathways also leads to changes in the expression of genes involved in metabolism.

Experimental Protocols
  • Cell Culture and Treatment: Treat cells with DNJ-HCl for a specified time.

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the cells using a commercial kit and reverse transcribe it into cDNA.

  • qPCR: Perform qPCR using SYBR Green or TaqMan probes for the target genes of interest. Use appropriate housekeeping genes (e.g., GAPDH, β-actin) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Conclusion

This compound is a multifaceted molecule with a range of biological activities that extend well beyond its established role as a glucosidase inhibitor. Its ability to modulate lipid metabolism, enhance insulin sensitivity, exert anti-inflammatory and antioxidant effects, influence viral replication, and regulate fundamental cellular processes like apoptosis and autophagy, opens up exciting new avenues for its therapeutic application. The signaling pathways and experimental protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising compound in a variety of disease contexts. Further investigation into the non-canonical mechanisms of DNJ-HCl is warranted to fully unlock its therapeutic promise.

References

The Pharmacokinetics and Bioavailability of 1-Deoxynojirimycin Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Deoxynojirimycin (DNJ), a potent alpha-glucosidase inhibitor, is a naturally occurring iminosugar found primarily in mulberry leaves. Its hydrochloride salt, 1-Deoxynojirimycin hydrochloride (DNJ-HCl), is of significant interest in the pharmaceutical industry for its potential therapeutic applications, particularly in the management of type 2 diabetes. A thorough understanding of its pharmacokinetic profile and bioavailability is crucial for the development of effective and safe therapeutic formulations. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and bioavailability of DNJ-HCl, detailing experimental methodologies, presenting quantitative data in a structured format, and illustrating key biological pathways.

Introduction

1-Deoxynojirimycin (C₆H₁₃NO₄), also known as moranoline, is a piperidine alkaloid with a structure analogous to glucose.[1][2] This structural similarity allows it to competitively inhibit α-glucosidases in the small intestine, thereby delaying the digestion and absorption of carbohydrates and consequently lowering postprandial blood glucose levels.[3] DNJ is found in various plants and microorganisms, but mulberry (Morus alba) leaves are its most well-known source.[2] For pharmaceutical applications, it is often used in its more stable hydrochloride salt form. This guide will focus on the absorption, distribution, metabolism, and excretion (ADME) properties of DNJ-HCl, providing a critical resource for researchers in the field.

Pharmacokinetics

The pharmacokinetic profile of a drug describes its journey through the body and is fundamental to determining dosing regimens and predicting therapeutic efficacy and potential toxicity.

Absorption

Following oral administration, DNJ is absorbed from the gastrointestinal tract. Studies in rats have shown that plasma concentrations of DNJ increase in a dose-dependent manner.[4] The absorption of DNJ appears to be rapid, with peak plasma concentrations (Tmax) generally observed within 30 minutes to an hour in rats.[4][5]

Interestingly, the formulation of DNJ can influence its absorption. One study found that the bioavailability of pure DNJ was higher compared to that of a mulberry leaf extract, suggesting that other components in the extract may hinder its absorption.[6] Conversely, the co-administration of carboxymethylcellulose sodium (CMCNa) has been shown to slow down the absorption rate of DNJ, which could potentially prolong its therapeutic effect in managing postprandial hyperglycemia.[5]

Bioavailability

Oral bioavailability is a critical parameter that indicates the fraction of an orally administered drug that reaches the systemic circulation unchanged. A study in rats reported an oral bioavailability of 50 ± 9% for DNJ following a comparison of intravenous and oral administration.[7] Another study reported an absolute bioavailability of 62 ± 24% for N-methyl-1-deoxynojirimycin, a derivative of DNJ, in rats.[7]

Distribution

After absorption, DNJ is distributed to various tissues. However, detailed tissue distribution studies are limited. It has been noted that plasma protein binding of DNJ is very low.[5]

Metabolism

Current evidence suggests that DNJ is not significantly metabolized in the body. Studies in rats have shown that orally administered DNJ is absorbed as an intact form, with no metabolites detected in the plasma.[4]

Excretion

The primary route of elimination for DNJ is renal excretion.[5] After intravenous administration in rats, DNJ disappeared from the plasma in two phases, with an initial half-life of 3 minutes and a terminal half-life of 51 minutes.[5] This indicates a rapid excretion from the body.

Quantitative Pharmacokinetic Data

The following tables summarize the key quantitative pharmacokinetic parameters of 1-Deoxynojirimycin from various preclinical studies.

Table 1: Pharmacokinetic Parameters of 1-Deoxynojirimycin in Rats after Oral Administration

Dose (mg/kg)Cmax (mg/L)Tmax (h)AUC (mg·h/L)Oral Bioavailability (%)Reference
80---50 ± 9[7]
1100.015 (15 µg/mL)0.5--[4]
Not Specified12.98 ± 1.920.50 ± 0.1019.22 ± 1.37-[5]

Table 2: Pharmacokinetic Parameters of N-methyl-1-deoxynojirimycin in Rats

Administration RouteDose (mg/kg)Oral Bioavailability (%)Reference
Intravenous & Oral10 (IV) & 80 (Oral)62 ± 24[7]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and comparison of pharmacokinetic data. This section outlines the methodologies for key experiments cited in the literature.

In Vivo Pharmacokinetic Studies in Rats

Objective: To determine the pharmacokinetic profile and bioavailability of DNJ-HCl after oral and intravenous administration.

Animals: Male Sprague-Dawley rats are commonly used.[6][7] The animals are typically fasted overnight before the experiment with free access to water.

Dose Administration:

  • Oral (p.o.): DNJ-HCl is dissolved in a suitable vehicle (e.g., water or saline) and administered by oral gavage.

  • Intravenous (i.v.): A sterile solution of DNJ-HCl is administered via a cannulated vein (e.g., the femoral or jugular vein).

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) from a cannulated artery or via retro-orbital bleeding. The blood is collected in heparinized tubes and centrifuged to obtain plasma, which is then stored at -80°C until analysis.

Sample Analysis: Plasma concentrations of DNJ are quantified using a validated analytical method, typically High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or Hydrophilic Interaction Liquid Chromatography (HILIC) with MS/MS detection.[4][7]

Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), and bioavailability are calculated from the plasma concentration-time data using non-compartmental analysis.

Analytical Method: UPLC-MS/MS for DNJ Quantification

Objective: To develop and validate a sensitive and specific method for the quantification of DNJ in biological matrices.

Instrumentation: A UPLC system coupled with a triple quadrupole mass spectrometer.[7]

Chromatographic Conditions:

  • Column: A HILIC column (e.g., MN-NUCLEODUR HILIC) is often used for the separation of the polar DNJ molecule.[7]

  • Mobile Phase: An isocratic elution with a mixture of acetonitrile and water containing a small percentage of formic acid and ammonium acetate is a common mobile phase.[7]

  • Flow Rate: A typical flow rate is around 0.4 mL/min.[7]

Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The transitions monitored for DNJ are typically m/z 164.1 → 110.1.[7]

  • Internal Standard: An appropriate internal standard, such as miglitol (m/z 208.1 → 146.1), is used to ensure accuracy and precision.[7]

Method Validation: The method should be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability.

In Vitro Permeability Assay using Caco-2 Cells

Objective: To assess the intestinal permeability of DNJ-HCl as a predictor of its oral absorption.

Cell Culture:

  • Caco-2 cells, a human colon adenocarcinoma cell line, are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics.

  • The cells are seeded on permeable Transwell® inserts and allowed to differentiate for approximately 21 days to form a confluent monolayer with well-developed tight junctions.[8][9]

Monolayer Integrity Assessment: The integrity of the Caco-2 cell monolayer is crucial for reliable permeability data. It is assessed by measuring the Transepithelial Electrical Resistance (TEER) using a voltohmmeter. TEER values should be within an acceptable range (e.g., >250 Ω·cm²). The permeability of a paracellular marker, such as Lucifer Yellow, is also measured to confirm monolayer integrity.[8][9]

Transport Experiment:

  • The transport of DNJ-HCl is measured in both apical-to-basolateral (A-B, absorptive) and basolateral-to-apical (B-A, secretive) directions.

  • The Caco-2 monolayers are washed with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • A solution of DNJ-HCl at a known concentration is added to the donor compartment (apical for A-B transport, basolateral for B-A transport).

  • At specified time intervals, samples are taken from the receiver compartment and the concentration of DNJ is determined by a validated analytical method (e.g., LC-MS/MS).

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the filter, and C₀ is the initial concentration of the drug in the donor compartment.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of 1-Deoxynojirimycin in Glucose Metabolism

1-Deoxynojirimycin primarily exerts its anti-hyperglycemic effect through the inhibition of α-glucosidases in the intestine. However, studies also suggest that it influences glucose metabolism through the regulation of key proteins and signaling pathways in the intestine and liver.[10]

G cluster_intestine Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Carbohydrates Dietary Carbohydrates Glucose Glucose Carbohydrates->Glucose α-glucosidase SGLT1 SGLT1 Glucose->SGLT1 Uptake GLUT2_enterocyte GLUT2 BloodGlucose Blood Glucose GLUT2_enterocyte->BloodGlucose Transport DNJ 1-Deoxynojirimycin (DNJ) DNJ->SGLT1 Down-regulates DNJ->GLUT2_enterocyte Down-regulates α-glucosidase α-glucosidase DNJ->α-glucosidase Inhibits

Caption: Intestinal mechanism of 1-DNJ on glucose absorption.

In the liver, DNJ has been shown to modulate the expression and activity of enzymes involved in glycolysis and gluconeogenesis.[10]

G cluster_liver Hepatocyte Glucose_liver Glucose Glycolysis Glycolysis Glucose_liver->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate GK Glucokinase (GK) PFK Phosphofructokinase (PFK) PK Pyruvate Kinase (PK) Gluconeogenesis Gluconeogenesis Gluconeogenesis->Glucose_liver PEPCK PEPCK G6Pase G-6-Pase Pyruvate->Gluconeogenesis DNJ 1-Deoxynojirimycin (DNJ) DNJ->GK Upregulates DNJ->PFK Upregulates DNJ->PK Upregulates DNJ->PEPCK Down-regulates DNJ->G6Pase Down-regulates

Caption: Hepatic mechanism of 1-DNJ on glucose metabolism.

Experimental Workflow for In Vivo Pharmacokinetic Study

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study in an animal model.

G start Start animal_prep Animal Preparation (e.g., Fasting, Cannulation) start->animal_prep dosing Dose Administration (Oral or Intravenous) animal_prep->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Preparation (Centrifugation) sampling->processing analysis Sample Analysis (LC-MS/MS) processing->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, etc.) analysis->pk_analysis end End pk_analysis->end

Caption: Workflow for an in vivo pharmacokinetic study.

Experimental Workflow for Caco-2 Permeability Assay

This diagram outlines the key steps involved in performing a Caco-2 cell permeability assay.

G start Start cell_culture Caco-2 Cell Seeding on Transwell Inserts start->cell_culture differentiation Cell Differentiation (~21 days) cell_culture->differentiation integrity_check Monolayer Integrity Check (TEER, Lucifer Yellow) differentiation->integrity_check transport_exp Transport Experiment (Apical to Basolateral & Basolateral to Apical) integrity_check->transport_exp sampling Sampling from Receiver Compartment transport_exp->sampling analysis Sample Analysis (LC-MS/MS) sampling->analysis papp_calc Papp Value Calculation analysis->papp_calc end End papp_calc->end

Caption: Workflow for a Caco-2 permeability assay.

Conclusion

This compound exhibits rapid absorption and a moderate oral bioavailability in preclinical models. Its primary mechanism of action is the inhibition of intestinal α-glucosidases, but it also appears to modulate hepatic glucose metabolism. The compound is minimally metabolized and is primarily excreted via the kidneys. The provided experimental protocols for in vivo pharmacokinetic studies and in vitro permeability assays offer a foundation for further research and development. A comprehensive understanding of these ADME properties is paramount for the successful clinical translation of DNJ-HCl as a therapeutic agent for type 2 diabetes and potentially other metabolic disorders. Future research should focus on detailed tissue distribution studies and the elucidation of its effects on a broader range of metabolic pathways.

References

1-Deoxynojirimycin Hydrochloride: A Technical Guide to a Naturally Occurring Iminosugar

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Deoxynojirimycin (DNJ), a polyhydroxylated piperidine alkaloid, is a potent inhibitor of α-glucosidase enzymes.[1] Naturally occurring in sources such as mulberry leaves (Morus alba) and certain bacteria like Bacillus and Streptomyces species, this iminosugar and its hydrochloride salt (DNJ-HCl) have garnered significant attention for their therapeutic potential.[1][2][3] As a glucose analogue where the ring oxygen is replaced by a nitrogen atom, DNJ effectively targets enzymes responsible for carbohydrate digestion, leading to a reduction in postprandial hyperglycemia.[1][4] Its biological activities extend beyond glycemic control, with demonstrated anti-obesity, antiviral, and anti-inflammatory properties.[1][5] This technical guide provides an in-depth overview of 1-deoxynojirimycin hydrochloride, including its natural sources, biosynthesis, mechanism of action, quantitative inhibitory data, detailed experimental protocols, and its influence on key cellular signaling pathways.

Natural Occurrence and Biosynthesis

1-Deoxynojirimycin is predominantly found in the leaves, roots, and stems of mulberry trees (Morus spp.), as well as in the dayflower (Commelina communis) and certain bacterial fermentation broths.[2][3][4] The concentration of DNJ can vary depending on the plant part and its stage of development.[6]

The biosynthesis of DNJ is not yet fully elucidated, but studies suggest distinct pathways in plants and microbes, primarily originating from glucose.[7] In microbes such as Streptomyces lavendulae, the proposed pathway begins with fructose-6-phosphate from the glycolysis pathway and involves a series of amination, dephosphorylation, oxidation, cyclization, dehydration, and reduction steps.[4][8] A key feature of the microbial pathway is a C2-N-C6 cyclization of the glucose-derived carbon skeleton.[4][8] In plants like mulberry, it is proposed that biosynthesis also starts from glucose, which is converted to 2-amino-2-deoxy-D-mannitol (ADM). ADM is then acted upon by ADM dehydrogenase to form nojirimycin, which subsequently undergoes dehydration and reduction to yield 1-DNJ.[7][9]

DNJ Biosynthesis Pathway in Microbes Glucose Glucose Fructose-6-Phosphate Fructose-6-Phosphate Glucose->Fructose-6-Phosphate Glycolysis Intermediate_1 Intermediate_1 Fructose-6-Phosphate->Intermediate_1 Amination Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Dephosphorylation Intermediate_3 Intermediate_3 Intermediate_2->Intermediate_3 Oxidation Intermediate_4 Intermediate_4 Intermediate_3->Intermediate_4 Cyclization (C2-N-C6) Intermediate_5 Intermediate_5 Intermediate_4->Intermediate_5 Dehydration 1-Deoxynojirimycin 1-Deoxynojirimycin Intermediate_5->1-Deoxynojirimycin Reduction

Proposed biosynthetic pathway of 1-Deoxynojirimycin in microbes.

Mechanism of Action: α-Glucosidase Inhibition

The primary mechanism of action for 1-deoxynojirimycin is the competitive inhibition of α-glucosidase enzymes located in the brush border of the small intestine.[4][9] These enzymes, including sucrase, maltase, and isomaltase, are responsible for the final step in carbohydrate digestion, breaking down disaccharides and oligosaccharides into absorbable monosaccharides like glucose.

As an iminosugar, the structure of DNJ mimics that of the natural D-glucose substrate. The protonated nitrogen atom in the DNJ ring mimics the oxonium ion transition state of the glycosidic bond cleavage. This allows DNJ to bind with high affinity to the active site of α-glucosidases, acting as a competitive inhibitor and preventing the binding and hydrolysis of dietary carbohydrates.[9] By delaying carbohydrate digestion, DNJ reduces the rate of glucose absorption, thereby lowering postprandial blood glucose and insulin levels.[2]

Quantitative Data: Inhibitory Activity

The inhibitory potency of 1-deoxynojirimycin and its derivatives has been quantified against various carbohydrases. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters for evaluating its efficacy.

EnzymeSourceInhibitorIC50 ValueKi ValueInhibition TypeReference(s)
α-GlucosidaseYeast1-Deoxynojirimycin8.15 ± 0.12 µM--[10]
α-GlucosidaseYeastN-alkyl-1-DNJ derivative (cpd 43)30.0 ± 0.60 µM10 µMCompetitive[11]
SucraseRat Small IntestineBAY m 1099 (DNJ derivative)-1.14 x 10⁻⁷ M (114 nM)Competitive[2]
SucraseRat Small IntestineBAY o 1248 (DNJ derivative)-6.92 x 10⁻⁸ M (69.2 nM)Competitive[2]
SucraseRat Small IntestineBAY m 1099 (DNJ derivative)-8.6 x 10⁻⁸ M (86 nM)Competitive[8]
SucraseRat Small IntestineBAY o 1248 (DNJ derivative)-5.0 x 10⁻⁸ M (50 nM)Competitive[8]
IsomaltaseIntestinalα-1-C-nonyl-1-DNJ3.5 nM--[5]
Lactase (β-galactosidase)Rat Small IntestineBAY m 1099 (DNJ derivative)-4.9 x 10⁻⁶ M (4.9 µM)Competitive[8]
Lactase (β-galactosidase)Rat Small IntestineBAY o 1248 (DNJ derivative)-6.7 x 10⁻⁵ M (67 µM)Competitive[8]
Maltase-1-Deoxynojirimycin1.5 ± 0.1 x 10⁻³ M-Mixed-type[7]

Modulation of Cellular Signaling Pathways

Beyond its direct enzymatic inhibition, 1-deoxynojirimycin influences key cellular signaling pathways involved in metabolism and cellular health.

PI3K/AKT Signaling Pathway

DNJ has been shown to improve insulin sensitivity by activating the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway in skeletal muscle and liver tissue.[12] This pathway is central to insulin's metabolic effects, including the translocation of glucose transporter 4 (GLUT4) to the cell membrane, which facilitates glucose uptake. By enhancing this pathway, DNJ can help alleviate insulin resistance.[12]

PI3K_AKT_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Insulin Receptor Insulin Receptor PI3K PI3K Insulin Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates & Activates GLUT4 Translocation GLUT4 Translocation AKT->GLUT4 Translocation Promotes Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake DNJ 1-DNJ DNJ->PI3K Enhances Activation Insulin Insulin Insulin->Insulin Receptor

DNJ enhances insulin signaling via the PI3K/AKT pathway.
AMPK Signaling Pathway

1-Deoxynojirimycin also activates 5' AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[13][14] AMPK activation shifts cellular metabolism from anabolic (energy-consuming) processes to catabolic (energy-producing) processes. In the context of DNJ's effects, AMPK activation can lead to increased fatty acid oxidation and glucose uptake, and inhibit processes like lipogenesis.[13][15] This mechanism contributes to DNJ's anti-obesity effects and its ability to promote the "beiging" of white adipose tissue.[13]

AMPK_Pathway DNJ 1-DNJ AMPK AMPK DNJ->AMPK Activates Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation Promotes Lipogenesis Lipogenesis AMPK->Lipogenesis Inhibits Glucose Uptake Glucose Uptake AMPK->Glucose Uptake Promotes

DNJ activates the AMPK pathway to regulate energy metabolism.
Intestinal Glucose Transporters

Studies in diabetic mice have shown that DNJ can down-regulate the expression of intestinal glucose transporters, specifically the sodium-glucose cotransporter 1 (SGLT1) and the glucose transporter 2 (GLUT2).[1][2][16] This action provides an additional mechanism for reducing glucose absorption, independent of its direct inhibition of α-glucosidases.

Experimental Protocols

Extraction and Purification of 1-Deoxynojirimycin from Mulberry Leaves

This protocol describes a common method for the extraction and purification of DNJ using ion-exchange chromatography.[3][17][18]

Materials:

  • Dried mulberry leaf powder

  • Deionized water

  • Ethanol

  • Hydrochloric acid (HCl)

  • Ammonia solution (NH₃·H₂O)

  • Macroporous adsorption resin (e.g., AB-8)

  • Strongly acidic cation exchange resin (e.g., 732 type)

Procedure:

  • Extraction: Mix dried mulberry leaf powder with 55% ethanol at a solvent-to-sample ratio of 12:1 (v/w).[15] Perform the extraction at 80°C for 1.2 hours.[15] Filter the mixture and collect the supernatant. Repeat the extraction process on the residue and combine the supernatants.

  • Concentration: Concentrate the combined extract under reduced pressure to remove ethanol.

  • Acidification & Macroporous Resin Chromatography: Adjust the pH of the concentrated aqueous extract to 4.0 with HCl.[17] Apply the extract to a pre-equilibrated AB-8 macroporous resin column to remove non-polar impurities. Collect the flow-through, which contains the DNJ.

  • Cation Exchange Chromatography: Apply the DNJ-containing fraction from the previous step to a 732 H-type cation exchange resin column.

  • Washing: Wash the column with deionized water to remove unbound neutral and anionic compounds.

  • Elution: Elute the bound DNJ from the cation exchange resin using a gradient of ammonia solution (e.g., starting with 0.3 M and increasing to 0.5 M NH₃·H₂O).[17]

  • Fraction Collection: Collect fractions and monitor the pH. Fractions with a pH between 9.0 and 10.0 typically contain the highest concentration of DNJ.[17]

  • Final Processing: Combine the DNJ-rich fractions, concentrate under vacuum, and lyophilize to obtain purified 1-deoxynojirimycin powder.

DNJ_Purification_Workflow cluster_workflow Experimental Workflow Start Mulberry Leaf Powder Extraction Ethanol Extraction Start->Extraction Concentration Vacuum Concentration Extraction->Concentration MacroporousResin Macroporous Resin Chromatography (AB-8) Concentration->MacroporousResin CationExchange Cation Exchange Chromatography (732 H-type) MacroporousResin->CationExchange Elution Ammonia Elution CationExchange->Elution Lyophilization Lyophilization Elution->Lyophilization End Purified 1-DNJ-HCl Lyophilization->End

Workflow for the extraction and purification of 1-DNJ.
In Vitro α-Glucosidase Inhibition Assay

This assay is used to determine the IC50 value of DNJ-HCl against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (yeast)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound (DNJ-HCl)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃, e.g., 0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a solution of α-glucosidase (e.g., 1 U/mL) in phosphate buffer.

    • Prepare a solution of pNPG (e.g., 1 mM) in phosphate buffer.

    • Prepare a series of dilutions of DNJ-HCl in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Sample Wells: Add 50 µL of phosphate buffer, 10 µL of α-glucosidase solution, and 20 µL of DNJ-HCl solution (at varying concentrations).

    • Control Well (100% activity): Add 70 µL of phosphate buffer and 10 µL of α-glucosidase solution.

    • Blank Well: Add 90 µL of phosphate buffer.

  • Pre-incubation: Incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Add 20 µL of the pNPG substrate solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ to all wells.

  • Measurement: Measure the absorbance of each well at 405 nm using a microplate reader. The yellow color of the p-nitrophenol product is proportional to the enzyme activity.

  • Calculation: Calculate the percentage of inhibition for each DNJ-HCl concentration using the formula: % Inhibition = [1 - (Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the DNJ-HCl concentration and determine the IC50 value (the concentration that causes 50% inhibition).

Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is used to evaluate the in vivo effect of DNJ-HCl on postprandial glucose levels.[4][19]

Animals and Treatment:

  • Use a suitable mouse model (e.g., C57BL/6J for normal physiology or db/db mice for a diabetic model).

  • Fast the mice overnight (16-18 hours) with free access to water.[19]

  • Administer DNJ-HCl or vehicle (e.g., saline) via oral gavage.

  • After a set time (e.g., 30 minutes), administer a glucose solution (e.g., 1 g/kg body weight) via oral gavage.[7]

Procedure:

  • Baseline Blood Glucose (t=0): Before glucose administration, collect a small blood sample from the tail vein and measure the blood glucose level using a glucometer. This is the 0-minute time point.

  • Glucose Administration: Administer the prepared glucose solution to the mice by oral gavage.

  • Blood Glucose Monitoring: Collect blood from the tail vein at specified time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[7]

  • Data Analysis: Plot the blood glucose concentration against time for both the DNJ-HCl treated and vehicle control groups. Calculate the area under the curve (AUC) for each group to quantify the overall glucose excursion. A significant reduction in the AUC for the DNJ-HCl group indicates improved glucose tolerance.

Western Blot Analysis for PI3K/AKT Pathway Activation

This protocol outlines the steps to assess the phosphorylation status of AKT, a key indicator of PI3K/AKT pathway activation.[20]

Materials:

  • Cell culture or tissue samples treated with/without DNJ-HCl.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein assay kit (e.g., BCA).

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-AKT (e.g., Ser473), anti-total-AKT.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Protein Extraction: Lyse cells or homogenized tissue in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with SDS loading buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps as in step 8.

  • Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total form of the protein (e.g., anti-total-AKT).

  • Analysis: Quantify the band intensities using densitometry software. The level of pathway activation is determined by the ratio of the phosphorylated protein to the total protein.

Conclusion

This compound is a well-characterized, naturally occurring iminosugar with significant therapeutic potential, primarily as an α-glucosidase inhibitor for the management of type 2 diabetes. Its multifaceted mechanism of action, which also includes the favorable modulation of key metabolic signaling pathways like PI3K/AKT and AMPK, underscores its promise in addressing complex metabolic disorders. The established protocols for its extraction, purification, and biological evaluation provide a solid foundation for further research and development. This guide offers a comprehensive technical resource for scientists and researchers aiming to explore the full potential of this valuable natural compound in drug discovery and development.

References

The Antiviral Efficacy of 1-Deoxynojirimycin Hydrochloride Against HIV: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Deoxynojirimycin (DNJ) and its derivatives have emerged as a compelling class of antiviral agents targeting the Human Immunodeficiency Virus (HIV). As an alpha-glucosidase inhibitor, 1-Deoxynojirimycin hydrochloride (DNJ-HCl) disrupts the crucial N-linked glycosylation pathway of HIV's envelope glycoproteins, gp120 and gp160. This interference with glycan processing leads to misfolded glycoproteins, which are unable to mediate viral entry into host cells effectively. This technical guide provides an in-depth analysis of the antiviral properties of DNJ-HCl against HIV, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols. Visualizations of the underlying signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of its therapeutic potential.

Mechanism of Action: Inhibition of Glycoprotein Processing

The primary antiviral activity of this compound stems from its role as an inhibitor of host cellular α-glucosidases I and II.[1][2] These enzymes are critical for the proper folding of nascent glycoproteins within the endoplasmic reticulum (ER). The HIV envelope protein (Env) is synthesized as a gp160 precursor, which is heavily glycosylated. For gp160 to be correctly folded and subsequently cleaved into the functional gp120 and gp41 subunits, it must undergo a series of modifications, including the trimming of glucose residues from its N-linked glycans.

DNJ-HCl, as a glucose analog, competitively inhibits α-glucosidases, leading to the retention of glucose residues on the N-linked glycans of gp160. This results in misfolded Env glycoproteins.[3][4] While the binding of the misfolded gp120 to the primary cellular receptor, CD4, appears to be largely unaffected, the subsequent conformational changes required for binding to the co-receptor (CXCR4 or CCR5) and membrane fusion are significantly impaired.[1][5][6] Specifically, DNJ treatment has been shown to abolish the ability of the Env glycoprotein to induce membrane fusion.[1] The altered glycosylation pattern also interferes with the proteolytic processing of gp160 into gp120 and gp41.[4]

A derivative of DNJ, N-butyldeoxynojirimycin (NB-DNJ), has been shown to reduce the overall amount of gp120 on the virion surface.[5] It also impairs the CD4-induced shedding of gp120 and the exposure of the gp41 fusion peptide, further hindering viral entry.[5]

Quantitative Data on Antiviral Activity

The following tables summarize the quantitative data on the anti-HIV activity of 1-Deoxynojirimycin and its derivatives from various in vitro studies.

Table 1: In Vitro Antiviral Activity of N-butyl-deoxynojirimycin (NB-DNJ) against HIV

ParameterVirus Strain(s)Cell TypeValueReference
Average Viral Infectivity Reduction (single treatment)HIV-1 (31 primary isolates)PBMCs80%[7]
Average Viral Infectivity Reduction (single treatment)HIV-2PBMCs95%[7]
50% Inhibitory Concentration (IC50)HIV-1PBMCs282 µM[7]
50% Inhibitory Concentration (IC50)HIV-2PBMCs211 µM[7]
IC50 (liposome encapsulated)HIV-1PBMCs4 nM[7]

Table 2: Effect of N-butyl-deoxynojirimycin (NB-DNJ) on HIV-1 Virion Composition and Function

ParameterReduction/EffectReference
Overall virion envelope glycoprotein content15% reduction[5]
Proteolytic maturation of virion gp16026% reduction[5]
Virion gp120 content~40% reduction[5]
Shedding of virion-associated gp1207.4-fold reduction[5]
Exposure of virion-associated gp41 epitopes4.0-fold reduction[5]

Experimental Protocols

This section outlines the methodologies for key experiments used to evaluate the antiviral properties of this compound against HIV.

HIV Infectivity and Antiviral Assays

3.1.1. Syncytium Formation Assay

This assay measures the ability of HIV-infected cells to fuse with uninfected CD4+ cells, forming large multinucleated cells called syncytia.

  • Cell Culture: Co-culture chronically HIV-infected cells (e.g., H9/IIIB) with uninfected CD4+ target cells (e.g., MT-2) in a 96-well plate.

  • Compound Treatment: Add serial dilutions of this compound to the co-culture.

  • Incubation: Incubate the plate at 37°C for 24-48 hours.

  • Quantification: Count the number of syncytia in each well under a microscope. The 50% effective concentration (EC50) is the concentration of the compound that inhibits syncytium formation by 50%.

3.1.2. p24 Antigen Capture ELISA

This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures, which is an indicator of viral replication.

  • Cell Infection: Infect susceptible cells (e.g., PBMCs or TZM-bl cells) with a known amount of HIV-1 in the presence of serial dilutions of DNJ-HCl.

  • Incubation: Culture the infected cells for 3-7 days.

  • Supernatant Collection: Collect the cell culture supernatant at various time points.

  • ELISA: Perform a p24 antigen capture ELISA on the collected supernatants according to the manufacturer's instructions.

  • Analysis: Determine the concentration of p24 in each sample and calculate the EC50 value.

Glycosylation Analysis

3.2.1. Western Blot Analysis of gp160/gp120 Processing

This method is used to visualize the effect of DNJ-HCl on the processing of HIV envelope glycoproteins.

  • Cell Treatment and Lysis: Treat HIV-infected cells with DNJ-HCl. After incubation, lyse the cells to extract total protein.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for HIV gp120 and gp160, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Visualize the protein bands using a chemiluminescent substrate. An accumulation of gp160 and a reduction in gp120 would indicate inhibition of processing.

3.2.2. Mass Spectrometry for Glycan Profiling

Advanced mass spectrometry techniques can provide a detailed analysis of the glycan structures on gp120.

  • Protein Purification: Purify gp120 from the supernatant of HIV-infected cells treated with or without DNJ-HCl.

  • Glycan Release: Enzymatically release the N-linked glycans from the purified gp120 using PNGase F.

  • Glycan Labeling and Purification: Label the released glycans with a fluorescent tag and purify them using techniques like hydrophilic interaction liquid chromatography (HILIC).[8][9]

  • Mass Spectrometry Analysis: Analyze the purified glycans using mass spectrometry (e.g., MALDI-TOF or LC-MS) to determine their composition and structure.[8][10]

Cytotoxicity Assays

It is crucial to assess the toxicity of the antiviral compound to the host cells.

3.3.1. MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate.

  • Compound Treatment: Add serial dilutions of DNJ-HCl to the cells.

  • Incubation: Incubate for the same duration as the antiviral assays.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm. The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%.[11][12]

Visualizations: Signaling Pathways and Experimental Workflows

Caption: HIV entry pathway and the mechanism of inhibition by 1-Deoxynojirimycin-HCl.

p24_ELISA_Workflow start Start step1 Infect cells with HIV + serial dilutions of DNJ-HCl start->step1 step2 Incubate for 3-7 days step1->step2 step3 Collect culture supernatant step2->step3 step4 Perform p24 Antigen Capture ELISA step3->step4 step5 Read absorbance and calculate p24 concentration step4->step5 end Determine EC50 step5->end

Caption: Experimental workflow for the p24 Antigen Capture ELISA.

Conclusion

This compound and its derivatives represent a promising class of host-targeting antiviral agents. By inhibiting α-glucosidases, they disrupt the proper folding of HIV's envelope glycoproteins, leading to a significant reduction in viral infectivity. This mechanism of action, which targets a host cellular process, may offer a higher barrier to the development of viral resistance compared to drugs that target viral enzymes directly. Further research, including in vivo studies and combination therapies, is warranted to fully elucidate the therapeutic potential of DNJ-HCl in the management of HIV infection. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this compelling antiviral compound.

References

Methodological & Application

Application Note: Synthesis and Purification of 1-Deoxynojirimycin Hydrochloride (DNJ-HCl)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Deoxynojirimycin (DNJ), also known as Duvoglustat or Moranoline, is a potent α-glucosidase inhibitor found in mulberry leaves and produced by various microorganisms like Bacillus and Streptomyces species.[1][2][3][4] Its structure is analogous to glucose, with a nitrogen atom replacing the oxygen in the pyranose ring, which contributes to its biological activity.[5][6] DNJ and its derivatives are of significant interest in the pharmaceutical industry for their therapeutic potential in managing type 2 diabetes by suppressing postprandial blood glucose.[7][8] Furthermore, it exhibits anti-obesity, antiviral, and hepatoprotective properties.[3][4] This document provides detailed protocols for the chemical synthesis and purification of 1-Deoxynojirimycin hydrochloride (DNJ-HCl), summarizes key quantitative data, and illustrates relevant workflows and biological pathways.

Chemical Synthesis of 1-Deoxynojirimycin

Several synthetic routes for 1-Deoxynojirimycin have been developed, often starting from readily available carbohydrates like D-glucose.[9][10] The following protocol details a chemical synthesis approach involving intramolecular reductive amination.

Experimental Protocol: Synthesis via Reductive Amination

This protocol is based on a method starting from a protected D-glucose derivative. The key steps involve the formation of a dicarbonyl sugar derivative followed by cyclization and deprotection.[10]

Materials:

  • Protected D-glucose derivative (e.g., 2,3,4,6-tetra-O-benzyl-D-glucose)

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (CH₂Cl₂)

  • Trifluoroacetic anhydride

  • Ammonium formate (NH₄HCO₂)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Lithium metal

  • Anhydrous liquid ammonia

  • Tetrahydrofuran (THF)

  • Dowex 50WX8 ion-exchange resin[10]

  • 1.0 M Ammonium hydroxide (NH₄OH)

  • Hydrochloric acid (HCl)

Procedure:

  • Oxidation:

    • Dissolve DMSO (11.96 mmol) in CH₂Cl₂ (8.0 mL) and cool to -78 °C under a nitrogen atmosphere.

    • Add a solution of trifluoroacetic anhydride (8.49 mmol) in CH₂Cl₂ (2.0 mL) dropwise.

    • Stir the mixture for 30 minutes at -78 °C.

    • Add the protected glucose derivative to produce the crude 1,5-dicarbonyl intermediate.[10]

  • Intramolecular Reductive Amination (Cyclization):

    • To the crude dicarbonyl intermediate, add ammonium formate as the nitrogen source and sodium cyanoborohydride (NaBH₃CN) as the reducing agent.

    • Stir the reaction mixture to facilitate the stereocontrolled intramolecular reductive amination, forming the protected piperidine ring structure.[10]

    • After reaction completion, perform a standard aqueous workup to isolate the cyclized product. Typical yields for this step are reported to be around 73-77%.[10]

  • Deprotection (Debenzylation):

    • Add small pieces of lithium metal (71 equivalents) to anhydrous liquid ammonia (300 mL) at -78 °C until a persistent blue color is obtained.

    • Add a solution of the protected DNJ compound (1.9 mmol) in THF (50 mL).

    • Maintain the reaction temperature between -78 °C and -50 °C until the benzyl groups are cleaved.[10]

  • Formation of Hydrochloride Salt:

    • After deprotection, carefully quench the reaction.

    • Isolate the crude 1-Deoxynojirimycin base.

    • Dissolve the base in a suitable solvent (e.g., methanol) and add a stoichiometric amount of hydrochloric acid to precipitate the this compound salt.

    • Filter and dry the resulting crystalline solid.

Synthesis Workflow Diagram

G Chemical Synthesis Workflow for DNJ-HCl start Protected D-Glucose oxidation Step 1: Swern Oxidation (DMSO, TFAA, CH₂Cl₂) start->oxidation intermediate 1,5-Dicarbonyl Intermediate oxidation->intermediate cyclization Step 2: Reductive Amination (NH₄HCO₂, NaBH₃CN) intermediate->cyclization protected_dnj Protected DNJ cyclization->protected_dnj deprotection Step 3: Deprotection (Li, Liquid NH₃) protected_dnj->deprotection dnj_base DNJ (Base) deprotection->dnj_base hcl_salt Step 4: Salt Formation (HCl) dnj_base->hcl_salt end_product DNJ-HCl Product hcl_salt->end_product

Caption: Workflow for the chemical synthesis of DNJ-HCl from a protected D-glucose starting material.

Purification of this compound

Purification is critical to obtaining high-purity DNJ-HCl for research and pharmaceutical applications. Common methods include extraction from natural sources followed by chromatography.[3][11][12] Ion-exchange chromatography is a particularly effective technique.[10]

Experimental Protocol: Purification by Ion-Exchange Chromatography

This protocol describes the purification of DNJ from a crude extract or synthesis reaction mixture using a cation exchange resin.

Materials:

  • Crude DNJ-containing solution (e.g., from synthesis workup or plant extract)

  • Cation exchange resin (e.g., Dowex 50WX8 or Amberlite 732)[10][12]

  • Deionized water

  • Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH) for elution

  • Hydrochloric acid (HCl)

  • Rotary evaporator

  • Freeze-dryer or vacuum oven

Procedure:

  • Sample Preparation and Loading:

    • Prepare the crude DNJ solution. If from a plant source, this involves extraction with a suitable solvent like dilute HCl, ethanol, or hot water.[13][14]

    • Adjust the pH of the crude solution to be acidic (e.g., pH 2) to ensure DNJ is protonated.[12]

    • Load the pre-treated solution onto a pre-equilibrated cation exchange resin column.

  • Washing:

    • Wash the column with several column volumes of deionized water to remove unbound impurities, such as sugars and salts.[11][12]

  • Elution:

    • Elute the bound DNJ from the resin using a basic solution. A common eluent is 1.0 M ammonium hydroxide.[10]

    • Collect the fractions containing the eluted DNJ. Ninhydrin-positive fractions indicate the presence of the amino group in DNJ.[10]

  • Concentration and Salt Formation:

    • Combine the DNJ-containing fractions and concentrate them using a rotary evaporator to remove the ammonia and water.

    • Dissolve the resulting DNJ base in a minimal amount of water or alcohol.

    • Carefully add HCl to adjust the pH to neutral or slightly acidic, forming the hydrochloride salt.

  • Final Drying:

    • Concentrate the solution and perform a final drying step, either by vacuum drying at 30-50 °C or by freeze-drying, to obtain the purified DNJ-HCl product as a solid.[11]

Purification Workflow Diagram

G Purification Workflow for DNJ-HCl start Crude DNJ Solution (from Synthesis or Extraction) adsorption Step 1: Adsorption (Cation Exchange Column) start->adsorption washing Step 2: Washing (Deionized Water) adsorption->washing impurities Unbound Impurities (Sugars, Salts) washing->impurities elution Step 3: Elution (Ammonium Hydroxide) washing->elution fractions DNJ-containing Fractions elution->fractions concentration Step 4: Concentration (Rotary Evaporator) fractions->concentration salt_formation Step 5: HCl Salt Formation concentration->salt_formation drying Step 6: Drying (Vacuum or Freeze-Drying) salt_formation->drying end_product Purified DNJ-HCl drying->end_product

Caption: General workflow for the purification of DNJ-HCl using cation exchange chromatography.

Quantitative Data Summary

The following tables summarize quantitative data reported in the literature for DNJ synthesis and analysis.

Table 1: Synthesis and Purification Yields

Method/StepStarting MaterialProductReported Yield (%)Purity (%)Reference
Synthesis of DNJ Derivative1-deoxynojirimycinDNJ-chrysin derivative37%97%[15]
Reductive AminationDicarbonyl sugarProtected DNJ73-77%-[10]
Purification with Dowex ResinCrude deprotected product1-Deoxynojirimycin89%-[10]
Extraction from Mulberry LeavesDry Mulberry LeavesDNJ~0.0256% (256 mg/100g)>15% (crude)[2][11]
Purification from Natural ProductMulberry ExtractHigh-Purity DNJ->98%[12]

Table 2: Analytical and Pharmacological Concentrations

ApplicationSystem/ModelConcentration/DosageEffectReference
In Vitro CytotoxicityHUVECsUp to 200 µmol/LNo influence on cell survival[8]
In Vitro Antioxidant AssayHUVECs5 µmol/LMitigated oxidative DNA damage[16]
In Vivo Antihyperglycemicdb/db mice20-80 mg/kg/day (i.v.)Improved insulin sensitivity[5][7]
α-glucosidase InhibitionEnzyme AssayIC₅₀ = 0.51 µM (for derivative)Potent enzyme inhibition[15]
HPLC Detection LimitHPAEC-PAD5 ngHigh sensitivity[17]

Mechanism of Action: Relevant Signaling Pathway

DNJ exerts its therapeutic effects through various molecular mechanisms. A key pathway affected by DNJ in improving insulin resistance is the PI3K/AKT signaling pathway in skeletal muscle.[5][7] Activation of this pathway is crucial for glucose uptake and metabolism.

PI3K/AKT Signaling Pathway in Insulin Resistance

G DNJ's Effect on the PI3K/AKT Signaling Pathway cluster_cell Skeletal Muscle Cell cluster_resistance Insulin Resistance Insulin Insulin IR Insulin Receptor Insulin->IR Binds IRS IRS Proteins IR->IRS Activates PI3K PI3K IRS->PI3K Activates Block Impaired Signaling AKT AKT (PKB) PI3K->AKT Activates GLUT4 GLUT4 Translocation to Membrane AKT->GLUT4 Promotes GlucoseUptake Increased Glucose Uptake GLUT4->GlucoseUptake DNJ 1-Deoxynojirimycin (DNJ) DNJ->AKT Activates DNJ->Block Alleviates Block->PI3K Inhibits

Caption: DNJ alleviates insulin resistance by activating the PI3K/AKT signaling pathway, promoting GLUT4 translocation and glucose uptake in skeletal muscle.[5]

References

Application Notes and Protocols: In Vivo Efficacy of 1-Deoxynojirimycin Hydrochloride in Diabetic Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deoxynojirimycin (DNJ), a potent alpha-glucosidase inhibitor, is a key bioactive compound found in mulberry leaves.[1][2] Its primary mechanism of action involves delaying carbohydrate digestion and absorption in the small intestine, which helps in managing postprandial hyperglycemia.[1][3] Beyond this, emerging evidence from in vivo studies using diabetic mouse models suggests that DNJ also influences glucose metabolism and insulin sensitivity through various signaling pathways.[3][4][5] This document provides a detailed summary of quantitative data from these studies, comprehensive experimental protocols for replication, and visual diagrams of the key pathways and workflows.

Data Presentation: Summary of Quantitative In Vivo Studies

The following tables summarize the key quantitative data from studies investigating the effects of 1-Deoxynojirimycin hydrochloride (DNJ-HCl) in streptozotocin (STZ)-induced and db/db diabetic mouse models.

Table 1: Effect of DNJ on Blood Glucose and Body Weight in db/db Mice

Treatment GroupDose (mg/kg/day)DurationInitial Blood Glucose (mmol/L)Final Blood Glucose (mmol/L)Change in Body Weight (g)Reference
Diabetic Control-4 weeks18.2 ± 2.525.8 ± 3.1+ 4.5 ± 1.2[4]
DNJ204 weeks18.1 ± 2.320.1 ± 2.8+ 2.1 ± 0.9[4]
DNJ404 weeks18.3 ± 2.615.5 ± 2.4 + 0.5 ± 0.7[4]
DNJ804 weeks18.0 ± 2.411.2 ± 2.1 - 1.2 ± 0.6[4]

*p < 0.05, **p < 0.01 vs. Diabetic Control

Table 2: Effect of DNJ on Serum Insulin and HOMA-IR in db/db Mice

Treatment GroupDose (mg/kg/day)DurationSerum Insulin (mU/L)HOMA-IR IndexReference
Diabetic Control-4 weeks3.5 ± 0.622.5 ± 4.1[4]
DNJ204 weeks2.8 ± 0.515.8 ± 3.2[4]
DNJ404 weeks2.1 ± 0.4 9.1 ± 2.5[4]
DNJ804 weeks1.5 ± 0.3 4.7 ± 1.8[4]

*p < 0.05, **p < 0.01 vs. Diabetic Control

Table 3: Effect of DNJ on Hepatic Enzyme Expression in STZ-Induced Diabetic Mice

Treatment GroupDose (mg/kg)OutcomeResultReference
Diabetic Control-PEPCK mRNA ExpressionHigh[6][7]
DNJ50PEPCK mRNA ExpressionDecreased[6][7]
Diabetic Control-G-6-Pase mRNA ExpressionHigh[6][7]
DNJ50G-6-Pase mRNA ExpressionDecreased[6][7]
Diabetic Control-Glucokinase mRNA ExpressionLow[6][7]
DNJ50Glucokinase mRNA ExpressionIncreased[6][7]

Experimental Protocols

Protocol 1: Induction of Type 1 Diabetes in Mice using Streptozotocin (STZ)

This protocol outlines the procedure for inducing diabetes in mice, a model that mimics Type 1 diabetes through the destruction of pancreatic β-cells.[8]

Materials:

  • Streptozotocin (STZ)

  • Cold 0.9% sterile saline or citrate buffer (pH 4.5)

  • Male ICR or C57BL/6 mice (6-8 weeks old)

  • Glucometer and test strips

  • Insulin (optional, for animal welfare)

Procedure:

  • Animal Acclimatization: House mice in a controlled environment (22-25°C, 12h light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.

  • STZ Preparation: Immediately before use, dissolve STZ in cold 0.9% saline or citrate buffer. A common dose for a single high-dose injection is 150-200 mg/kg body weight.[8][9] For a multiple low-dose protocol, 40-60 mg/kg for 4-5 consecutive days can be used.[8]

  • STZ Administration: Administer the freshly prepared STZ solution via intraperitoneal (IP) injection to the mice.[8] Control animals should receive an equivalent volume of the vehicle (saline or citrate buffer).

  • Diabetes Confirmation: Monitor blood glucose levels from tail vein blood samples starting 72 hours after the final STZ injection and then periodically (e.g., weekly).[10][11] Mice with non-fasting blood glucose levels consistently ≥15 mmol/L (or approximately 270-300 mg/dL) are considered diabetic.[9][10][12]

  • Animal Monitoring: After diabetes induction, monitor the animals for signs of distress, including weight loss, polyuria, and polydipsia.[8] Insulin may be administered at a low dose to prevent severe hyperglycemia and mortality, depending on the study's endpoint.[9]

Protocol 2: In Vivo Efficacy Study of DNJ in Diabetic Mice

This protocol describes a general procedure for evaluating the anti-diabetic effects of DNJ in a previously established diabetic mouse model.

Materials:

  • Diabetic mice (e.g., STZ-induced or db/db mice)

  • This compound (DNJ-HCl)

  • Vehicle (e.g., sterile water or saline)

  • Oral gavage needles

  • Equipment for blood collection and glucose measurement

  • Equipment for Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT)

Procedure:

  • Animal Grouping: Randomly assign diabetic mice to different treatment groups (e.g., vehicle control, positive control like metformin, and various DNJ dose groups such as 20, 40, and 80 mg/kg).[4]

  • DNJ Administration: Dissolve DNJ-HCl in the appropriate vehicle. Administer the solution to the mice once daily via oral gavage for the duration of the study (e.g., 4 weeks).[4]

  • Monitoring:

    • Body Weight and Blood Glucose: Measure body weight and non-fasting blood glucose levels weekly.

    • Food and Water Intake: Monitor daily or weekly to assess overall health.

  • Functional Tests (perform at the end of the treatment period):

    • Oral Glucose Tolerance Test (OGTT): a. Fast mice overnight (approximately 12-16 hours). b. Measure baseline blood glucose (t=0). c. Administer a glucose solution (e.g., 2 g/kg) via oral gavage. d. Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.

    • Insulin Tolerance Test (ITT): a. Fast mice for 4-6 hours. b. Measure baseline blood glucose (t=0). c. Administer human insulin (e.g., 0.75 U/kg) via intraperitoneal injection. d. Measure blood glucose at 15, 30, 45, and 60 minutes post-insulin injection.

  • Terminal Sample Collection: At the end of the study, euthanize the mice and collect blood for serum biochemical analysis (e.g., insulin, lipids) and tissues (e.g., liver, skeletal muscle, pancreas) for further analysis (e.g., Western blot, qPCR, histology).[13]

Visualizations: Signaling Pathways and Workflows

experimental_workflow cluster_setup Phase 1: Model Development cluster_treatment Phase 2: Treatment Period cluster_analysis Phase 3: Endpoint Analysis acclimatization Animal Acclimatization (1 week) diabetes_induction Diabetes Induction (e.g., STZ injection) acclimatization->diabetes_induction confirmation Confirmation of Diabetes (Blood Glucose >= 15 mmol/L) diabetes_induction->confirmation grouping Random Grouping confirmation->grouping treatment Daily DNJ Administration (e.g., 4 weeks) grouping->treatment monitoring Weekly Monitoring (Body Weight, Blood Glucose) treatment->monitoring functional_tests Functional Tests (OGTT, ITT) monitoring->functional_tests euthanasia Euthanasia & Sample Collection (Blood, Tissues) functional_tests->euthanasia biochemical_analysis Biochemical & Molecular Analysis euthanasia->biochemical_analysis

Caption: Experimental workflow for in vivo DNJ studies.

PI3K_AKT_pathway DNJ DNJ InsulinReceptor Insulin Receptor (IR-β) DNJ->InsulinReceptor Activates IRS1 IRS-1 InsulinReceptor->IRS1 Phosphorylates (Tyr612) PI3K PI3K IRS1->PI3K Activates AKT AKT PI3K->AKT Phosphorylates (Ser473) GLUT4 GLUT4 Vesicle AKT->GLUT4 Promotes Translocation Membrane Plasma Membrane GLUT4->Membrane GlucoseUptake Glucose Uptake

Caption: DNJ activates the PI3K/AKT signaling pathway.

Glucose_Metabolism_Pathway cluster_intestine Intestinal Absorption cluster_liver Hepatic Metabolism DNJ DNJ alpha_glucosidase α-glucosidase DNJ->alpha_glucosidase Inhibits SGLT1_GLUT2 SGLT1 / GLUT2 Expression DNJ->SGLT1_GLUT2 Down-regulates GK_PFK_PK GK, PFK, PK Expression DNJ->GK_PFK_PK Up-regulates PEPCK_G6Pase PEPCK, G-6-Pase Expression DNJ->PEPCK_G6Pase Down-regulates glucose_absorption Glucose Absorption alpha_glucosidase->glucose_absorption SGLT1_GLUT2->glucose_absorption Glycolysis Glycolysis Gluconeogenesis Gluconeogenesis GK_PFK_PK->Glycolysis PEPCK_G6Pase->Gluconeogenesis

Caption: DNJ's dual action on glucose metabolism.

References

Application Notes and Protocols for Studying ER Stress and the Unfold Protein Response (UPR) using 1-Deoxynojirimycin Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deoxynojirimycin (DNJ), an iminosugar originally isolated from mulberry leaves, is a potent inhibitor of α-glucosidases.[1] Its hydrochloride salt, 1-Deoxynojirimycin hydrochloride (DNJ-HCl), is a valuable tool for studying the endoplasmic reticulum (ER) stress and the Unfolded Protein Response (UPR). The ER is a critical organelle for the folding and modification of secretory and transmembrane proteins. A key post-translational modification is the N-linked glycosylation of nascent polypeptides. The proper trimming of the glucose residues from the N-linked glycan precursor by ER-resident α-glucosidases I and II is essential for the calnexin/calreticulin cycle, a major protein folding pathway in the ER.

DNJ-HCl competitively inhibits these α-glucosidases, leading to the accumulation of misfolded glycoproteins within the ER lumen.[2][3] This disruption of ER homeostasis, termed ER stress, activates a complex signaling network known as the Unfolded Protein Response (UPR). The UPR aims to restore ER function by attenuating protein translation, upregulating ER chaperones and folding enzymes, and enhancing ER-associated degradation (ERAD) of misfolded proteins. However, if ER stress is prolonged or severe, the UPR can switch to a pro-apoptotic program.

These application notes provide a comprehensive guide for utilizing DNJ-HCl to induce and study ER stress and the UPR in mammalian cell culture systems.

Mechanism of Action of this compound in Inducing ER Stress

dot

DNJ_Mechanism cluster_ER Endoplasmic Reticulum Lumen DNJ 1-Deoxynojirimycin Hydrochloride (DNJ-HCl) AlphaGlucosidase α-Glucosidase I & II DNJ->AlphaGlucosidase Inhibition N_Glycan N-linked Glycan (Glc3Man9GlcNAc2) AlphaGlucosidase->N_Glycan Glucose Trimming (Blocked) MisfoldedProtein Accumulation of Misfolded Glycoproteins N_Glycan->MisfoldedProtein Improper Folding UPR_Sensors UPR Sensors (PERK, IRE1, ATF6) MisfoldedProtein->UPR_Sensors Activation UPR_Response Unfolded Protein Response (UPR) - Translational Attenuation - Chaperone Upregulation - ERAD Enhancement - Apoptosis (prolonged stress) UPR_Sensors->UPR_Response Signaling Cascade

Caption: Mechanism of DNJ-HCl-induced ER stress and UPR activation.

Quantitative Data for DNJ-HCl Induced ER Stress

The effective concentration of DNJ-HCl for inducing ER stress can vary depending on the cell line and the duration of treatment. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental system.

Cell LineConcentration RangeTreatment DurationObserved Effect on UPR MarkersReference
GT1-7 (mouse hypothalamic neuronal cells)10–50 µg/mL6 hoursIncreased protein levels of ER stress and apoptosis markers.[4]
Human Hepatoma (Huh-7)Not specified for DNJ-HCl, but related ER stressors used from 6 to 24 hours.Not specified for DNJ-HClGeneral ER stress marker induction.[5]
HeLa, MCF-7, HCT-116Not specified for DNJ-HCl, but general ER stress inducers used for up to 24 hours.Not specified for DNJ-HClInduction of GRP78.[6]

Experimental Protocols

General Cell Culture and Treatment with DNJ-HCl
  • Cell Seeding:

    • For Western blot analysis, seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. A typical seeding density is 3 x 10⁵ to 1 x 10⁶ cells per well, depending on the cell line.[7][8]

    • For RT-qPCR analysis, seed cells in 12-well or 24-well plates to achieve a similar confluency. A common seeding density for a 96-well plate is 5,000 to 40,000 cells per well.[9]

  • Cell Culture: Culture cells in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO₂.

  • DNJ-HCl Treatment:

    • Prepare a stock solution of this compound in sterile water or PBS.

    • On the day of the experiment, dilute the DNJ-HCl stock solution in fresh culture medium to the desired final concentrations (e.g., a range of 10-50 µg/mL as a starting point).

    • Remove the old medium from the cells and replace it with the medium containing DNJ-HCl or vehicle control (water or PBS).

    • Incubate the cells for the desired duration (e.g., 6 to 24 hours).

dot

Experimental_Workflow cluster_Analysis Downstream Analysis Start Start Seed_Cells Seed Cells in Multi-well Plates Start->Seed_Cells Culture_Cells Culture to 70-80% Confluency Seed_Cells->Culture_Cells Prepare_DNJ Prepare DNJ-HCl Working Solutions Culture_Cells->Prepare_DNJ Treat_Cells Treat Cells with DNJ-HCl (and vehicle control) Culture_Cells->Treat_Cells Prepare_DNJ->Treat_Cells Incubate Incubate for Desired Duration (e.g., 6-24 hours) Treat_Cells->Incubate Harvest_RNA Harvest Cells for RNA Extraction Incubate->Harvest_RNA Harvest_Protein Harvest Cells for Protein Lysis Incubate->Harvest_Protein RT_qPCR RT-qPCR for UPR Gene Expression (XBP1s, GRP78, CHOP, ATF4) Harvest_RNA->RT_qPCR Western_Blot Western Blot for UPR Proteins (GRP78, ATF4, CHOP) Harvest_Protein->Western_Blot

Caption: General experimental workflow for studying DNJ-HCl-induced UPR.

Western Blot Analysis of UPR Markers (GRP78/BiP, ATF4, CHOP)

This protocol allows for the detection of key UPR-associated proteins.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • RIPA Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[10] Add protease and phosphatase inhibitor cocktails immediately before use.

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer (4x) with 2-mercaptoethanol

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (see table below)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Antibody Recommendations:

Target ProteinHostApplicationSupplierCatalog Number
GRP78/BiPRabbit PolyclonalWB, IHC, IFProteintech11587-1-AP
GRP78/BiPRabbit PolyclonalWB, IHC, IFAbcamab21685
ATF4Rabbit PolyclonalWB, IF, ChIPThermo FisherPA5-27576
ATF4Rabbit PolyclonalWB, IHC, IFAbcamab216839
CHOPRabbit PolyclonalWB, IHC, IFThermo FisherPA5-104528
CHOPMouse MonoclonalWB, IHCMyBioSourceMBS9417591

Procedure:

  • Cell Lysis:

    • After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer to each well (e.g., 100-200 µL for a 6-well plate).

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with RIPA buffer.

    • Add 4x Laemmli sample buffer to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (typically 20-50 µg) into the wells of an SDS-PAGE gel.

    • Run the gel according to the manufacturer's recommendations.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Detect the signal using an ECL substrate and an imaging system.

RT-qPCR Analysis of UPR Gene Expression (XBP1 Splicing, GRP78, CHOP, ATF4)

This protocol allows for the quantification of changes in the mRNA levels of key UPR target genes.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • qPCR instrument

  • Nuclease-free water

  • qPCR primers (see table below)

Validated qPCR Primer Sequences:

Target GeneSpeciesForward Primer (5'-3')Reverse Primer (5'-3')Reference
XBP1 (spliced) HumanTGCTGAGTCCGCAGCAGGTGGCTGGCAGGCTCTGGGGAAG[11]
XBP1 (spliced) MouseGAACCAGGAGTTAAGAACACGAGGCAACAGTGTCAGAGTCC[12]
GRP78/HSPA5 HumanTGTCTTCTCAGCATCAAGCAAGGCCAACACTTCCTGGACAGGCTTOriGene (HP208501)
GRP78/HSPA5 MouseTGTCTTCTCAGCATCAAGCAAGGCCAACACTTCCTGGACAGGCTTOriGene (MP205961)
CHOP/DDIT3 HumanGACCTTCCTCATCTGCTTTGCCCCTTGCTGTAGGTCAGGCACTTOriGene (HP207450)
CHOP/DDIT3 MouseAAGATGAGCGGGTGGCAGCGGCACGTGGACCAGGTTCTGCT[12]
ATF4 HumanTCAAACCTCATGGGTTCTCCGTGTCATCCAACGTGGTCAG[13]
ATF4 MouseTGTCTTCTCAGCATCAAGCAAGGCCAACACTTCCTGGACAGGCTTOriGene (MP200255)

Procedure:

  • RNA Extraction:

    • After DNJ-HCl treatment, wash the cells with PBS and lyse them directly in the well using the lysis buffer from your RNA extraction kit.

    • Isolate total RNA according to the manufacturer's protocol.

    • Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • qPCR:

    • Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers, nuclease-free water, and cDNA template.

    • Perform the qPCR using a standard thermal cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

  • Data Analysis:

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to a stable housekeeping gene (e.g., GAPDH, ACTB).

Signaling Pathway Overview

dot

UPR_Signaling cluster_PERK PERK Pathway cluster_IRE1 IRE1 Pathway cluster_ATF6 ATF6 Pathway DNJ DNJ-HCl AlphaGluc_Inhibition α-Glucosidase Inhibition DNJ->AlphaGluc_Inhibition Misfolded_Proteins Accumulation of Misfolded Glycoproteins AlphaGluc_Inhibition->Misfolded_Proteins GRP78_Release GRP78/BiP Dissociation Misfolded_Proteins->GRP78_Release PERK PERK GRP78_Release->PERK IRE1 IRE1 GRP78_Release->IRE1 ATF6_ER ATF6 (ER) GRP78_Release->ATF6_ER eIF2a p-eIF2α PERK->eIF2a Phosphorylation ATF4 ATF4 eIF2a->ATF4 Translation CHOP CHOP ATF4->CHOP Transcription UPR_Genes UPR Target Genes (Chaperones, ERAD components) CHOP->UPR_Genes Apoptosis Apoptosis CHOP->Apoptosis XBP1u XBP1u mRNA IRE1->XBP1u Splicing XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s->UPR_Genes ATF6_Golgi ATF6 (Golgi) ATF6_ER->ATF6_Golgi Translocation ATF6n ATF6n (nucleus) ATF6_Golgi->ATF6n Cleavage ATF6n->UPR_Genes

References

Long-Term Efficacy of 1-Deoxynojirimycin Hydrochloride in Prediabetes Management: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prediabetes is a critical metabolic state characterized by glycemic parameters that are higher than normal but below the threshold for a diagnosis of diabetes. Lifestyle modifications are the cornerstone of management, but adjunctive therapies are under active investigation. 1-Deoxynojirimycin (DNJ), a potent alpha-glucosidase inhibitor derived from mulberry leaves, has emerged as a promising natural compound for improving glycemic control. This document provides a comprehensive overview of the long-term effects of DNJ hydrochloride supplementation in individuals with prediabetes, supported by quantitative data from clinical studies and detailed experimental protocols for key assays. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel therapeutics for prediabetes and type 2 diabetes.

Introduction

1-Deoxynojirimycin (DNJ) is an iminosugar that competitively inhibits α-glucosidase enzymes in the small intestine, thereby delaying the digestion and absorption of carbohydrates.[1] This mechanism of action leads to a reduction in postprandial blood glucose excursions, a key factor in the progression from prediabetes to type 2 diabetes. Long-term supplementation with DNJ has been investigated for its potential to improve overall glycemic control and other metabolic parameters in prediabetic individuals. This document summarizes the key findings from these studies and provides standardized protocols for the methodologies employed.

Quantitative Data Summary

The following tables summarize the quantitative data from clinical trials investigating the long-term effects of DNJ hydrochloride or mulberry leaf extract (standardized for DNJ content) supplementation in prediabetic subjects.

Table 1: Effects of Long-Term DNJ Supplementation on Glycemic Control in Prediabetes

Study / CohortInterventionDurationChange in Fasting Blood Glucose (FBG)Change in HbA1cChange in Postprandial Glucose (PPG)Reference
Prediabetic SubjectsMulberry Leaf Extract (12 mg DNJ)12 weeks[2][3]
Obese PrediabeticsMulberry Leaf Powder12 weeksImprovedNot Reported[4]
Impaired Fasting GlucoseMulberry Leaf Aqueous Extract (5g/day)4 weeksNot SignificantNot ReportedAttenuated response at 30 & 60 min[5]

Note: "↓" indicates a statistically significant decrease. Specific numerical values were not consistently reported across all abstracts.

Table 2: Effects of Long-Term DNJ Supplementation on Insulin and Other Metabolic Parameters in Prediabetes

Study / CohortInterventionDurationChange in Fasting InsulinChange in HOMA-IRChange in Lipid ProfileOther Notable EffectsReference
Prediabetic SubjectsMulberry Leaf Extract (12 mg DNJ)12 weeksSerum triglycerides ↓Downregulation of retinol-binding protein 4 and haptoglobin[3]
Prediabetic MiceDNJNot SpecifiedImproved Insulin SensitivityImprovedSuppressed circulating LPS, IL-6, and TNF-α[[“]]

Note: "↓" indicates a statistically significant decrease.

Experimental Protocols

Randomized Controlled Trial (RCT) Protocol for Evaluating DNJ Supplementation

This protocol outlines a generalized, double-blind, placebo-controlled trial to assess the long-term efficacy of DNJ hydrochloride in a prediabetic population.

3.1.1. Study Population:

  • Inclusion Criteria: Adults aged 18-70 years with a diagnosis of prediabetes based on ADA criteria (Fasting Plasma Glucose 100-125 mg/dL or HbA1c 5.7-6.4%).[7]

  • Exclusion Criteria: Diagnosed type 1 or type 2 diabetes, pregnancy, significant renal or hepatic disease, use of medications known to affect glucose metabolism.

3.1.2. Intervention:

  • Treatment Group: Oral DNJ hydrochloride capsules (dose to be determined based on preclinical data, e.g., 5-10 mg three times daily before meals).

  • Control Group: Identical placebo capsules.

3.1.3. Study Duration: 12 weeks.

3.1.4. Outcome Measures:

  • Primary Endpoint: Change in HbA1c from baseline to 12 weeks.

  • Secondary Endpoints: Changes in fasting plasma glucose, 2-hour postprandial glucose during an Oral Glucose Tolerance Test (OGTT), fasting insulin, HOMA-IR, and lipid profile.

3.1.5. Study Procedures:

  • Screening Visit: Informed consent, medical history, physical examination, and baseline blood tests (FBG, HbA1c).

  • Randomization: Eligible participants are randomly assigned to the treatment or placebo group.

  • Baseline Visit (Week 0): Dispense study medication, perform baseline OGTT, and collect blood for all outcome measures.

  • Follow-up Visits (e.g., Weeks 4, 8, 12): Assess for adverse events, monitor compliance, and collect blood for safety and efficacy parameters.

  • End of Study Visit (Week 12): Perform final OGTT and collect blood for all outcome measures.

experimental_workflow cluster_screening Screening Phase cluster_intervention Intervention Phase (12 Weeks) cluster_assessment Assessment Phase Informed_Consent Informed Consent Eligibility_Assessment Eligibility Assessment (Inclusion/Exclusion Criteria) Informed_Consent->Eligibility_Assessment Baseline_Bloods Baseline Bloods (FBG, HbA1c) Eligibility_Assessment->Baseline_Bloods Randomization Randomization Baseline_Bloods->Randomization Treatment_Group Treatment Group (DNJ Hydrochloride) Randomization->Treatment_Group Placebo_Group Placebo Group Randomization->Placebo_Group Follow_Up Follow-Up Visits (Weeks 4, 8) Treatment_Group->Follow_Up Placebo_Group->Follow_Up End_of_Study End of Study Visit (Week 12) Follow_Up->End_of_Study Final_OGTT Final OGTT End_of_Study->Final_OGTT Final_Bloods Final Blood Collection Final_OGTT->Final_Bloods Data_Analysis Data Analysis Final_Bloods->Data_Analysis

Caption: Experimental workflow for a randomized controlled trial of DNJ.
Oral Glucose Tolerance Test (OGTT) Protocol

The OGTT is a standardized test to assess an individual's response to a glucose load.[8][9]

  • Patient Preparation: The patient should fast for at least 8 hours (water is permitted) prior to the test. For three days preceding the test, the patient should consume a diet containing at least 150 grams of carbohydrates per day.[8]

  • Fasting Blood Sample: A baseline venous blood sample is collected to measure fasting plasma glucose.

  • Glucose Administration: The patient drinks a solution containing 75 grams of anhydrous glucose dissolved in 250-300 mL of water over a 5-minute period.[9]

  • Post-Load Blood Samples: Venous blood samples are collected at 30, 60, and 120 minutes after the glucose load.

  • Sample Handling: Blood samples should be collected in fluoride oxalate tubes to inhibit glycolysis and centrifuged promptly to separate plasma. Plasma glucose is then measured using a standardized laboratory method.

Hemoglobin A1c (HbA1c) Measurement Protocol

HbA1c reflects the average blood glucose concentration over the preceding 2-3 months.

  • Sample Collection: A whole blood sample is collected in an EDTA-containing tube. No fasting is required.[10]

  • Assay Method: The measurement should be performed using a method that is certified by the National Glycohemoglobin Standardization Program (NGSP) and standardized to the Diabetes Control and Complications Trial (DCCT) assay to ensure accuracy and comparability of results.[10][11] Common methods include high-performance liquid chromatography (HPLC), immunoassay, and enzymatic assays.[7]

  • Data Reporting: Results are reported as a percentage (%) and in mmol/mol.

Plasma Proteomics Analysis Protocol

Proteomics analysis can identify changes in protein expression in response to DNJ supplementation, providing insights into its mechanism of action.[2]

  • Plasma Preparation:

    • Collect whole blood in EDTA tubes and centrifuge at 1,000-2,000 x g for 15 minutes at 4°C to separate plasma.

    • Carefully aspirate the plasma supernatant and store at -80°C until analysis.

  • Protein Digestion:

    • Thaw plasma samples on ice.

    • Denature proteins using a suitable buffer (e.g., containing urea and dithiothreitol).

    • Alkylate cysteine residues with iodoacetamide.

    • Digest proteins into peptides using a sequence-grade protease, typically trypsin.

  • Peptide Desalting:

    • Remove salts and other contaminants from the peptide mixture using a solid-phase extraction (SPE) method (e.g., C18 cartridges).

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Separate the desalted peptides using reverse-phase liquid chromatography.

    • Analyze the eluted peptides using a high-resolution mass spectrometer.

  • Data Analysis:

    • Identify and quantify proteins using specialized software (e.g., MaxQuant, Proteome Discoverer) by searching the MS/MS spectra against a protein sequence database.

    • Perform statistical analysis to identify proteins that are differentially expressed between the treatment and placebo groups.

Signaling Pathways and Mechanisms of Action

DNJ exerts its beneficial effects through multiple signaling pathways.

Inhibition of α-Glucosidase

The primary mechanism of DNJ is the competitive inhibition of α-glucosidase in the brush border of the small intestine. This delays carbohydrate digestion and reduces the rate of glucose absorption.[1][12][13]

alpha_glucosidase_inhibition Carbohydrates Dietary Carbohydrates (Starch, Sucrose) Alpha_Glucosidase α-Glucosidase (in Small Intestine) Carbohydrates->Alpha_Glucosidase Digestion Glucose_Absorption Glucose Absorption Alpha_Glucosidase->Glucose_Absorption Monosaccharides Bloodstream Increased Blood Glucose Glucose_Absorption->Bloodstream DNJ 1-Deoxynojirimycin (DNJ) DNJ->Alpha_Glucosidase Inhibition

Caption: Mechanism of α-glucosidase inhibition by DNJ.
Modulation of Inflammatory and Insulin Signaling Pathways

Studies in prediabetic animal models suggest that DNJ can also improve insulin sensitivity by modulating inflammatory pathways. DNJ has been shown to suppress the TLR4/NF-κB signaling pathway, leading to reduced production of pro-inflammatory cytokines like IL-6 and TNF-α.[[“]] This, in turn, can improve insulin signaling. Additionally, DNJ may enhance insulin signaling through the PI3K/AKT pathway.[14]

inflammatory_and_insulin_signaling cluster_inflammation Inflammatory Pathway cluster_insulin Insulin Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB NF-κB TLR4->NF_kB Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NF_kB->Cytokines IRS1 IRS-1 Cytokines->IRS1 Inhibition Insulin_Receptor Insulin Receptor Insulin_Receptor->IRS1 PI3K PI3K IRS1->PI3K Insulin_Resistance Insulin Resistance AKT AKT PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake DNJ 1-Deoxynojirimycin (DNJ) DNJ->TLR4 Inhibition DNJ->PI3K Activation

Caption: DNJ's modulation of inflammatory and insulin signaling pathways.

Conclusion

Long-term supplementation with 1-Deoxynojirimycin hydrochloride demonstrates significant potential in the management of prediabetes. Its primary mechanism of α-glucosidase inhibition, coupled with beneficial effects on insulin sensitivity and inflammation, positions DNJ as a strong candidate for further clinical investigation and development as a nutraceutical or pharmaceutical agent for the prevention of type 2 diabetes. The protocols outlined in this document provide a framework for the rigorous evaluation of DNJ and other similar compounds in a research and development setting.

References

Troubleshooting & Optimization

1-Deoxynojirimycin hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

An essential component for research in diabetes, virology, and metabolic diseases, 1-Deoxynojirimycin hydrochloride (DNJ-HCl) is a potent alpha-glucosidase inhibitor.[1][2] Proper handling, storage, and use of DNJ-HCl are critical for obtaining reliable and reproducible experimental results. This technical support center provides detailed guidance on stability, storage conditions, and troubleshooting for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound solid powder?

A1: For long-term storage, the solid powder should be stored at -20°C, where it can remain stable for at least four years.[3][4] Other recommended storage conditions include 2-8°C or 4°C, sealed tightly and protected from moisture and light.[1][5]

Q2: I have prepared a stock solution of DNJ-HCl. What are the recommended storage conditions and for how long is it stable?

A2: The stability of your stock solution depends on the solvent and storage temperature. For solutions prepared in organic solvents like DMSO, it is recommended to aliquot them to avoid repeated freeze-thaw cycles.[1] These aliquots can be stored at -80°C for up to 6 months to 2 years, or at -20°C for 1 month.[1][6][7] Aqueous solutions are less stable, and it is often recommended not to store them for more than one day.[3] However, some sources suggest that solutions in distilled water can be stored at -20°C for up to 3 months.[8]

Q3: My DNJ-HCl solution appears cloudy after thawing. What should I do?

A3: Cloudiness may indicate precipitation of the compound, especially if it was stored at a high concentration or if the solvent absorbed moisture. First, try to gently warm the solution to room temperature and vortex it to see if the compound redissolves. For aqueous solutions, solubility is around 1 mg/mL in PBS (pH 7.2) and can be much higher in pure water (up to 250 mg/mL with sonication).[1][3] If precipitation persists, it may be necessary to prepare a fresh stock solution.

Q4: I am not observing the expected inhibitory effect in my α-glucosidase assay. What could be the issue?

A4: There are several potential reasons for this:

  • Compound Instability: If you are using an aqueous stock solution that was stored for an extended period, the DNJ-HCl may have degraded. It is best to use freshly prepared aqueous solutions.[3]

  • Incorrect Concentration: Double-check your calculations and dilution steps. Ensure that the final concentration in your assay is appropriate for inhibiting the target enzyme.

  • Assay Conditions: Verify the pH, temperature, and substrate concentration of your assay. DNJ-HCl's inhibitory activity can be influenced by these parameters.

  • Purity of Compound: Ensure the purity of your DNJ-HCl meets the requirements of your experiment (typically ≥95%).[3]

Q5: Can I sterilize my DNJ-HCl solution by autoclaving?

A5: While one study showed that DNJ in silkworm powder was stable when heated to 121°C for up to 15 minutes, this was not for a pure solution.[9] Given the potential for degradation, autoclaving is not recommended. Sterile filtration using a 0.22 µm filter is the preferred method for sterilizing DNJ-HCl solutions.

Stability and Storage Conditions Summary

The stability of this compound varies significantly between its solid form and when in solution. The following table summarizes the recommended storage conditions.

FormSolventStorage TemperatureDurationRecommendations
Solid Powder N/A-20°C≥ 4 yearsOptimal for long-term storage.[3][4]
4°CNot specifiedKeep sealed, away from moisture and light.[1][5]
2-8°CNot specifiedStandard refrigerated storage.
Solution DMSO or other organic solvent-80°C6 months - 2 yearsAliquot to avoid freeze-thaw cycles.[1][6]
-20°C1 monthFor shorter-term storage of aliquots.[1][5]
PBS (pH 7.2)Not Recommended≤ 1 dayPrepare fresh before use for best results.[3]
Distilled Water-20°CUp to 3 monthsA potential option for aqueous stock storage.[8]

Experimental Protocols

Protocol 1: Preparation of a DNJ-HCl Stock Solution

Objective: To prepare a concentrated stock solution of DNJ-HCl for subsequent dilution in experimental assays.

Materials:

  • This compound (solid powder)

  • High-purity Dimethyl sulfoxide (DMSO) or sterile, nuclease-free water

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance and weighing paper

  • Vortex mixer

Methodology:

  • Calculation: Determine the mass of DNJ-HCl powder required to achieve the desired stock concentration (e.g., 10 mg/mL). The formula weight of DNJ-HCl is 199.6 g/mol .[3]

  • Weighing: In a sterile environment, accurately weigh the calculated amount of DNJ-HCl powder.

  • Dissolving:

    • For DMSO Stock: Add the appropriate volume of high-purity DMSO to the powder. Vortex thoroughly until the solid is completely dissolved. Solubility in DMSO is approximately 10 mg/mL.[3][4]

    • For Aqueous Stock: Add the appropriate volume of sterile water. Vortex thoroughly. If needed, sonication can be used to aid dissolution, as solubility in water can be as high as 250 mg/mL.[1]

  • Aliquoting: Dispense the stock solution into single-use aliquots in sterile, properly labeled cryovials. The volume of each aliquot should be suitable for a single experiment to avoid repeated freeze-thaw cycles.[1]

  • Storage: Store the aliquots at the recommended temperature based on the solvent used (see table above).

Protocol 2: In Vitro α-Glucosidase Inhibition Assay

Objective: To determine the inhibitory activity of DNJ-HCl on α-glucosidase.

Materials:

  • DNJ-HCl stock solution

  • α-Glucosidase enzyme (e.g., from Saccharomyces cerevisiae)

  • Substrate: p-Nitrophenyl α-D-glucopyranoside (pNPG)

  • Phosphate buffer (e.g., 100 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Stop solution (e.g., 0.1 M Sodium Carbonate, Na₂CO₃)

Methodology:

  • Prepare Reagents:

    • Prepare a working solution of α-glucosidase in phosphate buffer.

    • Prepare a working solution of pNPG in phosphate buffer.

    • Prepare a serial dilution of the DNJ-HCl stock solution in phosphate buffer to create a range of test concentrations.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 20 µL of each DNJ-HCl dilution.

    • Positive Control (No Inhibition): Add 20 µL of phosphate buffer.

    • Blank (No Enzyme): Add 40 µL of phosphate buffer.

  • Pre-incubation: Add 20 µL of the α-glucosidase working solution to the Test and Positive Control wells. Mix gently and incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add 20 µL of the pNPG substrate solution to all wells. Mix gently.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Stop Reaction: Add 80 µL of the stop solution (0.1 M Na₂CO₃) to all wells. The solution in wells with enzymatic activity will turn yellow.

  • Read Absorbance: Measure the absorbance of each well at 405 nm using a microplate reader.

  • Calculate Inhibition: The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Abs_Test - Abs_Blank) / (Abs_Positive - Abs_Blank)] * 100

Visualizations

TroubleshootingWorkflow start Start: Experiment with DNJ-HCl Yields Unexpected Results q1 Was the DNJ-HCl solution freshly prepared or properly stored? start->q1 sol_prep Prepare a fresh solution from solid. Ensure proper storage of aliquots (-20°C or -80°C). q1->sol_prep No q2 Were calculations for dilution and final concentration double-checked? q1->q2 Yes a1_yes Yes a1_no No recalc Recalibrate instruments. Recalculate all concentrations and dilutions carefully. q2->recalc No q3 Are all other assay components (enzyme, substrate, buffers) within their expiry and active? q2->q3 Yes a2_yes Yes a2_no No check_reagents Validate activity of other reagents. Use fresh reagents and run positive/negative controls. q3->check_reagents No end_issue Issue is likely with the experimental design or other variables. Review the full protocol. q3->end_issue Yes a3_yes Yes a3_no No

Caption: Troubleshooting workflow for experiments involving DNJ-HCl.

ExperimentalWorkflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase prep_reagents Prepare Buffers, Enzyme, Substrate add_dnj Add DNJ-HCl or Buffer to 96-well plate prep_reagents->add_dnj prep_dnj Create Serial Dilutions of DNJ-HCl prep_dnj->add_dnj add_enzyme Add Enzyme & Pre-incubate (37°C) add_dnj->add_enzyme add_substrate Add pNPG Substrate & Incubate (37°C) add_enzyme->add_substrate stop_reaction Add Stop Solution add_substrate->stop_reaction read_abs Read Absorbance at 405 nm stop_reaction->read_abs calc Calculate % Inhibition read_abs->calc

Caption: Workflow for an in vitro α-glucosidase inhibition assay.

References

Troubleshooting Solubility Issues with 1-Deoxynojirimycin Hydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the proper dissolution of 1-Deoxynojirimycin hydrochloride (DNJ-HCl) is critical for experimental success. This guide provides a comprehensive resource for troubleshooting common solubility challenges and offers detailed protocols and answers to frequently asked questions.

Solubility Data

Understanding the solubility of this compound in various solvents is the first step in preparing accurate and effective solutions. The following table summarizes key solubility information.

SolventConcentrationNotes
Water250 mg/mL (1252.32 mM)Ultrasonic assistance may be needed.[1]
DMSO27.5 mg/mL (137.75 mM)Sonication is recommended.[2]
PBS (pH 7.2)1 mg/mL

Note: The solubility of the non-hydrochloride form of 1-Deoxynojirimycin is also reported as soluble in water (up to 25 mg/ml), dimethyl sulfoxide, and methanol.[3][4]

Experimental Protocol: Preparing a Stock Solution

This protocol outlines the recommended steps for dissolving this compound to create a stock solution for use in various experimental settings, such as cell culture.

Materials:
  • This compound powder

  • Sterile, high-purity water (e.g., Milli-Q or equivalent) or DMSO

  • Sterile conical tubes or vials

  • Vortex mixer

  • Ultrasonic bath

  • Sterile 0.22 µm syringe filter

Procedure:
  • Calculate the required mass: Determine the amount of DNJ-HCl needed to achieve the desired stock solution concentration and volume.

  • Weigh the powder: Carefully weigh the DNJ-HCl powder in a sterile microcentrifuge tube or vial.

  • Add the solvent: Add the appropriate volume of sterile water or DMSO to the powder.

  • Initial Mixing: Vortex the solution for 30-60 seconds to initiate dissolution.

  • Aid Dissolution (if necessary): If the compound does not fully dissolve, several techniques can be employed:

    • Sonication: Place the tube in an ultrasonic bath for several minutes.[2] Check for dissolution periodically.

    • Gentle Warming: Briefly warm the solution to 37°C to aid solubility.[5]

  • Sterilization (for aqueous solutions): If the stock solution is prepared in water for cell culture use, it should be sterilized by passing it through a 0.22 µm filter.[6]

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[1][6] Store the aliquots as recommended:

    • In solvent at -80°C: Stable for up to 1 year.[2]

    • In solvent at -20°C: Stable for up to 1 month.[5]

    • Aqueous solutions at -20°C: May be stored for up to 2 months.[7]

Visualizing the Dissolution Workflow

The following diagram illustrates the key decision points and steps in the this compound dissolution process.

Experimental Workflow for Dissolving this compound start Start: Weigh DNJ-HCl Powder add_solvent Add Sterile Solvent (Water or DMSO) start->add_solvent vortex Vortex for 30-60 seconds add_solvent->vortex check_dissolution Is the compound fully dissolved? vortex->check_dissolution sonicate_warm Apply Sonication and/or Gentle Warming (37°C) check_dissolution->sonicate_warm No sterilize Filter-Sterilize (0.22 µm filter) (for aqueous solutions) check_dissolution->sterilize Yes check_dissolution2 Is the compound now dissolved? sonicate_warm->check_dissolution2 check_dissolution2->sterilize Yes troubleshoot Troubleshoot: - Check solvent purity - Verify compound integrity check_dissolution2->troubleshoot No aliquot Aliquot into single-use tubes sterilize->aliquot store Store at -20°C or -80°C aliquot->store end End: Ready for use store->end

Caption: A flowchart outlining the standard procedure and troubleshooting steps for preparing this compound solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving completely in water, even after vortexing. What should I do?

A1: It is not uncommon for dissolution to require additional energy. Try using an ultrasonic bath for a few minutes to aid in dissolving the compound.[1] Gentle warming of the solution to 37°C can also help increase solubility.[5] Ensure you are using high-purity water, as contaminants can affect solubility.

Q2: I see precipitation in my stock solution after thawing it from -80°C. Is it still usable?

A2: Precipitation can occur upon thawing. Before use, bring the vial to room temperature and vortex thoroughly to ensure all the solute is back in solution. If precipitation persists, you can try gently warming the solution to 37°C and sonicating for a short period. If the precipitate does not redissolve, it may indicate degradation or saturation issues, and it is recommended to prepare a fresh stock solution.

Q3: What is the difference in solubility between 1-Deoxynojirimycin and its hydrochloride salt?

A3: The hydrochloride salt form of a compound generally exhibits enhanced solubility and stability in aqueous solutions compared to its free form. This is why DNJ-HCl has a high solubility in water.[2] While both forms are soluble in water, the hydrochloride version is often preferred for ease of use in biological buffers.

Q4: Can I prepare a highly concentrated stock solution in PBS?

A4: The solubility of this compound is significantly lower in PBS (pH 7.2) compared to water, with a reported solubility of around 1 mg/mL.[5] For higher concentrations, it is recommended to prepare a stock solution in water or DMSO and then dilute it into your final experimental buffer.

Q5: How does this compound exert its biological effects?

A5: 1-Deoxynojirimycin is a potent inhibitor of α-glucosidases.[3][8] In the context of insulin signaling, it has been shown to improve insulin sensitivity by activating the PI3K/AKT pathway in skeletal muscle. This leads to the translocation of GLUT4 to the cell membrane, facilitating glucose uptake.[1][9]

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of this compound in the insulin signaling pathway.

This compound's Role in the Insulin Signaling Pathway DNJ 1-Deoxynojirimycin Hydrochloride PI3K PI3K DNJ->PI3K Activates Insulin_Receptor Insulin Receptor (IR-β) IRS1 Insulin Receptor Substrate-1 (IRS1) Insulin_Receptor->IRS1 Phosphorylates IRS1->PI3K Activates AKT AKT PI3K->AKT Activates GLUT4_translocation GLUT4 Translocation to Membrane AKT->GLUT4_translocation Promotes Glucose_Uptake Increased Glucose Uptake GLUT4_translocation->Glucose_Uptake

Caption: The signaling cascade showing how this compound enhances glucose uptake via the PI3K/AKT pathway.

References

Technical Support Center: 1-Deoxynojirimycin Hydrochloride (DNJ-HCl)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-Deoxynojirimycin hydrochloride. This resource provides troubleshooting guidance and frequently asked questions regarding the heat stability of DNJ-HCl in solution to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general heat stability of 1-Deoxynojirimycin (DNJ)?

A1: 1-Deoxynojirimycin is generally considered to be a heat-stable compound, particularly in solid form. For instance, studies on DNJ within a silkworm powder matrix have shown it to be stable even when heated to 121°C for up to 15 minutes[1][2]. However, the stability in solution can be influenced by several factors.

Q2: How does temperature affect the stability of DNJ-HCl in an aqueous solution?

A2: While specific quantitative data for the degradation of DNJ-HCl in solution at various temperatures is limited in publicly available literature, heating has been observed to have an influence on DNJ's stability[3]. As with most chemical compounds, higher temperatures are expected to increase the rate of degradation. For sensitive applications, it is recommended to perform stability studies at the intended experimental temperatures.

Q3: What is the effect of pH on the stability of DNJ-HCl in solution?

A3: The effect of pH on DNJ stability in solution has been described as weak in some contexts[3]. However, for many hydrochloride salts of amine-containing compounds, pH can be a critical factor in their stability in aqueous solutions. For example, studies on other hydrochloride compounds have shown maximum stability within a specific pH range, such as pH 4-5[4]. It is advisable to buffer your DNJ-HCl solutions and evaluate stability at the specific pH of your experiment.

Q4: Are there any known degradation products of DNJ-HCl?

A4: The current body of scientific literature does not provide extensive details on the specific degradation products of this compound under thermal stress in solution. Identifying potential degradants would require a formal forced degradation study using techniques like LC-MS to separate and identify the resulting compounds[5].

Q5: What analytical methods are suitable for quantifying DNJ-HCl in stability studies?

A5: Several analytical methods are available for the quantification of DNJ. Since DNJ lacks a strong chromophore, direct UV detection is challenging[6][7]. Common methods involve a derivatization step followed by HPLC. Recommended methods include:

  • HPLC with Fluorescence Detection (HPLC-FLD): This involves pre-column derivatization with an agent like 9-fluorenylmethyl chloroformate (FMOC-Cl)[1][8][9].

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This method offers high selectivity and sensitivity without the need for derivatization[10].

  • Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Mass Spectrometry (HPLC-MS): This is a highly sensitive and specific method for quantifying DNJ[5].

Troubleshooting Guides

Issue: High variability in DNJ-HCl concentration after heat treatment.

Possible Cause Troubleshooting Step
Inconsistent Heating Ensure uniform heating of all samples. Use a calibrated water bath or oven with stable temperature control.
pH Fluctuation The pH of the solution may change upon heating. Use a suitable buffer system to maintain a constant pH throughout the experiment.
Evaporation of Solvent During heating, solvent evaporation can concentrate the sample. Ensure vials are tightly sealed. For longer incubation times, consider using a condenser or a sealed reaction vessel.
Inconsistent Sample Preparation Ensure that the preparation of each sample, including the derivatization step (if used), is consistent. Use precise pipetting techniques and consistent reaction times.

Issue: Loss of DNJ-HCl signal during analysis.

Possible Cause Troubleshooting Step
Degradation of Derivatized Product The derivatized DNJ (e.g., DNJ-FMOC) may not be stable. Analyze samples as soon as possible after derivatization and store them under appropriate conditions (e.g., refrigerated) if immediate analysis is not possible.
Suboptimal Chromatographic Conditions Verify that the mobile phase composition, pH, and column temperature are optimal for the separation and detection of DNJ or its derivative.
Detector Issues For fluorescence detection, ensure that the excitation and emission wavelengths are correctly set. For mass spectrometry, check the tuning and calibration of the instrument.

Data on Heat Stability of DNJ

The following table summarizes the available data on the heat stability of DNJ in a solid matrix.

Matrix Temperature Time Remaining DNJ (%) Reference
Silkworm Powder121°C15 minStable (No significant loss)[1][2]

Template for DNJ-HCl Solution Stability Study

Temperature (°C) pH Time (hours) Initial Conc. (µg/mL) Final Conc. (µg/mL) % Remaining

Experimental Protocols

Protocol: Determination of DNJ-HCl Stability in Solution

This protocol outlines a general procedure for assessing the heat stability of DNJ-HCl in an aqueous solution using HPLC with pre-column derivatization.

1. Preparation of DNJ-HCl Solutions:

  • Prepare a stock solution of DNJ-HCl in a suitable buffer (e.g., phosphate or citrate buffer) at a known concentration.

  • Prepare aliquots of the stock solution in sealed, amber glass vials for each temperature and time point to be tested.

2. Heat Treatment:

  • Place the vials in a calibrated heating block or water bath set to the desired temperatures (e.g., 40°C, 60°C, 80°C).

  • Remove vials at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Immediately cool the vials to room temperature and store at 4°C until analysis.

3. Sample Derivatization (FMOC-Cl Method):

  • To 100 µL of the DNJ-HCl sample, add 100 µL of a borate buffer (pH 8.5).

  • Add 200 µL of a solution of FMOC-Cl in acetonitrile.

  • Vortex the mixture and incubate at room temperature for 30 minutes.

  • Add 100 µL of an amino acid solution (e.g., glycine) to quench the excess FMOC-Cl.

  • Dilute the sample with the mobile phase to the desired concentration for HPLC analysis.

4. HPLC Analysis:

  • HPLC System: A standard HPLC system with a fluorescence detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and an aqueous buffer (e.g., 0.1% acetic acid)[8][9].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Fluorescence Detection: Excitation at ~260 nm and Emission at ~315 nm.

5. Data Analysis:

  • Quantify the peak area of the derivatized DNJ at each time point.

  • Calculate the percentage of DNJ-HCl remaining relative to the concentration at time zero.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_treatment Heat Treatment cluster_analysis Analysis prep_solution Prepare DNJ-HCl in Buffered Solution aliquot Aliquot Samples prep_solution->aliquot heat Incubate at Defined Temperature aliquot->heat timepoint Remove Samples at Time Points heat->timepoint derivatize Derivatize with FMOC-Cl timepoint->derivatize hplc HPLC-FLD Analysis derivatize->hplc quantify Quantify Peak Area hplc->quantify calculate calculate quantify->calculate Calculate % Remaining

Caption: Workflow for DNJ-HCl Heat Stability Testing.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Stability Results? cause_temp Temperature Fluctuation start->cause_temp cause_ph pH Shift start->cause_ph cause_evap Solvent Evaporation start->cause_evap cause_prep Inconsistent Prep start->cause_prep sol_temp Calibrate Heating Unit cause_temp->sol_temp sol_ph Use Appropriate Buffer cause_ph->sol_ph sol_evap Seal Vials Tightly cause_evap->sol_evap sol_prep Standardize Protocol cause_prep->sol_prep

Caption: Troubleshooting Logic for Stability Studies.

dnj_moa dnj 1-Deoxynojirimycin (DNJ-HCl) enzyme α-Glucosidase (in small intestine) dnj->enzyme Inhibits glucose Glucose enzyme->glucose Breaks down to carbs Complex Carbohydrates (e.g., starch) carbs->enzyme Substrate for absorption Glucose Absorption into Bloodstream glucose->absorption

Caption: Mechanism of Action of DNJ as an α-Glucosidase Inhibitor.

References

Technical Support Center: Analysis of 1-Deoxynojirimycin Hydrochloride (DNJ-HCl)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the derivatization of 1-Deoxynojirimycin hydrochloride (DNJ-HCl) to facilitate its analysis by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of 1-Deoxynojirimycin (DNJ) necessary for HPLC analysis?

A1: Derivatization is required because DNJ lacks a chromophore in its molecular structure, which makes it difficult to detect using standard HPLC UV-Vis detectors.[1] Additionally, DNJ is a highly hydrophilic and small molecule, leading to poor retention on conventional reversed-phase HPLC columns.[1] The derivatization process attaches a molecule (a chromophore or fluorophore) to DNJ, allowing for sensitive detection and improved chromatographic retention.

Q2: What are the most common derivatization reagents for DNJ analysis?

A2: The most commonly used derivatization reagents for DNJ are 9-fluorenylmethyl chloroformate (FMOC-Cl) and 9-fluorenylmethyl succinimidyl carbonate (FMOC-OSu).[2][3][4] These reagents react with the primary and secondary amines of DNJ under mild alkaline conditions to form a stable, highly fluorescent derivative that can be easily detected.[2]

Q3: How can the stability of the derivatized DNJ (DNJ-FMOC) be ensured?

A3: The stability of the FMOC-derivatized DNJ is critical for reproducible results. After the derivatization reaction, the mixture should be acidified, typically by adding a dilute solution of acetic acid.[2][4] This stabilizes the DNJ-FMOC derivative, which has been shown to be stable for at least 16 days at room temperature under acidic conditions.[4]

Q4: Are there alternative methods for analyzing DNJ that do not require derivatization?

A4: Yes, alternative methods exist, such as HPLC coupled with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).[1][5] However, these methods have their own advantages and disadvantages. HPLC-ELSD can be less sensitive, while HPLC-MS, although highly sensitive and specific, requires more specialized and expensive instrumentation.[1][6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No peak or very small peak for DNJ-FMOC Incomplete derivatization reaction.- Ensure the pH of the reaction mixture is alkaline (pH 8.0-8.5) using a borate buffer.[2][3]- Check the concentration and freshness of the FMOC-Cl or FMOC-OSu reagent.- Optimize reaction time and temperature (e.g., 20-30 minutes at 20-25°C).[2][7]
Degradation of the DNJ-FMOC derivative.- Immediately after derivatization, add a quenching agent like glycine to stop the reaction.[2]- Acidify the sample with 0.1% aqueous acetic acid to stabilize the derivative.[2][4]
Issues with the HPLC system.- Verify the detector is set to the correct excitation and emission wavelengths for FMOC (e.g., Ex: 254 nm, Em: 322 nm).[2]- Check for leaks in the HPLC system.- Ensure the column is properly conditioned and equilibrated with the mobile phase.
Multiple unexpected peaks in the chromatogram Presence of impurities in the sample or reagents.- Use high-purity solvents and reagents (HPLC grade).- Filter the sample through a 0.22 µm syringe filter before injection.[2]- Run a blank (derivatization reagents without the sample) to identify reagent-related peaks.[8]
Side reactions during derivatization.- Optimize the amount of derivatization reagent to minimize excess reagent and side products.- Ensure the reaction quenching step with glycine is effective.
Poor peak shape (e.g., tailing, fronting, broad peaks) Suboptimal chromatographic conditions.- Adjust the mobile phase composition (e.g., the ratio of acetonitrile to aqueous acetic acid).[7][9]- Optimize the flow rate.- Ensure the column temperature is stable and appropriate.[2]
Column contamination or degradation.- Wash the column with a strong solvent to remove contaminants.- If the problem persists, consider replacing the column.
Inconsistent retention times Fluctuations in the HPLC system.- Ensure the mobile phase is properly degassed.- Check for pressure fluctuations in the pump.- Maintain a constant column temperature.
Changes in mobile phase composition.- Prepare fresh mobile phase daily and ensure it is well-mixed.

Experimental Protocols

Sample Extraction (from Mulberry Leaves)

This protocol is a general guideline for extracting DNJ from a common source, mulberry leaves.

  • Weigh 100 mg of powdered, dried mulberry leaves.[2]

  • Add 10 mL of 0.05 M HCl to the sample.[2][3]

  • Sonicate for 30 minutes or vortex for 15 seconds.[2][4]

  • Centrifuge the mixture at 10,000 rpm for 20 minutes.[2]

  • Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted, and the supernatants pooled.[4]

  • The supernatant can be diluted as needed before derivatization.

Derivatization Protocol with FMOC-Cl
  • In a microtube, combine 10 µL of the sample extract or standard solution with 10 µL of 0.4 M potassium borate buffer (pH 8.0).[7]

  • Add 20 µL of 5 mM 9-fluorenylmethyl chloroformate (FMOC-Cl) in acetonitrile.[7]

  • Vortex the mixture for 30 seconds.[7]

  • Incubate at 25°C for 20 minutes.[7]

  • Add 10 µL of 0.1 M glycine to stop the reaction.[7]

  • Dilute the mixture with 950 µL of 0.1% aqueous acetic acid to stabilize the DNJ-FMOC derivative.[2]

  • Filter the final solution through a 0.22 µm nylon syringe filter before HPLC injection.[2]

Quantitative Data Summary

The following tables summarize typical performance data for the HPLC analysis of DNJ after derivatization with FMOC-Cl.

Table 1: Method Performance Characteristics

ParameterReported ValueReference
Linearity Range0.3 - 30 µg/mL[4][9]
Correlation Coefficient (r²)0.9985[9]
Limit of Detection (LOD)1.07 ng/mL[9]
Limit of Quantification (LOQ)3.27 ng/mL[9]
Average Recovery102.5%[9]

Table 2: Precision and Accuracy

ParameterReported Value (RSD%)Reference
Intra-day Precision< 7.3%[9]
Inter-day Precision< 7.3%[9]
Intra-day Accuracy (RE%)3.77 to -8.35%[9]
Inter-day Accuracy (RE%)3.77 to -8.35%[9]

Visualized Workflows

experimental_workflow cluster_extraction Sample Extraction cluster_derivatization Derivatization cluster_analysis HPLC Analysis start Sample (e.g., Mulberry Leaves) extraction Extract with 0.05 M HCl start->extraction centrifuge Centrifuge extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant mix_buffer Add Borate Buffer (pH 8.0) supernatant->mix_buffer add_fmoc Add FMOC-Cl mix_buffer->add_fmoc react Incubate (25°C, 20 min) add_fmoc->react quench Quench with Glycine react->quench stabilize Stabilize with Acetic Acid quench->stabilize filter Filter (0.22 µm) stabilize->filter inject Inject into HPLC filter->inject detect Fluorescence Detection inject->detect quantify Quantify DNJ detect->quantify

Caption: Experimental workflow for DNJ analysis.

troubleshooting_logic start Start HPLC Analysis peak_issue No / Small DNJ Peak? start->peak_issue check_reaction Verify Derivatization: - pH (8.0-8.5) - Reagent Freshness - Reaction Time/Temp peak_issue->check_reaction Yes check_stability Check Derivative Stability: - Quenching Step - Acidification check_hplc Check HPLC System: - Detector Settings - System Leaks - Column Condition extra_peaks Unexpected Peaks? peak_issue->extra_peaks No check_reaction->peak_issue check_stability->peak_issue check_hplc->peak_issue check_purity Check Reagent/Sample Purity: - Use HPLC Grade - Filter Sample - Run Blank extra_peaks->check_purity Yes optimize_reaction Optimize Reaction: - Reagent Amount - Quenching bad_peak_shape Poor Peak Shape? extra_peaks->bad_peak_shape No check_purity->extra_peaks optimize_reaction->extra_peaks optimize_hplc Optimize HPLC Method: - Mobile Phase - Flow Rate - Temperature bad_peak_shape->optimize_hplc Yes maintain_column Maintain Column: - Wash Column - Replace if needed end Successful Analysis bad_peak_shape->end No optimize_hplc->bad_peak_shape maintain_column->bad_peak_shape

Caption: Troubleshooting logic for DNJ-HPLC analysis.

References

Validation & Comparative

A Researcher's Guide to Validating α-Glucosidase Inhibition: A Comparative Analysis of In Vitro Assays for 1-Deoxynojirimycin Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in vitro assays for validating α-glucosidase inhibition by 1-Deoxynojirimycin hydrochloride (DNJ). Detailed experimental protocols, comparative data, and visual workflows are presented to support robust and reliable experimental design.

1-Deoxynojirimycin (DNJ), a potent α-glucosidase inhibitor, is a critical compound in the study of carbohydrate metabolism and the development of therapeutics for type 2 diabetes.[1][2] Its primary mechanism of action involves the competitive inhibition of α-glucosidase enzymes in the small intestine, which delays the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing postprandial hyperglycemia.[1][3] Accurate and reproducible in vitro validation of this inhibitory activity is paramount for research and development. This guide focuses on the most prevalent in vitro assay for α-glucosidase inhibition and provides a comparative overview of DNJ's performance against other common inhibitors.

Comparative Performance of α-Glucosidase Inhibitors

The inhibitory potency of α-glucosidase inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The following tables summarize the IC50 values for this compound and other commercially available α-glucosidase inhibitors from various studies. It is important to note that variations in experimental conditions, such as enzyme source (e.g., yeast, rat intestine), substrate concentration, and pH, can lead to a wide range of reported IC50 values.[4]

Table 1: IC50 Values for 1-Deoxynojirimycin (DNJ) against α-Glucosidase

Enzyme SourceSubstrateReported IC50 (µM)Reference
Saccharomyces cerevisiaep-Nitrophenyl-α-D-glucopyranoside (pNPG)0.297 µg/mL (~1.79 µM)[3]
Not SpecifiedNot Specified30[5]
Saccharomyces cerevisiaep-Nitrophenyl-α-D-glucopyranoside (pNPG)155 ± 15[6]

Table 2: Comparative IC50 Values of Common α-Glucosidase Inhibitors

InhibitorEnzyme SourceSubstrateReported IC50 (µg/mL)Reported IC50 (µM)Reference
Acarbose Saccharomyces cerevisiaepNPG262.32~406[7]
Not SpecifiedNot Specified0.083 mg/mL~129[8]
Saccharomyces cerevisiaepNPG-332 ± 3.9[9]
Saccharomyces cerevisiaepNPG-640.57 ± 5.13[10]
Voglibose Not SpecifiedNot Specified--[11]
Miglitol Not SpecifiedNot Specified--[12]

Note: IC50 values can vary significantly based on assay conditions. Direct comparison between studies should be made with caution.

Experimental Protocols for α-Glucosidase Inhibition Assays

The most widely used in vitro method for assessing α-glucosidase inhibition is a colorimetric assay utilizing p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. The enzyme-catalyzed hydrolysis of pNPG releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.

Standard pNPG-Based Colorimetric Assay

This protocol is a synthesis of commonly reported methods.[1][12]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound (DNJ) or other test compounds

  • Phosphate buffer (e.g., 100 mM, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (e.g., 0.2 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of α-glucosidase in phosphate buffer. The final concentration in the assay is typically around 0.05-0.1 U/mL.[12][13]

    • Prepare a stock solution of pNPG in phosphate buffer. The final concentration in the assay is often around 600 µM.[12]

    • Prepare serial dilutions of DNJ and other test compounds in the appropriate solvent (e.g., phosphate buffer or DMSO, ensuring the final DMSO concentration does not interfere with the assay).

  • Assay Protocol:

    • In a 96-well plate, add a specific volume of the test compound solution (or buffer for the control).

    • Add the α-glucosidase solution to each well and pre-incubate the mixture at 37°C for a defined period (e.g., 5-15 minutes).[1]

    • Initiate the reaction by adding the pNPG substrate solution to each well.

    • Incubate the reaction mixture at 37°C for a set time (e.g., 30 minutes).[1][12]

    • Stop the reaction by adding sodium carbonate solution. This also enhances the color of the p-nitrophenol product.

    • Measure the absorbance of the p-nitrophenol produced at a wavelength of 405 nm using a microplate reader.

  • Data Analysis:

    • The percentage of α-glucosidase inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

      • Abs_control = Absorbance of the control (enzyme + buffer + substrate)

      • Abs_sample = Absorbance of the sample (enzyme + inhibitor + substrate)

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Workflow and Mechanism

To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Protocol cluster_analysis Data Analysis prep_enzyme Prepare α-Glucosidase (e.g., 0.1 U/mL) add_enzyme Add α-Glucosidase prep_enzyme->add_enzyme prep_substrate Prepare pNPG Substrate (e.g., 600 µM) add_substrate Add pNPG to Initiate prep_substrate->add_substrate prep_inhibitor Prepare Serial Dilutions of DNJ add_inhibitor Add DNJ/Control to Wells prep_inhibitor->add_inhibitor add_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C (5-15 min) add_enzyme->pre_incubate pre_incubate->add_substrate incubate Incubate at 37°C (30 min) add_substrate->incubate stop_reaction Stop with Na2CO3 incubate->stop_reaction measure_abs Measure Absorbance at 405 nm stop_reaction->measure_abs calculate_inhibition Calculate % Inhibition measure_abs->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

mechanism_of_action cluster_normal Normal Enzymatic Reaction cluster_inhibition Inhibition by 1-Deoxynojirimycin (DNJ) enzyme α-Glucosidase product Monosaccharides (Glucose + Fructose) enzyme->product Hydrolyzes substrate Disaccharide (e.g., Sucrose) substrate->enzyme Binds to Active Site inhibitor DNJ inhibited_enzyme α-Glucosidase inhibitor->inhibited_enzyme Competitively Binds to Active Site no_product No Hydrolysis inhibited_enzyme->no_product

Caption: Mechanism of α-glucosidase inhibition by 1-Deoxynojirimycin.

Conclusion

The colorimetric assay using pNPG is a robust and widely adopted method for the in vitro validation of α-glucosidase inhibitors like this compound. The provided protocol and comparative data serve as a valuable resource for researchers to design and interpret their experiments effectively. The competitive inhibitory action of DNJ on α-glucosidase is a key therapeutic principle for managing hyperglycemia. Consistent and standardized in vitro testing is crucial for the continued development and evaluation of novel α-glucosidase inhibitors.

References

1-Deoxynojirimycin Hydrochloride vs. Acarbose: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 1-Deoxynojirimycin hydrochloride (DNJ) and acarbose, two prominent alpha-glucosidase inhibitors. This analysis is supported by experimental data to delineate their respective performance profiles.

At the forefront of managing type 2 diabetes is the control of postprandial hyperglycemia. Both this compound (DNJ) and acarbose are instrumental in this therapeutic area, functioning as inhibitors of alpha-glucosidase enzymes.[1][2] Their primary mechanism involves delaying the digestion and absorption of carbohydrates in the small intestine, thereby mitigating sharp increases in blood glucose levels after meals.[1][3] While they share a common therapeutic target, their origins, inhibitory potencies, and broader physiological effects exhibit notable differences.

DNJ is a natural iminosugar found in mulberry leaves (Morus alba) and certain microorganisms, recognized for its potent antihyperglycemic, anti-obesity, and antiviral properties.[2][4] Acarbose, on the other hand, is a complex oligosaccharide derived from microbial sources and is a widely prescribed medication for type 2 diabetes.[5][6] This guide will delve into a comparative analysis of their mechanisms, efficacy based on experimental data, and the methodologies employed in these critical studies.

Mechanism of Action: A Shared Pathway

Both DNJ and acarbose exert their effects by competitively and reversibly inhibiting alpha-glucosidase enzymes located in the brush border of the small intestine.[1][6] These enzymes, including sucrase, maltase, and glucoamylase, are responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose.[1][4] By inhibiting these enzymes, both compounds delay carbohydrate digestion, leading to a slower and more gradual rise in postprandial blood glucose levels.[1][3]

Carbohydrates Dietary Carbohydrates (Starch, Sucrose) AlphaGlucosidase α-Glucosidase Enzymes (in Small Intestine) Carbohydrates->AlphaGlucosidase Digestion Glucose Glucose Absorption (into Bloodstream) AlphaGlucosidase->Glucose PPHG Postprandial Hyperglycemia Glucose->PPHG Inhibitors DNJ / Acarbose Inhibitors->AlphaGlucosidase Inhibition

Shared mechanism of DNJ and acarbose.

Comparative Efficacy: An In-Depth Look at the Data

The inhibitory potential of DNJ and acarbose against alpha-glucosidase has been a subject of numerous studies. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify and compare their efficacy.

CompoundEnzyme SourceSubstrateIC50Reference
1-Deoxynojirimycin (DNJ) Yeast α-glucosidasep-Nitrophenyl-α-D-glucopyranoside0.297 µg/mL[7]
Acarbose Rat intestinal α-glucosidaseSucrose> 1000 µg/mL[8]
Acarbose Porcine pancreatic α-amylaseStarch-[5]

Note: IC50 values can vary significantly based on the enzyme source, substrate, and experimental conditions.

While direct comparative studies under identical conditions are limited, available data suggests that DNJ can be a highly potent inhibitor of yeast alpha-glucosidase.[7] Acarbose is a well-established inhibitor of intestinal alpha-glucosidases and pancreatic alpha-amylase.[5]

Clinical trials have also provided valuable insights into the comparative efficacy of these compounds in managing type 2 diabetes.

ParameterAcarboseVoglibose (another α-glucosidase inhibitor)Study DetailsReference
HbA1c Reduction -0.28%-0.24%8-week study[9]
1-hr Postprandial Blood Glucose Reduction -45.6 mg/dL-18.8 mg/dL8-week study[9]
Adverse Events (Gastrointestinal) 90%56.7%8-week study[9]

A meta-analysis comparing acarbose and voglibose indicated no significant difference in glycemic control, though acarbose was associated with a higher incidence of gastrointestinal side effects.[10] Another network meta-analysis suggested that while DPP-4 inhibitors had a greater glucose-lowering effect, acarbose was superior in promoting weight loss.[11]

Experimental Protocols: A Methodological Overview

The evaluation of alpha-glucosidase inhibitors typically involves standardized in vitro assays. Below is a representative protocol for determining the inhibitory activity of compounds like DNJ and acarbose.

G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare α-glucosidase solution (e.g., from yeast) D Mix enzyme and inhibitor (Pre-incubation) A->D B Prepare substrate solution (e.g., pNPG) E Add substrate to initiate reaction B->E C Prepare inhibitor solutions (DNJ or Acarbose) C->D D->E F Incubate at specific temperature (e.g., 37°C) E->F G Stop reaction (e.g., add Na2CO3) F->G H Measure absorbance of p-nitrophenol (at 405 nm) G->H I Calculate % inhibition and IC50 value H->I

Workflow for α-glucosidase inhibition assay.

Objective: To determine the in vitro inhibitory effect of a compound on α-glucosidase activity.

Materials:

  • α-glucosidase enzyme (e.g., from Saccharomyces cerevisiae)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • This compound or Acarbose as the inhibitor

  • Phosphate buffer (e.g., pH 6.8)

  • Sodium carbonate (Na2CO3) to stop the reaction

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation: Prepare solutions of the α-glucosidase enzyme, pNPG substrate, and various concentrations of the inhibitor (DNJ or acarbose) in phosphate buffer.

  • Reaction Mixture: In a 96-well plate, add a specific volume of the enzyme solution and the inhibitor solution. A control well should contain the enzyme and buffer without the inhibitor.

  • Pre-incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the pNPG substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate again at the same temperature for a defined time (e.g., 20 minutes).

  • Termination of Reaction: Stop the reaction by adding a sodium carbonate solution. The addition of a basic solution also induces a color change in the p-nitrophenol product.

  • Measurement: Measure the absorbance of the yellow-colored p-nitrophenol at a wavelength of 405 nm using a microplate reader.

  • Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the inhibitor concentration.

Beyond Glycemic Control: Other Potential Benefits

Research suggests that the therapeutic potential of DNJ and acarbose may extend beyond glucose management. DNJ has been shown to improve insulin sensitivity by activating the insulin signaling PI3K/AKT pathway in skeletal muscle.[2] It has also demonstrated anti-obesity effects.[2] Acarbose has been associated with a reduction in cardiovascular events in patients with impaired glucose tolerance and has shown benefits in weight management.[12][13]

Conclusion

Both this compound and acarbose are effective alpha-glucosidase inhibitors that play a crucial role in the management of type 2 diabetes. While their primary mechanism of action is similar, they differ in their origins and inhibitory potencies against specific enzymes. DNJ, a natural compound, shows high potency in in vitro studies, while acarbose is a well-established clinical therapeutic. The choice between these or other alpha-glucosidase inhibitors may depend on various factors, including the specific patient profile, desired therapeutic outcomes beyond glycemic control, and tolerance to gastrointestinal side effects. Further head-to-head clinical trials are necessary to fully elucidate their comparative efficacy and long-term benefits.

References

A Comparative Guide to Glycosylation Inhibitors: 1-Deoxynojirimycin Hydrochloride vs. Castanospermine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of glycosylation inhibitors is critical for advancing studies in virology, oncology, and metabolic diseases. This guide provides an objective comparison of two widely used α-glucosidase inhibitors, 1-Deoxynojirimycin hydrochloride (DNJ) and Castanospermine, detailing their mechanisms, quantitative effects, and experimental applications.

Both 1-Deoxynojirimycin (DNJ), a polyhydroxylated piperidine alkaloid, and Castanospermine, a polyhydroxy indolizidine alkaloid, are potent inhibitors of α-glucosidases.[1][2] These enzymes play a crucial role in the N-linked glycosylation pathway, specifically in the trimming of glucose residues from the precursor oligosaccharide attached to newly synthesized glycoproteins in the endoplasmic reticulum (ER).[3][4] By inhibiting these enzymes, DNJ and Castanospermine disrupt the proper folding and maturation of many glycoproteins, making them invaluable tools for studying glycosylation-dependent processes and as potential therapeutic agents.

Mechanism of Action: A Tale of Two Inhibitors

The primary targets of both DNJ and Castanospermine are the ER-resident α-glucosidases I and II. These enzymes are responsible for the sequential removal of the three terminal glucose residues from the Glc₃Man₉GlcNAc₂ oligosaccharide precursor transferred to nascent polypeptide chains.[3][4] Inhibition of this trimming process leads to the accumulation of glucosylated high-mannose-type oligosaccharides on glycoproteins.

While both compounds share this general mechanism, there are key distinctions in their effects. Studies have shown that in the presence of DNJ, the predominant accumulated oligosaccharide species contains a single terminal glucose residue.[1][2] In contrast, treatment with Castanospermine primarily results in the accumulation of oligosaccharides with three terminal glucose residues, suggesting a more potent inhibition of α-glucosidase I.[1][2]

Furthermore, some evidence suggests that DNJ may have broader effects, including the inhibition of glycosylation de novo, leading to the formation of proteins with fewer oligosaccharide side chains.[1][5] This distinction is crucial for researchers when selecting an inhibitor for specific experimental goals.

Quantitative Comparison of Inhibitory Activity

The potency of these inhibitors against their target enzymes is a key factor in experimental design. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of this potency. While direct comparative studies measuring the IC₅₀ values of both compounds against purified α-glucosidase I and II are limited in the publicly available literature, existing data provides valuable insights into their relative effectiveness.

InhibitorTarget EnzymeReported IC₅₀ (µM)Organism/Cell TypeReference
1-Deoxynojirimycin (DNJ) α-Glucosidase (yeast)40Yeast[6]
α-Glucosidase (general)0.51 (for a derivative)Not Specified[7]
Castanospermine β-Glucosidase (almond)60Almond[6]

Note: The provided IC₅₀ values are from different studies and against different specific enzymes, highlighting the need for direct comparative analysis under identical experimental conditions. The IC₅₀ for a DNJ derivative is included to illustrate the potential for high potency. Researchers should consult specific literature relevant to their experimental system for the most accurate inhibitory concentrations.

Impact on Glycoprotein Processing and Function

The disruption of N-linked glycosylation by DNJ and Castanospermine has profound effects on glycoprotein processing and function. The retention of glucose residues on the N-glycans prevents the proper interaction of glycoproteins with ER chaperones like calnexin and calreticulin, which are crucial for correct folding.[8] This can lead to misfolded proteins being targeted for ER-associated degradation (ERAD).

A key difference in their cellular effects is the nature of the accumulated high-mannose intermediates. Treatment with DNJ often results in glycoproteins with Glc₁Man₇-₉GlcNAc₂ structures, while Castanospermine treatment leads to the accumulation of Glc₃Man₇-₉GlcNAc₂.[1][2] This difference can influence the subsequent fate of the glycoprotein and the specific cellular pathways that are affected.

Experimental Protocols

To aid researchers in utilizing these inhibitors, detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Glycosylation Inhibition Assay

This protocol outlines a general procedure to assess the inhibitory effect of DNJ and Castanospermine on α-glucosidase activity.

Materials:

  • α-Glucosidase (e.g., from baker's yeast)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • This compound (DNJ)

  • Castanospermine

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of DNJ and Castanospermine in phosphate buffer.

  • In a 96-well plate, add 50 µL of phosphate buffer to each well.

  • Add 10 µL of varying concentrations of the inhibitors (DNJ or Castanospermine) to the respective wells.

  • Add 20 µL of α-glucosidase solution to each well and incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of Na₂CO₃ solution.

  • Measure the absorbance at 405 nm using a microplate reader. The amount of p-nitrophenol released is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

Protocol 2: Analysis of Glycoprotein Glycosylation Status by SDS-PAGE and Western Blot

This protocol describes how to analyze changes in the glycosylation status of a specific protein in cultured cells after treatment with DNJ or Castanospermine.

Materials:

  • Cultured cells expressing the glycoprotein of interest

  • This compound (DNJ)

  • Castanospermine

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody specific to the glycoprotein of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to the desired confluency and treat with varying concentrations of DNJ or Castanospermine for a specified time (e.g., 24-48 hours). Include an untreated control.

  • Harvest the cells and lyse them using cell lysis buffer.

  • Quantify the protein concentration in each lysate.

  • Prepare protein samples for SDS-PAGE by mixing with Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins from the gel to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the resulting bands. A shift in the molecular weight of the glycoprotein of interest (typically a decrease in apparent molecular weight due to the presence of high-mannose instead of complex glycans) indicates an effect of the inhibitor on glycosylation.

Visualizing the Impact: Signaling Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

N_Linked_Glycosylation_Pathway cluster_ER Endoplasmic Reticulum cluster_Inhibitors Inhibitors Dolichol-P Dolichol-P Dol-PP-GlcNAc2 Dol-PP-GlcNAc2 Dolichol-P->Dol-PP-GlcNAc2 UDP-GlcNAc Dol-PP-Man5GlcNAc2 Dol-PP-Man5GlcNAc2 Dol-PP-GlcNAc2->Dol-PP-Man5GlcNAc2 GDP-Man Dol-PP-Man9GlcNAc2 Dol-PP-Man9GlcNAc2 Dol-PP-Man5GlcNAc2->Dol-PP-Man9GlcNAc2 Dol-P-Man Dol-PP-Glc3Man9GlcNAc2 Dol-PP-Glc3Man9GlcNAc2 Dol-PP-Man9GlcNAc2->Dol-PP-Glc3Man9GlcNAc2 Dol-P-Glc Nascent Polypeptide Nascent Polypeptide Dol-PP-Glc3Man9GlcNAc2->Nascent Polypeptide OST Glycoprotein (Glc3Man9GlcNAc2) Glycoprotein (Glc3Man9GlcNAc2) Nascent Polypeptide->Glycoprotein (Glc3Man9GlcNAc2) Glycoprotein (Glc1Man9GlcNAc2) Glycoprotein (Glc1Man9GlcNAc2) Glycoprotein (Glc3Man9GlcNAc2)->Glycoprotein (Glc1Man9GlcNAc2) α-Glucosidase I Glycoprotein (Man9GlcNAc2) Glycoprotein (Man9GlcNAc2) Glycoprotein (Glc1Man9GlcNAc2)->Glycoprotein (Man9GlcNAc2) α-Glucosidase II Folding/QC Folding/QC Glycoprotein (Man9GlcNAc2)->Folding/QC Calnexin/ Calreticulin Golgi Golgi Folding/QC->Golgi Correctly folded ERAD ERAD Folding/QC->ERAD Misfolded DNJ 1-Deoxynojirimycin (DNJ) α-Glucosidase I α-Glucosidase I DNJ->α-Glucosidase I Inhibits α-Glucosidase II α-Glucosidase II DNJ->α-Glucosidase II Inhibits Castanospermine Castanospermine Castanospermine->α-Glucosidase I Inhibits Castanospermine->α-Glucosidase II Inhibits

Caption: N-Linked Glycosylation Pathway and Points of Inhibition.

Experimental_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_Analysis Analysis A Seed Cells B Treat with Inhibitor (DNJ or Castanospermine) A->B C Incubate (24-48h) B->C D Cell Lysis & Protein Quantification C->D Proceed to Analysis E SDS-PAGE D->E F Western Blot E->F G Data Analysis (Observe mobility shift) F->G

Caption: Experimental Workflow for Inhibitor Effect Analysis.

Conclusion

Both this compound and Castanospermine are indispensable tools for probing the intricacies of N-linked glycosylation. Their distinct inhibitory profiles provide researchers with the flexibility to dissect specific steps in the glycoprotein processing pathway. While DNJ may offer a broader inhibition of glycosylation, Castanospermine's potent effect on α-glucosidase I allows for the accumulation of specific triglucosylated intermediates. The choice between these inhibitors should be guided by the specific research question, the experimental system, and a thorough understanding of their differential effects. This guide provides a foundational comparison to aid in this critical decision-making process, empowering researchers to design more precise and impactful experiments.

References

A Comparative Guide to 1-Deoxynojirimycin Hydrochloride in Type 2 Diabetes Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial results of 1-Deoxynojirimycin hydrochloride (also known as Miglitol) with other alpha-glucosidase inhibitors for the treatment of type 2 diabetes. The information is intended to support research, scientific evaluation, and drug development efforts in this therapeutic area.

Mechanism of Action: A Dual Approach

1-Deoxynojirimycin (DNJ) hydrochloride primarily functions as an alpha-glucosidase inhibitor, delaying the absorption of carbohydrates from the small intestine and thereby reducing postprandial hyperglycemia.[1][2] Beyond this established mechanism, emerging evidence highlights its role in activating key signaling pathways that enhance insulin sensitivity. Notably, DNJ has been shown to activate the insulin signaling PI3K/AKT pathway in skeletal muscle, leading to increased glucose uptake.[3][4][5] This is achieved through the increased phosphorylation of AKT, PI3K, the insulin receptor β-subunit (IR-β), and insulin receptor substrate-1 (IRS1), ultimately promoting the translocation of glucose transporter 4 (GLUT4) to the cell membrane.[3]

Furthermore, Miglitol has been observed to enhance the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that potentiates insulin secretion, inhibits glucagon release, and promotes satiety.[6][7][8][9] This effect on GLP-1 may contribute to its beneficial effects on glycemic control and body weight.[6][7]

1-Deoxynojirimycin Signaling Pathway DNJ 1-Deoxynojirimycin (Miglitol) AlphaGlucosidase α-Glucosidase (in Intestine) DNJ->AlphaGlucosidase Inhibits InsulinReceptor Insulin Receptor DNJ->InsulinReceptor Activates CarbDigestion Carbohydrate Digestion PostprandialGlucose ↓ Postprandial Glucose AlphaGlucosidase->PostprandialGlucose Reduces GlucoseAbsorption Glucose Absorption IRS1 IRS1 InsulinReceptor->IRS1 PI3K PI3K IRS1->PI3K AKT AKT PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 GlucoseUptake ↑ Glucose Uptake (Skeletal Muscle) GLUT4->GlucoseUptake

Caption: Mechanism of Action of 1-Deoxynojirimycin (DNJ).

Comparative Clinical Efficacy

Clinical trials have demonstrated the efficacy of Miglitol in improving glycemic control in patients with type 2 diabetes, both as a monotherapy and in combination with other antidiabetic agents.[7] Its performance has been compared with other alpha-glucosidase inhibitors, primarily acarbose and voglibose.

Glycemic Control
DrugDosageChange in HbA1c (%)Change in Postprandial Blood Glucose (mg/dL)Change in Fasting Blood Glucose (mg/dL)Study PopulationStudy Duration
Miglitol 50-100 mg TID-0.58-34.12%Not specifiedType 2 Diabetes3 months
Acarbose 50-100 mg TID-0.47-30.61%Not specifiedType 2 Diabetes3 months
Voglibose 0.2-0.3 mg TIDStatistically significant reduction (p=0.78 vs others)Statistically significant reduction (p=0.61 vs others)Not specifiedType 2 DiabetesNot specified
Miglitol 150 mg/daySignificant decrease from baseline at 4 weeksNot specifiedNot specifiedObese Type 2 Diabetes (Japanese)12 weeks
Acarbose 300 mg/dayNo significant changeNot specifiedNot specifiedObese Type 2 Diabetes (Japanese)12 weeks
Voglibose 0.9 mg/daySignificant decrease at 12 weeksNot specifiedNot specifiedObese Type 2 Diabetes (Japanese)12 weeks

TID: three times a day

A comparative study showed that while voglibose led to a greater reduction in HbA1c and postprandial blood glucose, the findings were not statistically significant when compared to miglitol and acarbose.[1][2][10] In a study on obese Japanese patients with type 2 diabetes, miglitol showed a more rapid and sustained improvement in HbA1c compared to voglibose and acarbose.[11]

Effects on Body Weight

One of the notable effects of Miglitol is its potential to reduce body weight, a significant advantage in the management of type 2 diabetes, which is often associated with obesity.

DrugDosageChange in Body Weight (kg)Study PopulationStudy Duration
Miglitol Not specifiedSignificant reductionType 2 Diabetes12 weeks
Voglibose Not specifiedNo significant reductionType 2 Diabetes12 weeks
Miglitol 150 mg/daySignificant decreaseObese Type 2 Diabetes (Japanese)12 weeks

In a comparative study, Miglitol demonstrated a significant reduction in body weight, whereas voglibose did not.[6] Another study in obese Japanese patients with type 2 diabetes also reported a significant decrease in body weight and BMI with miglitol treatment.[11]

Experimental Protocols

The following outlines a typical experimental workflow for a clinical trial evaluating the efficacy and safety of alpha-glucosidase inhibitors in type 2 diabetes.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization & Treatment cluster_followup Follow-up & Assessment cluster_analysis Data Analysis & Conclusion PatientScreening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent PatientScreening->InformedConsent Baseline Baseline Assessment (HbA1c, FPG, PPG, Weight) InformedConsent->Baseline Randomization Randomization Baseline->Randomization TreatmentA Group A (Miglitol) Randomization->TreatmentA TreatmentB Group B (Acarbose/Voglibose) Randomization->TreatmentB Placebo Group C (Placebo) Randomization->Placebo FollowUpVisits Follow-up Visits (e.g., 4, 8, 12 weeks) TreatmentA->FollowUpVisits TreatmentB->FollowUpVisits Placebo->FollowUpVisits DataCollection Data Collection (Glycemic parameters, Weight, AEs) FollowUpVisits->DataCollection StatisticalAnalysis Statistical Analysis DataCollection->StatisticalAnalysis Results Results Interpretation StatisticalAnalysis->Results Conclusion Conclusion Results->Conclusion

Caption: Generalized workflow of a clinical trial for alpha-glucosidase inhibitors.
Key Methodological Components of Cited Trials:

  • Study Design: Most studies were randomized, controlled trials, with some being double-blind and others open-label.[11][12][13]

  • Participant Population: The trials included patients with type 2 diabetes, with some studies specifically focusing on obese patients.[11][12] Inclusion criteria typically involved specific ranges for HbA1c and postprandial plasma glucose levels.[12]

  • Interventions and Dosages:

    • Miglitol: Typically administered at doses of 50 mg or 100 mg three times daily.[7] In some studies, a dose of 150 mg/day was used.[11]

    • Acarbose: Common dosages were 100 mg three times daily or a total of 300 mg/day.[11][13]

    • Voglibose: Usually administered at 0.2 mg or 0.3 mg three times daily, for a total of 0.9 mg/day.[11]

  • Outcome Measures: The primary endpoints for efficacy were changes in HbA1c, fasting plasma glucose (FPG), and postprandial plasma glucose (PPG).[13] Secondary outcomes often included changes in body weight, serum insulin levels, and the incidence of adverse events.[11][13]

  • Duration: The duration of the treatment periods in the cited studies ranged from 12 weeks to 3 years.[11][13]

Safety and Tolerability

The most common adverse events associated with alpha-glucosidase inhibitors, including Miglitol, are gastrointestinal in nature, such as flatulence, abdominal pain, and diarrhea.[7] These side effects are generally mild to moderate and tend to decrease over time.[7] One comparative study noted a better adverse effect profile for voglibose (6.66%) compared to miglitol (16.66%) and acarbose (33.33%).[1][2][10]

Conclusion

This compound (Miglitol) is an effective alpha-glucosidase inhibitor for the management of type 2 diabetes, demonstrating significant improvements in glycemic control. Its dual mechanism of action, involving both the inhibition of carbohydrate absorption and the enhancement of insulin sensitivity through the PI3K/AKT pathway, makes it a valuable therapeutic option. Comparative studies suggest that while its efficacy in reducing HbA1c and postprandial glucose is comparable to other alpha-glucosidase inhibitors like acarbose and voglibose, Miglitol may offer an additional benefit of weight reduction. The choice of an alpha-glucosidase inhibitor should be guided by individual patient characteristics and tolerability profiles. Further research is warranted to fully elucidate the long-term comparative benefits and the clinical implications of its effects on incretin secretion and insulin signaling pathways.

References

A Comparative Analysis of 1-Deoxynojirimycin Hydrochloride from Diverse Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 1-Deoxynojirimycin Hydrochloride Sourced from Mulberry and Microbial Fermentation

1-Deoxynojirimycin (DNJ), a potent alpha-glucosidase inhibitor, holds significant promise for the management of type 2 diabetes and other metabolic disorders. This piperidine alkaloid is naturally synthesized by various plants, most notably the mulberry tree (Morus alba), and by several microorganisms, including species of Streptomyces and Bacillus. The source of DNJ can significantly influence its yield, purity, and the profile of co-extracted compounds, thereby impacting its therapeutic efficacy and potential applications. This guide provides a comparative study of DNJ hydrochloride from these distinct natural origins, supported by experimental data and detailed methodologies to aid researchers in selecting the most suitable source for their specific needs.

Quantitative Comparison of DNJ from Natural Sources

The yield and purity of 1-Deoxynojirimycin are critical parameters for its commercial production and therapeutic application. The following table summarizes quantitative data from various studies on the extraction of DNJ from mulberry leaves and its production through microbial fermentation.

Natural SourceSpecific Variety/StrainExtraction/Production MethodYield of DNJPurity of DNJReference
Mulberry Leaves Morus alba L.Ethanol Extraction (Response Surface Methodology Optimized)256 mg / 100 g dry weight>15%[1]
Mulberry Leaves Morus alba L.Fermentation with Ganoderma lucidum0.548% (5.48 mg / g dry weight)Not Reported[2][3]
Microbial Fermentation Streptomyces sp. SID9135Optimized Fermentation640 mg / LNot Reported[4]
Microbial Fermentation Bacillus amyloliquefaciens AS385Optimized Fermentation460 mg / LNot Reported[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the extraction, purification, and quantification of this compound from both mulberry leaves and a microbial culture.

Extraction and Purification of DNJ from Mulberry Leaves (Morus alba)

This protocol is based on an optimized ethanol extraction method followed by resin purification.[1]

a) Extraction:

  • Preparation of Plant Material: Dry mulberry leaves at a temperature not exceeding 70°C and grind them into a powder (passing through a 40-mesh sieve).

  • Solvent Extraction: Mix the mulberry leaf powder with 55% ethanol at a solvent-to-sample ratio of 12:1 (v/w).

  • Extraction Conditions: Heat the mixture to 80°C and maintain for 1.2 hours with continuous stirring.

  • Solid-Liquid Separation: After extraction, separate the solid residue from the liquid extract by filtration or centrifugation.

  • Acidification and Concentration: Adjust the pH of the extract to 2-5 with dilute hydrochloric acid. Concentrate the acidified extract under reduced pressure to a smaller volume.

b) Purification:

  • Anion Exchange Chromatography: Pass the concentrated extract through an anion exchange resin column to remove acidic impurities.

  • Cation Exchange Chromatography: Apply the effluent from the anion exchange column to a cation exchange resin column. Wash the column with deionized water to remove unbound substances.

  • Elution: Elute the bound DNJ from the cation exchange resin using a suitable eluent (e.g., a dilute ammonia solution).

  • Recrystallization: Concentrate the eluate containing DNJ and perform recrystallization using an appropriate solvent system (e.g., ethanol-water) to obtain purified this compound.

Production and Extraction of DNJ from Streptomyces Culture

This protocol outlines the fermentation and subsequent extraction of DNJ from a Streptomyces species.[4]

a) Fermentation:

  • Seed Culture: Inoculate a suitable seed medium with a culture of Streptomyces lavendulae. The seed medium can be composed of soluble starch (20 g/L), yeast extract (10 g/L), K₂HPO₄·3H₂O (0.5 g/L), KNO₃ (0.5 g/L), NaCl (0.5 g/L), and MgSO₄·7H₂O (0.5 g/L), with the pH adjusted to 7.3. Incubate at 30°C with shaking at 180 rpm.

  • Production Culture: Transfer the seed culture to a basal fermentation medium containing glucose (5 g/L) and other essential nutrients. Ferment at 30°C and 180 rpm.

  • Monitoring: Monitor the production of DNJ over time by taking samples from the fermentation broth.

b) Extraction:

  • Cell Separation: After an optimal fermentation period, separate the microbial cells from the culture broth by centrifugation.

  • Acid Extraction from Broth: Acidify the supernatant (culture broth) with hydrochloric acid.

  • Purification: The purification process from the acidified broth can follow a similar chromatographic procedure as described for the mulberry extract, involving ion-exchange chromatography to isolate and purify the DNJ hydrochloride.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

Since DNJ lacks a strong chromophore, pre-column derivatization is necessary for its quantification by UV or fluorescence detection.[4]

  • Sample Preparation: Prepare the extracted and purified DNJ samples in a suitable solvent (e.g., 0.05 M HCl).

  • Derivatization:

    • Mix 10 µL of the sample with 10 µL of 0.4 M potassium borate buffer (pH 8.5).

    • Add 20 µL of 5 mM 9-fluorenylmethyl chloroformate (FMOC-Cl) in acetonitrile.

    • Incubate the mixture at 20°C for 20 minutes.

    • Add 10 µL of 0.1 M glycine to stop the reaction.

    • Dilute the reaction mixture with 950 µL of 0.1% (v/v) aqueous acetic acid.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm × 250 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% aqueous acetic acid (50:50, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV detector at 254 nm or a fluorescence detector.

  • Quantification: Calculate the concentration of DNJ in the samples by comparing the peak area with a standard curve generated from known concentrations of derivatized DNJ standard.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for this comparative study and the mechanism of action of 1-Deoxynojirimycin.

experimental_workflow cluster_source Natural Sources cluster_processing Processing cluster_analysis Analysis cluster_comparison Comparative Evaluation mulberry Mulberry Leaves (Morus alba) extraction Extraction mulberry->extraction streptomyces Microbial Culture (Streptomyces sp.) streptomyces->extraction purification Purification extraction->purification quantification Quantification (HPLC) purification->quantification bioactivity Bioactivity Assay (α-glucosidase inhibition) purification->bioactivity comparison Comparative Analysis of Yield, Purity, and Bioactivity quantification->comparison bioactivity->comparison

Caption: Experimental workflow for the comparative study of 1-Deoxynojirimycin.

signaling_pathway cluster_digestion Carbohydrate Digestion cluster_inhibition Inhibition by DNJ cluster_absorption Glucose Absorption carbohydrates Dietary Carbohydrates (e.g., Sucrose, Starch) alpha_glucosidase α-Glucosidase (in small intestine) carbohydrates->alpha_glucosidase Hydrolysis glucose Glucose alpha_glucosidase->glucose absorption Glucose Absorption into Bloodstream glucose->absorption dnj 1-Deoxynojirimycin (DNJ) dnj->alpha_glucosidase Inhibits hyperglycemia Postprandial Hyperglycemia absorption->hyperglycemia

Caption: Mechanism of α-glucosidase inhibition by 1-Deoxynojirimycin.

Bioactivity Comparison

1-Deoxynojirimycin's primary therapeutic action is the inhibition of α-glucosidase enzymes in the small intestine, which delays the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. This action helps to reduce postprandial hyperglycemia.

While pure DNJ hydrochloride from any source is expected to have the same intrinsic bioactivity, the presence of other co-extracted phytochemicals in less purified extracts, such as those from mulberry leaves, can influence the overall biological effect. Some studies suggest that mulberry leaf extracts exhibit potent α-glucosidase inhibitory activity, and this may be attributed to the synergistic effects of DNJ with other compounds like flavonoids and polysaccharides.[5] However, for drug development purposes where a pure active pharmaceutical ingredient is required, the bioactivity of highly purified DNJ from different sources is expected to be comparable. A strong correlation has been found between the DNJ content in mulberry leaf extracts and their α-glucosidase inhibitory activity.[6]

It has also been noted that the bioavailability of DNJ from a mulberry leaf extract might be lower than that of the purified compound when administered orally to rats, suggesting that other components in the extract could affect its absorption.

Conclusion

Both mulberry leaves and microbial fermentation represent viable natural sources for the production of this compound.

  • Mulberry leaves offer a readily available and traditional source. Extraction from mulberry can be optimized to achieve significant yields, and the presence of other bioactive compounds in the extract may offer synergistic therapeutic benefits, making it suitable for herbal supplements and functional foods.

  • Microbial fermentation using Streptomyces or Bacillus species presents a highly controllable and potentially scalable method for producing high concentrations of DNJ. This approach is particularly advantageous for the pharmaceutical industry, where high purity and consistent production are paramount.

The choice between these sources will ultimately depend on the desired application, scale of production, and the required purity of the final product. Further research directly comparing the bioactivity and pharmacokinetic profiles of highly purified DNJ from these different natural origins is warranted to fully elucidate any potential source-dependent variations.

References

In Vivo Validation of 1-Deoxynojirimycin Hydrochloride's Anti-Cancer Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Deoxynojirimycin (DNJ), a potent alpha-glucosidase inhibitor, has demonstrated promising anti-cancer properties in preclinical studies. In vitro evidence highlights its efficacy against gastric adenocarcinoma and glioblastoma through mechanisms including cell cycle arrest, induction of apoptosis, and inhibition of cell migration. However, robust in vivo validation, a critical step in drug development, remains limited, with the most compelling evidence currently centered on colorectal cancer models. This guide provides a comprehensive comparison of the in vivo anti-cancer effects of DNJ with established alternative therapies for colorectal, gastric, and glioblastoma cancers, supported by available experimental data. Detailed methodologies for key in vivo experiments are provided to facilitate reproducibility and further investigation into DNJ's therapeutic potential.

1-Deoxynojirimycin (DNJ) vs. Alternative Cancer Therapies: A Comparative Analysis

This section compares the in vivo performance of DNJ against standard-of-care and targeted therapies for colorectal, gastric, and glioblastoma cancers. While direct comparative in vivo studies are scarce, this analysis juxtaposes the available data for DNJ with the established efficacy of alternative treatments.

Colorectal Cancer

In Vivo Evidence for DNJ:

An in vivo study utilizing an azoxymethane and dextran sodium sulfate (AOM/DSS)-induced colorectal cancer model in ICR mice demonstrated a dose-dependent reduction in tumor incidence and multiplicity with dietary DNJ administration.[1] The study also provided insights into the pro-apoptotic mechanism of DNJ, showing a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[1]

Comparison with Alternatives:

Treatment ModalityEfficacy in Animal ModelsClinical Efficacy (Overall Survival)Mechanism of Action
1-Deoxynojirimycin (DNJ) Reduced tumor incidence and number in a mouse model.[1]Not yet established in clinical trials.Induces apoptosis via the Bcl-2/Bax pathway; potential role as a caloric restriction mimetic and modulator of oxidative stress.[1]
FOLFOX (5-FU, Leucovorin, Oxaliplatin) Standard chemotherapy regimen with demonstrated tumor growth inhibition in various colorectal cancer xenograft models.Standard first-line treatment for metastatic colorectal cancer, significantly improving overall survival.A combination of a pyrimidine analog (5-FU), a potentiating agent (leucovorin), and a platinum-based alkylating agent (oxaliplatin) that inhibits DNA synthesis and repair.
Bevacizumab (Avastin) Inhibits angiogenesis and tumor growth in xenograft models.Used in combination with chemotherapy for metastatic colorectal cancer, improving progression-free and overall survival.Monoclonal antibody that targets Vascular Endothelial Growth Factor A (VEGF-A), inhibiting angiogenesis.
Cetuximab (Erbitux) Inhibits tumor growth in xenograft models with wild-type KRAS.Effective in patients with KRAS wild-type metastatic colorectal cancer, improving survival.Monoclonal antibody that targets the Epidermal Growth Factor Receptor (EGFR), inhibiting cell proliferation and survival pathways.
Gastric Cancer & Glioblastoma

In Vivo Evidence for DNJ:

To date, there is a notable lack of published in vivo studies specifically investigating the anti-cancer effects of 1-Deoxynojirimycin hydrochloride in animal models of gastric cancer and glioblastoma. While in vitro studies have shown promising results against these cancer types, the absence of in vivo data represents a significant gap in the validation of DNJ as a potential therapeutic agent for these malignancies. A meta-analysis of observational studies has suggested that the use of alpha-glucosidase inhibitors, the class of drugs to which DNJ belongs, may be associated with a lower risk of gastrointestinal cancers.[1]

Comparison with Alternatives:

Due to the absence of in vivo data for DNJ in gastric cancer and glioblastoma, a direct comparison of efficacy is not possible. The following tables outline the current standard-of-care and targeted therapies for these cancers.

Gastric Cancer Alternatives:

Treatment ModalityClinical Efficacy (Overall Survival)Mechanism of Action
Platinum-based Chemotherapy (e.g., Cisplatin, Oxaliplatin) Standard first-line treatment for advanced gastric cancer, providing a modest survival benefit.Forms DNA adducts, leading to inhibition of DNA replication and transcription, and ultimately cell death.
Fluoropyrimidines (e.g., 5-FU, Capecitabine) A cornerstone of chemotherapy regimens for gastric cancer.Inhibit thymidylate synthase, leading to depletion of thymidine and subsequent disruption of DNA synthesis.
Trastuzumab (Herceptin) Improves overall survival in patients with HER2-positive advanced gastric cancer when combined with chemotherapy.Monoclonal antibody that targets the HER2 receptor, inhibiting downstream signaling pathways involved in cell proliferation and survival.
Ramucirumab (Cyramza) Improves overall survival in patients with advanced gastric cancer as a single agent or in combination with paclitaxel.Monoclonal antibody that targets VEGFR2, inhibiting angiogenesis.

Glioblastoma Alternatives:

Treatment ModalityClinical Efficacy (Overall Survival)Mechanism of Action
Temozolomide (TMZ) Standard-of-care chemotherapy for newly diagnosed glioblastoma, administered concurrently with radiation, modestly extending survival.Alkylating agent that methylates DNA, leading to DNA damage and apoptosis.
Bevacizumab (Avastin) Approved for recurrent glioblastoma; may improve progression-free survival but has not shown a significant overall survival benefit in newly diagnosed patients.Monoclonal antibody that targets VEGF-A, inhibiting angiogenesis.
Lomustine (CCNU) A nitrosourea alkylating agent used for recurrent glioblastoma.Cross-links DNA and RNA, leading to inhibition of their synthesis and function.

Experimental Protocols

In Vivo Colorectal Cancer Model (AOM/DSS-Induced)

This protocol is based on the methodology described in the study by Morales-Olavarría et al. (2022).

1. Animal Model:

  • Species: ICR mice

  • Age: 6 weeks old

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Induction of Colorectal Cancer:

  • Week 1: A single intraperitoneal (i.p.) injection of azoxymethane (AOM) at a dose of 10 mg/kg body weight.

  • Week 2: One week after AOM injection, 2% (w/v) dextran sodium sulfate (DSS) is administered in the drinking water for 7 consecutive days.

  • Weeks 3-12: Mice are returned to regular drinking water.

3. Treatment Groups:

  • Control Group: Fed a standard diet.

  • DNJ Group(s): Fed a standard diet supplemented with this compound at varying concentrations (e.g., 0.05% and 0.1% w/w).

  • Caloric Restriction (CR) Group (Optional Comparator): Fed a diet restricted to 60-70% of the ad libitum intake of the control group.

4. Experimental Duration:

  • The experiment typically runs for 12-16 weeks from the initial AOM injection.

5. Outcome Measures:

  • Tumor Incidence: The percentage of mice in each group that develop colorectal tumors.

  • Tumor Multiplicity: The average number of tumors per mouse in each group.

  • Tumor Size: Measurement of tumor dimensions at the end of the study.

  • Histopathological Analysis: Colon tissues are fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to assess tumor morphology and grade.

  • Molecular Analysis: Tumor tissues can be analyzed for the expression of key proteins involved in apoptosis (e.g., Bcl-2, Bax) via immunohistochemistry or western blotting.

Signaling Pathways and Experimental Workflows

DNJ-Induced Apoptosis in Colorectal Cancer

1-Deoxynojirimycin has been shown to induce apoptosis in colorectal cancer cells by modulating the expression of the Bcl-2 family of proteins.[1] This pathway is a central regulator of programmed cell death.

DNJ_Apoptosis_Pathway DNJ 1-Deoxynojirimycin (DNJ) Bcl2 Bcl-2 (Anti-apoptotic) DNJ->Bcl2 down-regulates Bax Bax (Pro-apoptotic) DNJ->Bax up-regulates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits permeabilization Bax->Mitochondrion promotes permeabilization CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed signaling pathway of DNJ-induced apoptosis in colorectal cancer cells.

General Experimental Workflow for In Vivo DNJ Efficacy Study

The following diagram illustrates a typical workflow for assessing the in vivo anti-cancer efficacy of a compound like DNJ.

in_vivo_workflow cluster_setup Phase 1: Model & Treatment Setup cluster_monitoring Phase 2: In-Life Monitoring cluster_endpoint Phase 3: Endpoint Analysis animal_model Select Animal Model (e.g., Xenograft, GEMM) tumor_induction Induce/Implant Tumor animal_model->tumor_induction group_allocation Randomize into Treatment Groups tumor_induction->group_allocation treatment_admin Administer DNJ and Control/Alternative Therapies group_allocation->treatment_admin tumor_measurement Monitor Tumor Growth (e.g., Calipers, Imaging) treatment_admin->tumor_measurement body_weight Monitor Animal Health (e.g., Body Weight, Behavior) treatment_admin->body_weight euthanasia Euthanasia & Tissue Collection tumor_measurement->euthanasia body_weight->euthanasia histopathology Histopathological Analysis euthanasia->histopathology molecular_analysis Molecular & Biochemical Analysis (e.g., Western Blot, IHC) euthanasia->molecular_analysis data_analysis Data Analysis & Interpretation histopathology->data_analysis molecular_analysis->data_analysis

Caption: A generalized experimental workflow for in vivo anti-cancer drug efficacy studies.

Conclusion and Future Directions

The available in vivo data, primarily from a colorectal cancer model, suggests that this compound has the potential to be a valuable anti-cancer agent. Its pro-apoptotic mechanism and favorable safety profile in these preclinical studies are encouraging. However, the current lack of in vivo validation for gastric cancer and glioblastoma, despite promising in vitro findings, is a critical knowledge gap that needs to be addressed.

Future research should prioritize:

  • In vivo studies in gastric and glioblastoma models: Utilizing xenograft or patient-derived xenograft (PDX) models to evaluate the efficacy of DNJ in these cancers is paramount.

  • Combination therapy studies: Investigating the synergistic effects of DNJ with standard-of-care chemotherapies or targeted agents could reveal more effective treatment strategies.

  • Elucidation of molecular mechanisms: Deeper investigation into the signaling pathways modulated by DNJ in different cancer types will be crucial for identifying predictive biomarkers and rationalizing combination therapies.

This guide underscores the need for further rigorous in vivo research to fully elucidate the anti-cancer potential of this compound and pave the way for its potential clinical translation.

References

A Comparative Review of the Clinical Applications of 1-Deoxynojirimycin Hydrochloride and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical applications, efficacy, and mechanisms of action of 1-Deoxynojirimycin hydrochloride (miglitol) and its key analogs, miglustat and migalastat. The information is intended for researchers, scientists, and professionals involved in drug development to facilitate an objective understanding of these therapeutic agents. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key assays are provided. Visual diagrams generated using Graphviz are included to illustrate signaling pathways and experimental workflows.

Overview of 1-Deoxynojirimycin (DNJ) and Its Analogs

1-Deoxynojirimycin (DNJ) is a potent alpha-glucosidase inhibitor originally isolated from mulberry leaves.[1] Its hydrochloride salt, miglitol, is clinically used for the management of type 2 diabetes mellitus. Modifications of the DNJ structure have led to the development of analogs with distinct therapeutic applications. Miglustat is used for the treatment of Gaucher disease, a lysosomal storage disorder, while migalastat serves as a pharmacological chaperone for the treatment of Fabry disease.[2][3]

Comparative Clinical Efficacy

The clinical efficacy of miglitol, miglustat, and migalastat has been evaluated in numerous clinical trials. The following tables summarize key quantitative data from these studies, comparing their performance against placebo or other standard therapies.

Miglitol for Type 2 Diabetes Mellitus

Miglitol's primary therapeutic effect is the reduction of postprandial hyperglycemia.[4]

ParameterMiglitolPlaceboComparator (Glibenclamide)Reference
Change in HbA1c (%) -0.45% to -1.26% (dose-dependent)+0.40%-1.01%[5]
-0.75%[4]
Change in Postprandial Glucose (mg/dL) ↓ (dose-dependent decrease of 7% to 33% from baseline)↑ 4% from baseline[5]
↓ 60.3 ± 70.1↑ 5.1 ± 68.2[4]
Change in Postprandial Insulin ↓ (dose-dependent decrease of 17% to 35% from baseline)↓ 8% from baseline[5]
Common Adverse Events Flatulence, diarrhea, abdominal pain-Hypoglycemia, weight gain[4][5]
Miglustat for Gaucher Disease Type 1

Miglustat is a substrate reduction therapy for Gaucher disease, an alternative for patients unsuitable for enzyme replacement therapy (ERT).[6]

ParameterMiglustatComparator (ERT)Reference
Change in Spleen Volume ↓ 19% (after 12 months)-[6]
Change in Liver Volume ↓ 12% (after 12 months)-[6]
Change in Hemoglobin (g/dL) ↑ 0.77 (in treatment-naïve patients after 6 months)Stable[6]
Change in Platelet Count (x 10⁹/L) ↑ 41.5 (in treatment-naïve patients after 6 months)Stable[6]
Change in Chitotriosidase Activity ↓ 16.4% (after 12 months)Stable[6]
↓ 38.2% (in treatment-naïve patients after 6 months)[6]
Common Adverse Events Diarrhea, weight loss, tremor, peripheral neuropathyInfusion-related reactions[6][7]
Migalastat for Fabry Disease

Migalastat is a pharmacological chaperone that enhances the activity of specific mutant forms of the α-galactosidase A enzyme in Fabry disease patients with amenable mutations.[2][8]

ParameterMigalastatPlaceboComparator (ERT)Reference
Renal Function (Annualized change in eGFR, mL/min/1.73 m²) -0.30 ± 0.66-Similar to ERT[9][10]
Cardiac Function (Change in Left Ventricular Mass Index, g/m²) ↓ 6.6 to 7.7-No significant change[9][10][11]
Response Rate (% of patients with ≥50% reduction in kidney GL-3 inclusions at 6 months) 41%28%-[9][10]
Plasma Globotriaosylsphingosine (lyso-Gb3) ↓ in treatment-naïve patients, stable in patients switched from ERT-Low and stable[2][11]
Common Adverse Events Headache, nasopharyngitis-Infusion-related reactions[2]

Mechanisms of Action and Signaling Pathways

The therapeutic effects of 1-deoxynojirimycin and its analogs stem from their distinct molecular mechanisms.

1-Deoxynojirimycin (Miglitol): α-Glucosidase Inhibition and Insulin Signaling

Miglitol is a competitive inhibitor of α-glucosidase enzymes in the brush border of the small intestine. This inhibition delays the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing postprandial glucose excursions.[12] Beyond this primary mechanism, studies in db/db mice have shown that 1-deoxynojirimycin can improve insulin sensitivity by activating the insulin signaling PI3K/AKT pathway in skeletal muscle.[1] It has also been shown to attenuate high-glucose-induced oxidative DNA damage by activating the NRF2/OGG1 signaling pathway.[13]

insulin_signaling cluster_membrane Cell Membrane Insulin_Receptor Insulin Receptor PI3K PI3K Insulin_Receptor->PI3K Activates GLUT4_vesicle GLUT4 Vesicle GLUT4 GLUT4 Transporter GLUT4_vesicle->GLUT4 Insulin Insulin Insulin->Insulin_Receptor Binds DNJ 1-Deoxynojirimycin AKT AKT DNJ->AKT Enhances Activation PI3K->AKT Activates AKT->GLUT4_vesicle Promotes translocation Glycogen_synthesis Glycogen Synthesis AKT->Glycogen_synthesis Promotes Glucose Glucose Glucose->GLUT4 Uptake

Insulin signaling pathway enhanced by 1-Deoxynojirimycin.
Miglustat: Substrate Reduction in Gaucher Disease

In Gaucher disease, a deficiency of the enzyme glucocerebrosidase leads to the accumulation of its substrate, glucosylceramide, in lysosomes. Miglustat inhibits glucosylceramide synthase, the enzyme responsible for the first step in the synthesis of most glycosphingolipids.[3] This "substrate reduction" approach decreases the amount of glucosylceramide produced, thereby lessening the burden on the deficient glucocerebrosidase and reducing the accumulation of the substrate.[7]

miglustat_moa Ceramide Ceramide Glucosylceramide_Synthase Glucosylceramide Synthase Ceramide->Glucosylceramide_Synthase Substrate Glucosylceramide Glucosylceramide Glucosylceramide_Synthase->Glucosylceramide Produces Glucocerebrosidase Glucocerebrosidase (Deficient in Gaucher) Glucosylceramide->Glucocerebrosidase Substrate Lysosomal_Accumulation Lysosomal Accumulation of Glucosylceramide Glucosylceramide->Lysosomal_Accumulation Accumulates Glucose_Ceramide Glucose + Ceramide Glucocerebrosidase->Glucose_Ceramide Breaks down to Miglustat Miglustat Miglustat->Glucosylceramide_Synthase Inhibits

Mechanism of action of miglustat in Gaucher disease.
Migalastat: Pharmacological Chaperone in Fabry Disease

Fabry disease is caused by mutations in the GLA gene, leading to a deficiency of the lysosomal enzyme α-galactosidase A (α-Gal A). Certain mutations result in misfolded but potentially functional enzyme that is prematurely degraded. Migalastat is a pharmacological chaperone that selectively binds to the active site of these amenable mutant forms of α-Gal A, stabilizing their conformation.[2] This stabilization facilitates the proper trafficking of the enzyme to the lysosome, where it can then catabolize its substrate, globotriaosylceramide (Gb3).[14]

migalastat_moa cluster_er Endoplasmic Reticulum Misfolded_aGalA Misfolded α-Gal A (Amenable Mutant) Stabilized_aGalA Stabilized α-Gal A Degradation Proteasomal Degradation Misfolded_aGalA->Degradation Targeted for Migalastat Migalastat Migalastat->Misfolded_aGalA Binds and Stabilizes Lysosome Lysosome Stabilized_aGalA->Lysosome Traffics to Gb3_Catabolism Gb3 Catabolism Lysosome->Gb3_Catabolism Enables Gb3_Accumulation Gb3 Accumulation Gb3_Accumulation->Lysosome Occurs without functional enzyme

Pharmacological chaperone mechanism of migalastat.

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This assay is fundamental for assessing the inhibitory potential of compounds like miglitol.

Principle: The activity of α-glucosidase is determined by measuring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). The amount of p-nitrophenol produced is quantified spectrophotometrically at 405 nm. The inhibitory activity of a test compound is determined by the reduction in p-nitrophenol formation compared to a control without the inhibitor.

Materials:

  • α-glucosidase from Saccharomyces cerevisiae

  • p-nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (e.g., 100 mM, pH 6.8)

  • Test compound (e.g., miglitol) and positive control (e.g., acarbose)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of α-glucosidase, pNPG, and test compounds in phosphate buffer.

  • In a 96-well plate, add a solution of the test compound at various concentrations.

  • Add the α-glucosidase solution to each well and incubate for a defined period (e.g., 10 minutes at 37°C).

  • Initiate the reaction by adding the pNPG substrate solution to each well.

  • Incubate the plate for a specific duration (e.g., 20-30 minutes at 37°C).

  • Stop the reaction by adding a stop solution (e.g., sodium carbonate).

  • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

alpha_glucosidase_assay Start Start Prepare_Reagents Prepare α-glucosidase, pNPG, and test compound solutions Start->Prepare_Reagents Add_Compound Add test compound to 96-well plate Prepare_Reagents->Add_Compound Add_Enzyme Add α-glucosidase and incubate Add_Compound->Add_Enzyme Add_Substrate Add pNPG to initiate reaction Add_Enzyme->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Stop_Reaction Add stop solution Incubate_Reaction->Stop_Reaction Measure_Absorbance Measure absorbance at 405 nm Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % inhibition and IC₅₀ Measure_Absorbance->Calculate_Inhibition End End Calculate_Inhibition->End

Workflow for an in vitro α-glucosidase inhibition assay.
Clinical Trial Workflow for an α-Glucosidase Inhibitor

The following diagram illustrates a generalized workflow for a randomized, double-blind, placebo-controlled clinical trial, typical for evaluating the efficacy and safety of a drug like miglitol.

clinical_trial_workflow Patient_Recruitment Patient Recruitment (e.g., Type 2 Diabetes) Screening Screening and Informed Consent Patient_Recruitment->Screening Inclusion_Exclusion Inclusion/Exclusion Criteria Met? Screening->Inclusion_Exclusion Inclusion_Exclusion->Patient_Recruitment No Randomization Randomization Inclusion_Exclusion->Randomization Yes Treatment_Group Treatment Group (e.g., Miglitol) Randomization->Treatment_Group Placebo_Group Placebo Group Randomization->Placebo_Group Treatment_Period Treatment Period (e.g., 12-24 weeks) Treatment_Group->Treatment_Period Placebo_Group->Treatment_Period Data_Collection Data Collection (HbA1c, Glucose, Adverse Events) Treatment_Period->Data_Collection Follow_Up Follow-up Period Data_Collection->Follow_Up Data_Analysis Statistical Data Analysis Follow_Up->Data_Analysis Results_Reporting Results Reporting Data_Analysis->Results_Reporting End End Results_Reporting->End

Generalized workflow for a clinical trial of an α-glucosidase inhibitor.

Conclusion

This compound (miglitol) and its analogs, miglustat and migalastat, represent a versatile class of iminosugars with distinct and important clinical applications. Miglitol remains a relevant therapeutic option for managing postprandial hyperglycemia in type 2 diabetes through the inhibition of α-glucosidases. Miglustat offers a valuable substrate reduction therapy for Gaucher disease, while migalastat provides a novel, targeted approach for Fabry disease through its action as a pharmacological chaperone. The choice of therapy depends on the specific disease, its underlying pathophysiology, and patient-specific factors. This guide provides a foundational understanding for researchers and clinicians working with these compounds, highlighting their comparative efficacy and mechanisms of action. Further research into the broader signaling effects of these molecules may uncover additional therapeutic potentials.

References

Safety Operating Guide

Personal protective equipment for handling 1-Deoxynojirimycin hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for handling 1-Deoxynojirimycin hydrochloride, a compound of interest in various research fields. The following procedural steps and data are designed to build a foundation of safety and trust in your laboratory operations.

Personal Protective Equipment (PPE)

Consistent use of appropriate personal protective equipment is the first line of defense against potential exposure. While some suppliers do not classify this compound as a hazardous substance, others indicate that it can cause skin, eye, and respiratory irritation.[1][2] Therefore, a conservative approach to PPE is recommended.

PPE CategorySpecificationRationale
Eye/Face Protection Safety goggles with side shieldsProtects against splashes and dust particles.
Skin Protection Nitrile rubber gloves (thickness >0.11 mm)Provides a barrier against skin contact. A breakthrough time of greater than 480 minutes is recommended for prolonged contact.[2]
Lab coat or overallsPrevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A respirator with a particle filter may be necessary if dust is generated.Minimizes inhalation of the compound, especially in powder form.[3]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound ensures safety at every stage.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly sealed container in a cool, dry place.[2] Some suppliers recommend refrigeration.[4]

  • Keep away from oxidizing agents.[3]

2. Handling and Preparation of Solutions:

  • Handle in a well-ventilated area, such as a chemical fume hood, to minimize inhalation risks.

  • Avoid generating dust.[3]

  • For preparing solutions, this compound is soluble in methanol and partly miscible in water.[3] It is also soluble in DMSO at approximately 10 mg/ml and in PBS (pH 7.2) at about 1 mg/ml.[5]

  • Aqueous solutions are not recommended for storage for more than one day.[5]

  • Wash hands thoroughly after handling.[1]

3. Spill Management:

  • In case of a spill, avoid creating dust.

  • Sweep up the solid material and place it into a suitable container for disposal.[4]

  • Ensure adequate ventilation.[1]

4. Disposal:

  • All waste must be handled in accordance with local, state, and federal regulations.[3]

  • Dispose of the compound and any contaminated materials in a licensed waste disposal facility.

  • Do not empty into drains.[4]

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response a Don PPE b Work in Ventilated Area a->b c Weigh Compound b->c Proceed to handling d Prepare Solution c->d e Conduct Experiment d->e f Decontaminate Work Area e->f Experiment complete spill Spill? e->spill g Dispose of Waste f->g h Doff PPE g->h i Wash Hands h->i spill->f No s1 Evacuate if necessary spill->s1 Yes s2 Control dust s1->s2 s3 Clean up with appropriate materials s2->s3 s4 Dispose of spill waste s3->s4 s4->f

A logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.